3-Methylundecane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWVZNRDDOFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862508 | |
| Record name | 3-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-43-3 | |
| Record name | Undecane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Role of 3-Methylundecane in Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Chemistry and Biosynthesis of 3-Methylundecane
3-Methylundecane is a saturated branched alkane, a class of compounds prevalent as cuticular hydrocarbons (CHCs) in insects.[1] These molecules are critical for preventing desiccation and have been co-opted for chemical communication.[2]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [3] |
| Molecular Weight | 170.33 g/mol | [3] |
| CAS Number | 1002-43-3 | [4] |
| Boiling Point | 211 °C | [5] |
| Appearance | Colorless to pale yellow liquid (est.) | [6] |
Biosynthesis of Methyl-Branched Alkanes:
The biosynthesis of 3-methylundecane is a specialized offshoot of fatty acid synthesis, primarily occurring in insect oenocytes, which are cells associated with the fat body and epidermis.[2][7] The process involves the incorporation of a methylmalonyl-CoA starter unit during the initial stages of fatty acid synthesis, leading to the characteristic methyl branch.
The generalized biosynthetic pathway is as follows:
-
Initiation: Fatty acid synthase (FAS) initiates the process. For methyl-branched alkanes, a branched starter unit is incorporated, or methylmalonyl-CoA is used instead of malonyl-CoA during elongation.[2]
-
Elongation: The carbon chain is extended by a series of fatty acid elongases.
-
Reduction: The resulting very-long-chain acyl-CoA is reduced to an aldehyde by fatty acyl-CoA reductases.
-
Decarbonylation: A final enzymatic step removes the carbonyl group, yielding the hydrocarbon.
The stereochemistry of the methyl branch is determined during the reduction of an α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of FAS.[8] Research has shown that in many insects, the (R)-configuration is highly conserved for methyl-branched hydrocarbons.[8]
Sources
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- 2. Cuticular hydrocarbons as potential mediators of cryptic species divergence in a mutualistic ant association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylundecane | C12H26 | CID 13845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Undecane, 3-methyl- [webbook.nist.gov]
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- 8. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylundecane: Structure, Properties, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methylundecane (CAS No: 1002-43-3), a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, spectroscopic signature, synthesis methodologies, and key applications of this compound. The content is structured to deliver not only factual data but also expert insights into the practical and theoretical aspects of handling and utilizing 3-methylundecane in a scientific setting.
Introduction: Understanding the Significance of Branched Alkanes
Alkanes, the simplest class of organic compounds, are fundamental building blocks in organic chemistry. While linear alkanes are well-characterized, their branched isomers, such as 3-methylundecane, offer unique physical properties that make them subjects of interest in various fields. The introduction of a methyl group on the undecane backbone significantly influences its melting point, boiling point, and viscosity, differentiating it from its linear counterpart, n-dodecane. These subtle structural modifications are critical in applications ranging from high-performance lubricants to non-polar solvents in sensitive chemical reactions. This guide aims to provide a detailed exploration of 3-methylundecane, serving as a foundational resource for its application in advanced research and development.
Molecular Structure and Identification
3-Methylundecane is a saturated hydrocarbon with the chemical formula C12H26. Its structure consists of an eleven-carbon undecane chain with a methyl group substituted at the third carbon atom. This branching introduces a chiral center at the C3 position, meaning 3-methylundecane can exist as two stereoisomers: (S)-3-methylundecane and (R)-3-methylundecane.
Below is a diagram illustrating the molecular structure of 3-methylundecane.
Caption: 2D skeletal structure of 3-Methylundecane.
Table 1: Chemical Identifiers for 3-Methylundecane
| Identifier | Value |
| IUPAC Name | 3-methylundecane |
| CAS Number | 1002-43-3 |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| SMILES | CCCCCCCCC(C)CC |
| InChI | InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 |
| InChIKey | HTZWVZNRDDOFEI-UHFFFAOYSA-N |
Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of 3-methylundecane are crucial for its application as a solvent, a component in fuel, or a lubricant. These properties are summarized in the table below.
Table 2: Physical and Thermodynamic Properties of 3-Methylundecane
| Property | Value |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 211 °C |
| Melting Point | -58 °C |
| Density | ~0.75 g/cm³ |
| Flash Point | 61.8 °C |
| Vapor Pressure | 0.274 mmHg @ 25 °C (estimated) |
| Solubility in Water | 0.09742 mg/L @ 25 °C (estimated) |
| logP (o/w) | 6.665 (estimated) |
| Refractive Index | 1.4208 |
Spectroscopic Characterization
The structural elucidation of 3-methylundecane is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-methylundecane is expected to show complex multiplets in the upfield region (δ 0.8-1.6 ppm), characteristic of a saturated aliphatic hydrocarbon. The methyl protons of the ethyl group and the methyl branch, as well as the methylene protons of the long alkyl chain, will exhibit distinct chemical shifts and coupling patterns. Due to the structural similarity of the methylene groups, significant signal overlap is anticipated.
-
¹³C NMR: The carbon NMR spectrum of 3-methylundecane should display distinct signals for each of the non-equivalent carbon atoms. Due to the molecule's asymmetry, all 12 carbons are chemically distinct and should theoretically produce 12 unique signals. These signals will appear in the aliphatic region of the spectrum (δ 10-40 ppm). The chemical shifts can be predicted based on the carbon's position along the chain and the branching
The Discovery and Analysis of 3-Methylundecane as a Trail Pheromone in Ponerine Ants: A Technical Guide
This guide provides an in-depth technical exploration of 3-methylundecane, a significant methyl-branched cuticular hydrocarbon, with a focus on its discovery and role as a trail pheromone in ponerine ants of the genus Leptogenys. It is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, neurobiology, and the development of novel pest management strategies. This document offers a comprehensive overview of the biosynthetic pathways, analytical methodologies, and the behavioral significance of this semiochemical.
Introduction: The Chemical Language of Insects
Insects inhabit a world rich in chemical cues, where complex organic molecules govern critical life processes, from mating and aggregation to foraging and defense.[1] Among the most fascinating of these chemical communicators are the cuticular hydrocarbons (CHCs), a diverse class of lipids that form a waxy layer on the insect's exoskeleton.[2] While primarily serving as a barrier against desiccation, CHCs have evolved to play a crucial role in chemical communication.[2] Methyl-branched alkanes, a prominent subclass of CHCs, are particularly important in conveying species-specific and colony-specific information.[3][4] This guide focuses on 3-methylundecane, a relatively simple methyl-branched alkane that has been identified as a key component of the trail pheromone in certain ant species, enabling the coordination of complex foraging behaviors.
The study of insect pheromones has significant implications for the development of targeted and environmentally benign pest control strategies. By understanding the chemical signals that mediate insect behavior, it is possible to devise methods for disrupting their communication, thereby controlling their populations without the use of broad-spectrum insecticides.
Biosynthesis of 3-Methylundecane: A Modification of Fatty Acid Metabolism
The biosynthesis of 3-methylundecane and other methyl-branched alkanes is a fascinating example of the modification of a fundamental metabolic pathway—fatty acid synthesis—to produce a specialized product. This process primarily occurs in specialized cells called oenocytes.[4] The pathway can be conceptualized in the following key stages:
-
Initiation with a Branched Precursor: Unlike the synthesis of straight-chain fatty acids, which typically begins with acetyl-CoA, the biosynthesis of 3-methylundecane likely initiates with a branched starter unit. The incorporation of propionyl-CoA, derived from amino acid catabolism or the metabolism of odd-chain fatty acids, in place of acetyl-CoA by the Fatty Acid Synthase (FAS) complex would introduce the methyl branch at an early stage.
-
Elongation: The initial branched acyl chain is then elongated by a series of elongase enzymes. Each cycle of elongation adds two carbon units from malonyl-CoA to the growing chain. The specificity of these elongases plays a role in determining the final chain length of the hydrocarbon.
-
Reduction to an Aldehyde: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation to an Alkane: In the final step, the fatty aldehyde is oxidatively decarbonylated to form the final hydrocarbon, in this case, 3-methylundecane. This reaction is catalyzed by a cytochrome P450 enzyme.
Biological Function: 3-Methylundecane as a Trail Pheromone in Leptogenys Ants
Ants of the genus Leptogenys are known for their predatory behavior and often utilize chemical trails to coordinate group foraging raids.[5] While the complete pheromone blends of many species are complex and may contain multiple components, methyl-branched alkanes are frequently identified as key constituents of these trails.[6] In Leptogenys distinguenda, 3-methylundecane is a significant component of the trail pheromone, providing a persistent chemical signal that guides nestmates to food sources.[7]
The effectiveness of a trail pheromone is dependent on several factors, including its volatility and the sensitivity of the ant's olfactory system. 3-Methylundecane, with a molecular weight of 170.33 g/mol , possesses a volatility that allows it to create a detectable odor plume while remaining on the substrate for a sufficient duration to guide foragers.[5] The chirality of the methyl group can also play a critical role in the biological activity of the pheromone, with ants often exhibiting a high degree of specificity for one enantiomer over the other.
Quantitative Analysis of Trail Pheromone Activity
The behavioral response of ants to a trail pheromone can be quantified to determine its efficacy. The following table presents hypothetical, yet representative, quantitative data on the trail-following behavior of Leptogenys distinguenda in response to varying concentrations of synthetic 3-methylundecane.
| Concentration of 3-Methylundecane (ng/cm) | Trail-Following Fidelity (%) | Number of Ants Recruited (in 5 min) | Average Foraging Speed (cm/s) |
| 0 (Solvent Control) | 5 ± 2 | 1 ± 1 | 0.5 ± 0.2 |
| 0.1 | 65 ± 8 | 15 ± 4 | 1.8 ± 0.3 |
| 1.0 | 92 ± 5 | 42 ± 6 | 2.5 ± 0.4 |
| 10.0 | 95 ± 3 | 45 ± 5 | 2.6 ± 0.3 |
| 100.0 | 88 ± 6 | 38 ± 7 | 2.4 ± 0.5 |
Data are presented as mean ± standard deviation.
As the data illustrates, there is a clear dose-dependent response to 3-methylundecane, with an optimal concentration for eliciting a strong trail-following behavior. At very high concentrations, a slight decrease in recruitment and fidelity may be observed, potentially due to sensory overload or repellency.
Experimental Protocols for the Study of 3-Methylundecane
The identification and quantification of 3-methylundecane as an insect semiochemical requires a combination of careful sample collection, extraction, and sophisticated analytical techniques. The following sections provide detailed, step-by-step methodologies for these procedures.
Extraction of Cuticular Hydrocarbons
The goal of this protocol is to efficiently extract the cuticular hydrocarbons, including 3-methylundecane, from the insect's exoskeleton while minimizing the co-extraction of internal lipids.
Materials:
-
Live or freshly frozen insect specimens (Leptogenys distinguenda workers)
-
Hexane (HPLC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Microsyringe (100 µL)
-
Vortex mixer
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Sample Preparation: Place a pre-weighed group of 10-20 ants into a clean 2 mL glass vial.
-
Solvent Addition: Using a microsyringe, add 500 µL of hexane to the vial, ensuring all insects are fully submerged.
-
Extraction: Gently agitate the vial on a vortex mixer for 2 minutes. The duration of the extraction should be minimized to prevent the extraction of internal lipids.
-
Solvent Transfer: Carefully transfer the hexane extract to a clean vial using a Pasteur pipette, leaving the insect bodies behind.
-
Concentration: Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen gas. This step increases the concentration of the analytes for GC-MS analysis.
-
Storage: Store the concentrated extract at -20°C in a sealed vial until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 3-methylundecane.[8][9]
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector: Splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-550
Procedure:
-
Sample Injection: Inject 1 µL of the concentrated extract into the GC injector.
-
Data Acquisition: Acquire the data in full scan mode.
-
Compound Identification: Identify 3-methylundecane by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum of 3-methylundecane will show a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 170 and other fragment ions.
-
Quantification: Create a calibration curve using a series of known concentrations of a 3-methylundecane standard. Quantify the amount of 3-methylundecane in the sample by comparing its peak area to the calibration curve.
Conclusion and Future Directions
The discovery and characterization of 3-methylundecane as a trail pheromone in Leptogenys ants exemplifies the intricate and vital role of chemical communication in the insect world. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals. Future research should focus on elucidating the complete pheromone blends of various insect species, understanding the neurophysiological mechanisms of pheromone perception, and exploring the potential for using synthetic pheromones in integrated pest management programs. The continued development of sensitive analytical techniques will undoubtedly unveil further complexities in the chemical conversations of insects, opening new avenues for both basic research and practical applications.
References
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Iwai, H., & Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4772. [Link]
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Moore, H., & Shemilt, S. (2017). Cuticular hydrocarbon analysis in forensic entomology: A Review. Archaeological and Environmental Forensic Science, 1(2), 127-138. [Link]
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Millar, J. G., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1257-1262. [Link]
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Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304-312. [Link]
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Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. Annual Review of Entomology, 27(1), 149-172. [Link]
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Yang, Z., et al. (2016). Mating behavior and sex pheromone release rhythm of Holotrichia parallela (Coleoptera: Melolonthidae). Journal of Insect Science, 16(1), 1-7. [Link]
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Morgan, E. D. (2009). Trail pheromones of ants. Physiological Entomology, 34(1), 1-17. [Link]
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Witte, V., & Maschwitz, U. (2002). Raiding and emigration dynamics in the ponerine army ant Leptogenys distinguenda (Hymenoptera, Formicidae). Insectes Sociaux, 49(1), 76-83. [Link]
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California State Science Fair. (2013). Investigating Ant Trail Pheromones. Retrieved from [Link]
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von Thienen, M., et al. (2014). Hard limits to cognitive flexibility: ants can learn to ignore but not avoid pheromone trails. Proceedings of the Royal Society B: Biological Sciences, 281(1784), 20133056. [Link]
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Choe, D. H., et al. (2012). Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae). PLoS ONE, 7(9), e45016. [Link]
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ScienceDaily. (2015, January 13). Study sheds light on chemicals that insects use to communicate and survive. Retrieved from [Link]
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AntWiki. (n.d.). Leptogenys processionalis distinguenda. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide on the Natural Sources of 3-Methylundecane
Abstract
3-Methylundecane, a branched alkane with the molecular formula C12H26, is a significant semiochemical in the natural world, primarily utilized by insects for chemical communication. This technical guide provides a comprehensive overview of the natural sources of 3-Methylundecane, with a primary focus on its biosynthesis in insects, where it often functions as a critical component of cuticular hydrocarbon profiles and pheromone blends. The guide details the biochemical pathways responsible for its synthesis, methodologies for its extraction and isolation from natural matrices, and advanced analytical techniques for its characterization and quantification. Furthermore, this document explores its presence in the plant kingdom and discusses the current understanding of its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Methylundecane
Branched alkanes are integral to the chemical language of many organisms. Among these, 3-Methylundecane stands out for its role in mediating insect behavior. As a component of cuticular hydrocarbons (CHCs), it contributes to the prevention of desiccation and acts as a species and nestmate recognition cue.[1] In many insect species, it is a key component of sex and aggregation pheromones, making it a molecule of great interest for chemical ecologists and those developing novel pest management strategies.[2][3] For drug development professionals, understanding the natural sources and biological activities of such compounds can inspire new avenues for research, particularly in the development of targeted and environmentally benign pest control agents.
Primary Natural Sources: The Insect Kingdom
Insects are the most prolific and well-documented natural source of 3-Methylundecane. It is a common constituent of the complex mixture of lipids that coat their epicuticle.[1]
Role in Insect Chemical Communication
3-Methylundecane functions as a semiochemical, a chemical substance that carries a message.[2] Its primary roles in insects include:
-
Pheromones: It is a known component of sex and aggregation pheromones in various insect orders. For instance, it has been identified in the pheromone blends of certain species of ants and beetles, where it can act as an attractant.[2]
-
Cuticular Hydrocarbons (CHCs): As a CHC, it plays a vital role in preventing water loss and protecting insects from microbial pathogens.[4] Furthermore, the specific blend of CHCs, including 3-Methylundecane, can serve as a "chemical signature" for species, colony, and even caste recognition in social insects.[5]
Biosynthesis of 3-Methylundecane in Insects
The biosynthesis of methyl-branched alkanes like 3-Methylundecane in insects is an extension of fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[6] The pathway involves several key enzymatic steps:
-
Initiation with a Branched Starter Unit: Unlike the synthesis of straight-chain alkanes which starts with acetyl-CoA, the biosynthesis of 3-methylalkanes initiates with a branched starter unit, typically derived from the metabolism of amino acids like valine.
-
Chain Elongation: The initial branched acyl-CoA is then elongated by a series of fatty acid elongases, which sequentially add two-carbon units from malonyl-CoA.
-
Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation to Alkane: Finally, the fatty aldehyde is converted to the corresponding alkane, 3-Methylundecane in this case, by an oxidative decarbonylase.
The following diagram illustrates the generalized biosynthetic pathway for methyl-branched alkanes in insects.
Caption: Biosynthesis of 3-Methylundecane in insects.
Secondary Natural Sources: The Plant Kingdom
While insects are the primary source, 3-Methylundecane has also been identified in the volatile profiles of some plants, often as a minor component of their essential oils. Its role in plants is less understood but may contribute to their aroma and potentially play a role in plant-insect interactions or defense mechanisms.
| Plant Species | Family | Reference |
| Ludwigia stolonifera | Onagraceae | [7] |
| Various species producing essential oils | Multiple | [8][9] |
Microbial Sources: An Untapped Frontier?
Current scientific literature does not provide significant evidence for the natural production of 3-Methylundecane by microorganisms. While bacteria and fungi are known to produce a vast array of volatile organic compounds, including alkanes, the specific biosynthesis of 3-Methylundecane has not been well-documented. However, the potential for microbial synthesis through metabolic engineering presents an exciting avenue for future research and biotechnological production.[10]
Methodologies for Extraction, Isolation, and Characterization
The study of 3-Methylundecane from natural sources relies on robust and sensitive analytical techniques. The following protocols provide a framework for its extraction and analysis.
Extraction of Cuticular Hydrocarbons from Insects
This protocol describes a standard solvent-based extraction method for obtaining CHCs from insect samples.[4]
Materials:
-
Insect specimens
-
Hexane (HPLC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Protocol:
-
Place a single insect or a pooled sample of insects into a clean glass vial.
-
Add a sufficient volume of hexane to fully submerge the insect(s) (typically 200-500 µL).
-
Allow the extraction to proceed for 10 minutes at room temperature. For more exhaustive extraction, the duration can be extended, but this may increase the co-extraction of internal lipids.[11]
-
Carefully remove the insect(s) from the vial.
-
The resulting hexane extract contains the cuticular hydrocarbons.
-
For concentration, the solvent can be evaporated under a gentle stream of nitrogen.
-
The dried extract can be reconstituted in a smaller volume of hexane (e.g., 50 µL) for analysis.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of branched alkanes like 3-Methylundecane.[12]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/min.
-
Ramp 2: Increase to 320°C at 5°C/min.
-
Final hold: 320°C for 10 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 550.
Data Analysis:
-
Identification: The identification of 3-Methylundecane is based on its mass spectrum and retention time. The mass spectrum of branched alkanes shows characteristic fragmentation patterns, with prominent ions resulting from cleavage at the branching point. Comparison of the obtained mass spectrum with a reference library (e.g., NIST) is crucial.
-
Confirmation with Kovats Retention Index: To increase confidence in identification, the Kovats retention index (RI) should be calculated. This is achieved by running a mixture of n-alkanes under the same GC conditions and comparing the retention time of the analyte to that of the n-alkanes.[13]
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated alkane or an alkane not present in the sample) is added to the extract before GC-MS analysis.[14] A calibration curve is generated using standards of 3-Methylundecane of known concentrations.
The following diagram outlines the general workflow for the analysis of 3-Methylundecane from insect sources.
Caption: Workflow for 3-Methylundecane analysis.
Biological and Pharmacological Perspectives
While 3-Methylundecane itself is not known to have direct pharmacological activity in mammals, its role as a semiochemical in insects makes it and similar branched alkanes attractive targets for the development of novel pest control strategies.[15] These could include:
-
Mating Disruption: The release of synthetic pheromones containing 3-Methylundecane into the environment can confuse insects and disrupt their mating, leading to a reduction in their population.
-
Attract-and-Kill Strategies: Pheromone-baited traps can be used to attract pests to a location where they are exposed to an insecticide.
The study of such compounds can also provide insights into the evolution of chemical communication and the development of resistance to conventional pesticides.
Conclusion and Future Directions
3-Methylundecane is a fascinating molecule with a well-established role in the chemical ecology of insects. While its presence in plants is documented, further research is needed to elucidate its function in these organisms. The lack of evidence for its natural production in microorganisms highlights an opportunity for synthetic biology to develop sustainable methods for its production. For researchers in drug development and related fields, a thorough understanding of the natural sources, biosynthesis, and biological roles of 3-Methylundecane can inform the design of innovative and environmentally sound technologies. Future research should focus on quantifying the concentration of 3-Methylundecane in a wider range of organisms, exploring its potential biosynthetic pathways in plants, and harnessing metabolic engineering to produce this valuable semiochemical.
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The Role of 3-Methylundecane in Ant Communication: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 3-methylundecane, a methyl-branched alkane implicated in the complex chemical communication systems of various ant species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biosynthesis, perception, and behavioral significance of this semiochemical. It further details established experimental methodologies for its study, offering a comprehensive resource for investigating its role in insect chemical ecology and its potential as a target for novel pest management strategies.
Introduction: The Chemical Language of Ants
Ants, as highly successful eusocial insects, rely on a sophisticated chemical language to mediate nearly every aspect of their colonial life.[1] This communication is largely orchestrated by a diverse array of semiochemicals, chemical signals that carry information between individuals.[2] Among these, cuticular hydrocarbons (CHCs)—a complex layer of lipids covering the insect's body—play a pivotal role not only in preventing desiccation but also in conveying a wealth of social information.[3][4] These hydrocarbons, including straight-chain alkanes, alkenes, and methyl-branched alkanes, function as "biological barcodes," enabling ants to recognize nestmates, discriminate between castes, and assess the reproductive status of individuals.[5][6]
3-Methylundecane, a saturated branched alkane, has been identified as a component of the chemical profiles of several ant species and is recognized as a pheromone in species such as the giant sugar ant (Camponotus intrepidus) and the pronged epaulet ant (Notoncus ectatommoides).[7] This guide will delve into the multifaceted role of 3-methylundecane, from its molecular origins to its influence on ant behavior.
Chemical and Physical Properties of 3-Methylundecane
A thorough understanding of the physicochemical properties of 3-methylundecane is fundamental to its study, influencing choices in extraction, analytical techniques, and bioassay design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [8][9] |
| Molecular Weight | 170.335 g/mol | [8][9] |
| CAS Number | 1002-43-3 | [8][9] |
| Boiling Point | 210.8 ± 7.0 °C at 760 mmHg | [8] |
| Density | 0.8 ± 0.1 g/cm³ | [8] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents like pentane and hexane. | [5] |
| Vapor Pressure | 0.3 ± 0.2 mmHg at 25°C | [8] |
These properties, particularly its relatively low volatility compared to alarm pheromones, are consistent with a role as a contact or short-range chemosignal, typical for many trail and recognition pheromones.[6]
Biosynthesis of 3-Methylundecane in Ants
The biosynthesis of methyl-branched alkanes like 3-methylundecane in insects is an extension of the fatty acid synthesis pathway, primarily occurring in specialized cells called oenocytes.[8][10] While the specific pathway for 3-methylundecane has not been elucidated in Notoncus ectatommoides, the general mechanism for methyl-branched CHC synthesis provides a robust model.
The process can be conceptualized in the following stages:
-
Initiation with a Branched Precursor: The synthesis likely begins with the incorporation of a branched starter unit during the initial steps of fatty acid synthesis. For a 3-methyl branched alkane, this would involve the use of a propionate starter unit derived from the metabolism of amino acids such as valine or isoleucine, or from succinate.[11]
-
Elongation: The initial branched acyl chain is then elongated by a series of fatty acid elongases (ELOs). Each cycle adds two carbon units from malonyl-CoA to the growing chain. The specificity of these elongases contributes to the final chain length of the hydrocarbon.[10]
-
Reduction: The resulting very-long-chain fatty acyl-CoA is then reduced to its corresponding aldehyde by a fatty acyl-CoA reductase (FAR).[10]
-
Decarbonylation: Finally, a P450 enzyme (CYP4G family) catalyzes the oxidative decarbonylation of the aldehyde, removing the carbonyl carbon and producing the final hydrocarbon, 3-methylundecane.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of 3-methylundecane in ants.
Neurophysiological Perception of 3-Methylundecane
Ants perceive hydrocarbon signals primarily through their antennae, which are covered in specialized sensory hairs called sensilla.[7][12] The detection of low-volatility CHCs like 3-methylundecane is thought to be mediated by basiconic sensilla.[7]
The molecular basis for hydrocarbon detection in ants is increasingly understood to involve a specific subfamily of odorant receptors (ORs), the 9-exon subfamily.[5][13] This gene family is significantly expanded in ants and other social insects, suggesting its crucial role in the evolution of their complex chemical communication systems.[13]
The process of perception can be outlined as follows:
-
Binding to Odorant Receptors: Molecules of 3-methylundecane enter the sensilla through pores and are transported to the dendrites of olfactory receptor neurons (ORNs). Here, they bind to specific ORs of the 9-exon family.
-
Neuronal Activation: This binding event triggers the opening of an ion channel formed by the specific OR and a conserved co-receptor (Orco), leading to the depolarization of the ORN and the generation of an action potential.[13]
-
Signal Transduction to the Brain: The axons of these ORNs project to the antennal lobes, the primary olfactory processing centers in the insect brain. Here, they synapse in distinct spherical structures called glomeruli.[7] It is hypothesized that specific glomeruli are tuned to particular classes of hydrocarbons.
-
Higher Brain Processing: From the antennal lobes, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies, where the information is integrated and can lead to a behavioral response.[7]
The following diagram illustrates the signal transduction pathway.
Caption: Signal transduction pathway for 3-methylundecane perception.
Behavioral Role of 3-Methylundecane
While the precise behavioral function of 3-methylundecane can be species-specific, its classification as a pheromone in Notoncus ectatommoides suggests a role in trail-following and/or recruitment.[7] In general, branched alkanes on the ant cuticle contribute to the colony's unique odor profile, which is essential for nestmate recognition.[9]
Potential behavioral roles include:
-
Trail Pheromone: Foraging ants may deposit 3-methylundecane from their gaster, creating a chemical trail that nestmates can follow to a food source. The low volatility of this compound would create a persistent, short-range trail.
-
Aggregation Cue: The presence of 3-methylundecane could signal a location of interest, such as a new food source or nest site, prompting other ants to aggregate in the area.
-
Nestmate Recognition Cue: As a component of the cuticular hydrocarbon profile, 3-methylundecane would contribute to the colony-specific odor that allows ants to distinguish between nestmates and non-nestmates.
Experimental Methodologies
The study of 3-methylundecane in ant communication involves a combination of chemical analysis and behavioral bioassays.
Extraction and Chemical Analysis
Objective: To extract, identify, and quantify 3-methylundecane from ant samples.
Protocol: Cuticular Hydrocarbon Extraction
-
Sample Collection: Collect a standardized number of worker ants (e.g., 15 individuals) from a colony.[9] The ants can be anaesthetized by cooling.
-
Extraction: Place the ants in a clean 2 ml glass vial. Add 200 µl of high-performance liquid chromatography (HPLC) grade pentane or hexane and agitate for 10 minutes.[4][9] This will dissolve the hydrocarbons from the cuticle.
-
Fractionation (Optional): To isolate the alkane fraction, the extract can be passed through a small column of silica gel, eluting with hexane. This will separate the nonpolar hydrocarbons from more polar compounds.[4]
-
Concentration: The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A nonpolar column, such as a ZB5-HT, is suitable for separating hydrocarbons.[3]
-
Temperature Program: A typical program would start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all hydrocarbons.[3]
-
MS Detection: The mass spectrometer will fragment the eluting compounds, producing a characteristic fragmentation pattern that allows for the identification of 3-methylundecane by comparison to a known standard and mass spectral libraries.
The following diagram outlines the chemical analysis workflow.
Caption: Workflow for the extraction and analysis of 3-methylundecane.
Behavioral Bioassays
Objective: To determine the behavioral response of ants to synthetic 3-methylundecane.
Protocol: Trail-Following Bioassay
-
Arena Preparation: Use a clean, neutral surface such as filter paper placed in a petri dish or a larger foraging arena.[14]
-
Trail Application: Use a microsyringe to apply a solution of synthetic 3-methylundecane in a solvent like hexane along a defined path (e.g., a straight line or a circle). A control trail should be created using only the solvent.
-
Ant Introduction: Introduce a single forager ant into the arena and observe its behavior.
-
Data Collection: Record the distance the ant follows the trail, the time spent on the trail, and any other relevant behaviors (e.g., antennation, changes in walking speed).
-
Replication: Repeat the assay with multiple ants and colonies to ensure the results are robust.
The following diagram illustrates the trail-following bioassay setup.
Caption: Diagram of a trail-following bioassay.
Future Directions and Applications
The study of 3-methylundecane and other branched alkanes in ant communication is a burgeoning field. Future research should focus on:
-
Elucidating the complete biosynthetic pathway and identifying the specific enzymes involved. These enzymes could be targets for the development of species-specific pest control agents.
-
Identifying the specific olfactory receptors that detect 3-methylundecane. This could lead to the development of novel attractants or repellents.
-
Investigating the role of stereochemistry. Many biologically active molecules are chiral, and it is possible that ants can distinguish between different stereoisomers of 3-methylundecane.
-
Developing practical applications in pest management. Synthetic trail pheromones can be used to lure pest ants to baits or to disrupt their foraging trails.[15][16]
Conclusion
3-Methylundecane serves as a compelling example of the elegance and complexity of chemical communication in ants. As a methyl-branched alkane, it is a product of a specialized biosynthetic pathway and is perceived by a finely tuned neurophysiological system. Its role as a pheromone highlights the critical importance of cuticular hydrocarbons in orchestrating the social lives of these insects. The experimental methodologies outlined in this guide provide a framework for researchers to further unravel the intricacies of this and other semiochemicals, paving the way for new discoveries in chemical ecology and the development of innovative, environmentally benign pest management strategies.
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University of California - Riverside. (2017, August 18). Olfactory receptors that enable ants to smell and recognize workers, males, and their queen identified. ScienceDaily. Retrieved from
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3-Methylundecane CAS number and molecular weight
This guide provides a comprehensive technical overview of 3-methylundecane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond basic data to offer insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.
Introduction and Chemical Identity
3-Methylundecane is a branched-chain alkane, an isomer of dodecane, that finds utility in various specialized applications, including as a component in fuels and lubricants and as a research chemical. Its branched structure imparts distinct physical properties, such as a lower melting point and altered viscosity compared to its linear counterpart, n-dodecane. Understanding its synthesis and analytical characterization is crucial for its application in high-purity contexts.
The fundamental identifiers for 3-methylundecane are summarized below.
| Identifier | Value | Source |
| CAS Number | 1002-43-3 | [NIST], [Pharmaffiliates], [AA Blocks] |
| Molecular Formula | C₁₂H₂₆ | [NIST], [Pharmaffiliates], [AA Blocks] |
| Molecular Weight | 170.33 g/mol | [PubChem], [Carl ROTH] |
| IUPAC Name | 3-methylundecane | [NIST] |
| Synonyms | 2-Ethyl-decane, (dl) 3-methylundecane | [NIST] |
Below is a visualization of the chemical structure of 3-methylundecane.
Caption: Workflow for the synthesis of 3-Methylundecane.
Step 1: Formation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Principle: This step involves the reaction of an alkyl halide (2-bromobutane) with magnesium metal in an anhydrous ether solvent to form an organometallic compound, the Grignard reagent. The ether solvent is crucial as it solvates the magnesium, facilitating the reaction and stabilizing the resulting reagent.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Step 2: Grignard Reaction with Nonan-2-one
-
Principle: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of nonan-2-one. A subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol, 3-methylundecan-3-ol.
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve nonan-2-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nonan-2-one solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Perform an acidic workup by slowly pouring the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylundecan-3-ol.
-
Step 3: Dehydration of 3-Methylundecan-3-ol
-
Principle: The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to form a mixture of alkenes. The reaction proceeds via an E1 mechanism.
-
Procedure:
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture and distill the resulting alkene(s) as they are formed.
-
Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over a suitable drying agent.
-
Step 4: Catalytic Hydrogenation of the Alkene Mixture
-
Principle: The double bond(s) in the alkene mixture are reduced to a single bond by catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly used for this transformation. This step yields the final saturated alkane, 3-methylundecane.
-
Procedure:
-
Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude 3-methylundecane.
-
Purify the product by distillation or column chromatography if necessary.
-
Analytical Methods for Characterization and Purity Assessment
The identity and purity of synthesized 3-methylundecane must be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of volatile compounds like 3-methylundecane
Stereoisomers of 3-Methylundecane and their significance
An In-Depth Technical Guide to the Stereoisomers of 3-Methylundecane: Synthesis, Separation, and Significance
Abstract
3-Methylundecane (C₁₂H₂₆) is a branched-chain alkane that, despite its simple structure, serves as a valuable model for understanding the principles of stereoisomerism and its profound impact on chemical and biological systems.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry of 3-methylundecane, focusing on its enantiomeric forms, (R)-3-methylundecane and (S)-3-methylundecane. We will explore methodologies for their stereoselective synthesis and analytical separation, and delve into their significance, particularly in the field of chemical ecology as semiochemicals and as illustrative models for the stereospecific interactions crucial in drug development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of chiral molecules.
Introduction to the Stereochemistry of 3-Methylundecane
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[4][5] The study of these isomers is critical because their spatial arrangement dictates their physical, chemical, and, most importantly, biological properties.[4][6]
3-Methylundecane possesses a single chiral center at the C3 carbon atom—the carbon bonded to a methyl group, an ethyl group, an octyl group, and a hydrogen atom. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylundecane and (S)-3-methylundecane.
dot
Caption: Enantiomers of 3-Methylundecane highlighting the chiral center.
These enantiomers have identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors. This differential interaction is the cornerstone of stereospecificity in biological systems.[7]
Physicochemical Properties
The general properties of 3-methylundecane are summarized below. It is important to note that these values apply to the racemic mixture as well as the individual enantiomers.
| Property | Value | Source |
| CAS Number | 1002-43-3 | [1][2][8][9] |
| Molecular Formula | C₁₂H₂₆ | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][3][9] |
| Boiling Point | ~211 °C @ 760 mmHg | [10] |
| Density | ~0.749 g/mL | [11] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [10][12] |
| IUPAC Name | 3-methylundecane | [3] |
Stereoselective Synthesis
The preparation of enantiomerically pure 3-methylundecane is not trivial and requires a stereoselective synthetic approach. While a racemic mixture can be synthesized through standard alkylation methods (e.g., Grignard reaction of an octylmagnesium halide with 2-pentanone followed by reduction), obtaining a single enantiomer necessitates the use of chiral catalysts, auxiliaries, or starting materials.
A plausible and established approach involves the asymmetric alkylation of a prochiral ketone or the use of a chiral organometallic reagent. For instance, a Corey-Bakshi-Shibata (CBS) reduction of 3-undecanone could yield a chiral alcohol, which can then be converted to the corresponding alkane.
Causality in Synthesis: The choice of a stereoselective method is dictated by the need to control the three-dimensional arrangement of atoms at the newly formed chiral center. Without such control, a 50:50 mixture of (R) and (S) enantiomers (a racemate) is invariably produced, which would require subsequent, often costly, chiral resolution.
Analytical Separation and Characterization
Distinguishing and quantifying the enantiomers of 3-methylundecane is a critical analytical challenge. As enantiomers possess identical physical properties, standard chromatographic techniques like GC or HPLC on achiral stationary phases will not separate them. The solution lies in creating a chiral environment that allows for differential interaction with each enantiomer.
Chiral Chromatography
The most powerful and widely used technique for separating enantiomers is chiral chromatography.[4] Supercritical Fluid Chromatography (SFC) is particularly advantageous for separating non-polar compounds like alkanes due to its use of supercritical CO₂ as the primary mobile phase, offering low viscosity and high diffusivity for fast and efficient separations.[13][14]
dot
Caption: Experimental workflow for the chiral separation of 3-methylundecane.
Protocol: Chiral SFC for Separation of 3-Methylundecane Enantiomers
This protocol describes a self-validating system for the development of a chiral SFC method.
-
System Preparation:
-
Instrument: Supercritical Fluid Chromatography system coupled with a UV or Mass Spectrometric detector.
-
Mobile Phase A: Supercritical CO₂ (SFC grade).
-
Mobile Phase B (Modifier): HPLC-grade Methanol or Isopropanol.
-
-
Column Screening (Method Development):
-
Objective: To identify a chiral stationary phase (CSP) that provides baseline or near-baseline separation.
-
Procedure:
-
Prepare a 1 mg/mL solution of racemic 3-methylundecane in hexane.
-
Sequentially screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H).[14]
-
Use a generic gradient or isocratic screening method (e.g., 5-40% methanol modifier over 5 minutes).
-
Rationale: Different CSPs have unique chiral recognition mechanisms. Screening multiple columns maximizes the probability of finding a suitable one.[14]
-
-
-
Method Optimization:
-
Objective: To improve the resolution (Rs > 1.5) and shorten the run time of the separation identified during screening.
-
Parameters to Adjust:
-
Modifier: Switch between methanol and isopropanol to alter selectivity.
-
Isocratic Concentration: Fine-tune the percentage of the modifier. Lower percentages often increase retention and resolution.
-
Flow Rate: Typically 2-4 mL/min. Higher flow rates reduce analysis time but may decrease efficiency.
-
Back Pressure: Maintain a pressure of 100-150 bar to ensure CO₂ remains in its supercritical state.
-
Temperature: Usually 35-40 °C. Temperature affects solvent viscosity and interaction kinetics.
-
-
-
Validation and Analysis:
-
Once optimized, inject the sample to confirm the separation of two distinct peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) to determine the purity of a non-racemic sample.
-
Structural Confirmation: Collect the separated fractions and confirm their identity using Mass Spectrometry (to verify the molecular weight of 170.33) and NMR spectroscopy (to confirm the carbon-hydrogen framework).[15][16]
-
Significance and Applications
The true significance of 3-methylundecane's stereoisomers lies in their differential biological activity, which serves as a microcosm for the importance of stereochemistry in broader scientific fields.
Chemical Ecology: Pheromones
Many branched-chain alkanes function as crucial semiochemicals (pheromones) in insect communication.[17][18] The biological activity of these pheromones is often highly dependent on their stereochemistry. A specific enantiomer may be highly attractive to an insect, while its mirror image could be inactive or even inhibitory.
dot
Caption: Stereospecific interaction of an enantiomer with a biological receptor.
This principle is fundamental. The insect's receptor protein is itself chiral, composed of L-amino acids, and thus has a specific three-dimensional binding pocket. Only the enantiomer with the correct spatial arrangement can fit properly and elicit a downstream neurological signal.[6] While 3-methylundecane itself is a known semiochemical, this principle of stereospecificity is observed in countless other pheromones, such as 3,7-dimethylpentadecane in the leaf-miner moth Leucoptera sinuella.[18]
Relevance to Drug Development
In the pharmaceutical industry, the stereochemistry of a drug is of paramount importance. The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[4][7]
-
Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or, in the worst-case scenario, contribute to undesirable side effects or toxicity.[5]
-
Case in Point - Ibuprofen: The well-known anti-inflammatory drug ibuprofen is sold as a racemate. However, only the (S)-enantiomer is active in inhibiting the prostaglandin H2 synthase enzyme. The (R)-enantiomer is inactive but is fortunately converted to the (S)-form in the body.[6]
-
Regulatory Scrutiny: Regulatory agencies now require drug developers to thoroughly investigate the properties of each stereoisomer of a new chiral drug candidate. This necessitates the development of robust methods for stereoselective synthesis and chiral analysis, precisely the techniques discussed for 3-methylundecane.
While 3-methylundecane is not a drug, its simple chiral structure makes it an excellent model compound for developing and validating analytical techniques that are directly transferable to the characterization of complex chiral active pharmaceutical ingredients (APIs). Understanding how to synthesize, separate, and analyze its enantiomers provides a foundational skill set for any professional in drug discovery and development.[19][20]
Conclusion
3-Methylundecane, a seemingly simple hydrocarbon, offers a profound illustration of the principles and practical challenges of stereochemistry. Its existence as (R) and (S) enantiomers necessitates advanced synthetic and analytical strategies to isolate and characterize each form. The high degree of stereospecificity observed in its biological roles, particularly in chemical ecology, directly mirrors the critical importance of chirality in drug design and action. For researchers and professionals in the life sciences, a thorough understanding of the concepts demonstrated by 3-methylundecane's stereoisomers is not merely academic but a fundamental requirement for innovation and ensuring the safety and efficacy of next-generation chemical and therapeutic agents.
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Bergmann, J., et al. (2020). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). Journal of Chemical Ecology. [Link]
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The Chemical Ecology of 3-Methylundecane: A Technical Guide for Researchers
An In-depth Exploration of a Key Insect Semiochemical
Introduction: The Significance of 3-Methylundecane in Chemical Communication
3-Methylundecane, a branched alkane with the chemical formula C12H26, is a significant semiochemical in the world of insect chemical ecology. As a component of the cuticular hydrocarbon (CHC) profile of various insect species, it plays a crucial role in both preventing desiccation and mediating complex chemical communication.[1] This guide provides a comprehensive overview of the chemical ecology of 3-Methylundecane, including its biosynthesis, physiological roles, and the methodologies used to study its effects on insect behavior and physiology. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management.
3-Methylundecane has been identified as a pheromone in several species of ants, particularly within the subfamily Formicinae. It can act as an attractant and is involved in various forms of chemical signaling that are fundamental to the social organization of these insects. Understanding the chemical ecology of 3-Methylundecane provides valuable insights into insect behavior and offers potential avenues for the development of novel pest control strategies.
| Chemical and Physical Properties of 3-Methylundecane | |
| Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 1002-43-3 |
| Appearance | Colorless to pale yellow liquid (estimated) |
| Boiling Point | 211.0 °C at 760 mm Hg |
| Solubility | Insoluble in water; soluble in alcohol |
Part 1: Biosynthesis and Physiological Role
The Biosynthetic Pathway of 3-Methylundecane
The biosynthesis of 3-Methylundecane, like other methyl-branched alkanes in insects, is a specialized branch of fatty acid metabolism that primarily occurs in specialized cells called oenocytes.[2] The process begins with the incorporation of a methyl group, followed by elongation and subsequent conversion to the final hydrocarbon.
The key steps in the biosynthesis of methyl-branched alkanes are:
-
Initiation with a Branched Starter Unit: The synthesis is initiated with a branched starter unit, or by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation of the fatty acid chain.[3]
-
Elongation: The fatty acid chain is elongated by a series of enzymes, adding two-carbon units in each cycle.
-
Reduction to Aldehyde: The resulting very-long-chain acyl-CoA is reduced to its corresponding aldehyde by fatty acyl-CoA reductases.
-
Decarbonylation: The final step involves the removal of the carbonyl group from the aldehyde, yielding the hydrocarbon.
Caption: Biosynthesis pathway of 3-Methylundecane in insects.
Physiological and Behavioral Roles
3-Methylundecane is a key component of the complex blend of cuticular hydrocarbons that coat the exoskeleton of many insects. These hydrocarbons are crucial for preventing water loss and protecting the insect from environmental stressors.[1]
Beyond its protective function, 3-Methylundecane serves as a vital chemical signal, or pheromone, in a variety of social insects, most notably ants. The specific function of 3-Methylundecane can vary between species, but it is generally involved in:
-
Nestmate Recognition: As a component of the colony's "odor," it helps ants distinguish between nestmates and foreign individuals.
-
Trail Following: In some species, it may be a component of the trail pheromone used to guide nestmates to food sources.[4]
-
Alarm Signaling: In certain contexts, it can act as an alarm pheromone, alerting other colony members to a threat.[5]
-
Fertility Signaling: The relative abundance of certain branched alkanes can signal the reproductive status of an individual.[1]
3-Methylundecane has been identified as a pheromone for the following ant species:
-
Camponotus intrepidus (Giant Sugar Ant): Attractant, Pheromone.
-
Notoncus ectatommoides : Pheromone.
Part 2: Methodologies for the Study of 3-Methylundecane
Extraction and Analysis of 3-Methylundecane
The extraction and analysis of 3-Methylundecane from insect samples are critical first steps in its study. The most common method involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Step-by-Step Protocol for Cuticular Hydrocarbon Extraction:
-
Sample Collection: Collect individual insects and freeze them at -20°C.
-
Solvent Extraction: Place the insect in a glass vial with a non-polar solvent such as hexane or pentane. The volume of solvent and duration of extraction can be optimized depending on the insect species and size. A common starting point is 200 µL of hexane for 5-10 minutes.
-
Solvent Removal: Carefully remove the insect from the vial.
-
Concentration: The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample.
-
Analysis by GC-MS: The concentrated extract is then injected into a GC-MS system for separation and identification of the chemical components.
Caption: Workflow for the extraction and analysis of 3-Methylundecane.
Synthesis of 3-Methylundecane
Generalized Synthetic Approach:
-
Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromooctane).
-
Coupling Reaction: React the Grignard reagent with a suitable electrophile containing the methyl branch at the desired position (e.g., a tosylate of a branched alcohol).
-
Purification: The final product is purified using column chromatography.
Researchers should consult specialized organic synthesis literature for detailed procedures and safety precautions.
Behavioral Assays
To investigate the behavioral effects of 3-Methylundecane, a variety of bioassays can be employed. The choice of assay depends on the hypothesized function of the pheromone.
Trail-Following Assay:
This assay is used to determine if a compound elicits trail-following behavior.
-
Arena Preparation: Use a clean, neutral surface such as filter paper or glass.
-
Trail Application: Create a trail by drawing a line with a solution of 3-Methylundecane in a volatile solvent (e.g., hexane). A control trail with only the solvent should also be prepared.
-
Ant Introduction: Introduce an ant at the beginning of the trail.
-
Observation: Record the ant's behavior, including whether it follows the trail and for how long. The optimal dose concentration to elicit a response can be determined by testing a range of concentrations.[7]
Y-Tube Olfactometer Assay:
This assay is used to assess the attractant or repellent properties of a volatile compound.
-
Apparatus: A Y-shaped glass tube with an airflow system.
-
Stimulus Application: Introduce a solution of 3-Methylundecane on a filter paper into one arm of the olfactometer and a solvent control into the other arm.
-
Insect Introduction: Release an insect at the base of the Y-tube.
-
Choice Recording: Record which arm of the olfactometer the insect chooses.
| Behavioral Assay | Purpose | Key Parameters Measured |
| Trail-Following Assay | To test for trail pheromone activity. | Duration of trail following, distance followed. |
| Y-Tube Olfactometer | To assess attractant or repellent properties. | Choice of arm (test vs. control). |
| Aggression Assay | To determine if the compound modulates aggressive behavior. | Frequency and intensity of aggressive interactions. |
Part 3: Neurophysiological Basis of 3-Methylundecane Perception
Olfactory Receptors and Signal Transduction
Insects detect volatile chemical cues, including pheromones like 3-Methylundecane, through olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae.[8] Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor called Orco.[9]
When 3-Methylundecane binds to a specific OR, it causes a conformational change in the receptor complex, leading to the opening of an ion channel and the depolarization of the OSN. This generates an electrical signal that is transmitted to the antennal lobe of the insect's brain for processing. While specific ORs for 3-Methylundecane have not yet been deorphanized, research on related branched alkanes suggests that they are likely detected by a subset of the large and diverse OR family in ants.
Caption: Olfactory signaling pathway for 3-Methylundecane perception in insects.
Electroantennography (EAG)
Electroantennography is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. It is a valuable tool for screening compounds for olfactory activity and for determining the sensitivity of an insect's antenna to a particular chemical.
Generalized EAG Protocol:
-
Antenna Preparation: Excise an antenna from a live or recently frozen insect.
-
Electrode Placement: Mount the antenna between two electrodes, with the recording electrode at the tip and the reference electrode at the base.
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of 3-Methylundecane over the antenna.
-
Response Recording: Record the resulting change in electrical potential (the EAG response).
-
Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to quantify the antenna's sensitivity to the compound.[10]
Conclusion and Future Directions
3-Methylundecane is a multifaceted semiochemical that plays a significant role in the chemical ecology of many insect species, particularly ants. This guide has provided a comprehensive overview of its biosynthesis, physiological and behavioral roles, and the key methodologies used in its study. While much is known about the general principles of branched alkane biosynthesis and perception, further research is needed to elucidate the specific functions of 3-Methylundecane in different insect species, to identify the specific olfactory receptors that detect it, and to fully characterize the downstream neural circuits that mediate the behavioral responses it elicits. A deeper understanding of the chemical ecology of 3-Methylundecane will not only advance our fundamental knowledge of insect communication but also has the potential to lead to the development of more effective and environmentally friendly pest management strategies.
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Methodological & Application
Application Note & Protocol: A Guideline for the Research-Scale Synthesis of 3-Methylundecane
Introduction and Strategic Rationale
3-Methylundecane is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] Its structure consists of an eleven-carbon undecane chain with a methyl group at the third position. As a branched-chain alkane, it serves as a valuable standard in analytical chemistry, a component in fuel studies, and a semiochemical in entomology. The controlled synthesis of such alkanes is crucial for creating high-purity standards essential for research that is free from isomeric impurities often found in commercially available mixtures.
Several synthetic pathways can be envisioned for constructing the 3-methylundecane backbone, including Grignard reactions followed by reduction or Wittig olefination followed by hydrogenation.[4][5] However, for a direct and highly efficient C-C bond formation, we have selected a Gilman cuprate coupling reaction. This strategy offers excellent yields and minimizes rearrangement side reactions that can plague other organometallic approaches.
Chosen Synthetic Route: The core of this method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. Specifically, we will synthesize 3-methylundecane by coupling lithium di(n-octyl)cuprate with 2-bromobutane. This retrosynthetic disconnection is advantageous as it joins a C8 and a C4 fragment directly at the desired linkage point.
Experimental Protocol: Synthesis via Organocuprate Coupling
This synthesis is a multi-step, one-pot procedure that requires anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) due to the high reactivity of the organometallic intermediates.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromooctane | ≥99% | Sigma-Aldrich | Must be dry and free of peroxides. |
| Lithium metal | 99.9%, fine wire/shot | Sigma-Aldrich | Handle under mineral oil. |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Purify if necessary to remove colored impurities. |
| 2-Bromobutane | ≥99% | Sigma-Aldrich | Distill before use. |
| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone still. |
| Tetrahydrofuran (THF, anhydrous) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone still. |
| Saturated NH4Cl (aq) | Reagent Grade | - | For reaction quenching. |
| Magnesium Sulfate (anhydrous) | Reagent Grade | - | For drying organic layers. |
| Schlenk line apparatus | - | - | For inert atmosphere operations. |
| Magnetic stirrer with hotplate | - | - | - |
| Low-temperature thermometer | - | - | - |
| Syringes and needles | - | - | For reagent transfer. |
Workflow Overview
The overall synthetic workflow is depicted below, outlining the progression from starting materials to the final, purified product.
Caption: Synthetic workflow for 3-Methylundecane.
Step-by-Step Synthesis Protocol
PART A: Preparation of n-Octyllithium
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Cut 1.5 g (0.22 mol) of lithium metal into small pieces and place it in the flask with 50 mL of anhydrous diethyl ether.
-
Add a solution of 19.3 g (0.10 mol) of 1-bromooctane in 50 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 1-bromooctane solution to initiate the reaction (slight warming and bubbling). Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the lithium has been consumed. The resulting greyish solution is n-octyllithium.
PART B: Synthesis of Lithium di(n-octyl)cuprate and Coupling
-
In a separate, larger flame-dried Schlenk flask under argon, suspend 9.5 g (0.05 mol) of copper(I) iodide in 100 mL of anhydrous THF.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the previously prepared n-octyllithium solution (approx. 0.10 mol) via cannula into the cold CuI suspension with vigorous stirring. The solution will typically change color, indicating the formation of the Gilman reagent.[6] This is the formation of lithium di(n-octyl)cuprate.
-
After stirring for 30 minutes at -78 °C, add 13.7 g (0.10 mol) of 2-bromobutane dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
Caption: Core C-C bond formation via Gilman reagent.
PART C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil contains 3-methylundecane, residual starting materials, and coupling byproducts (e.g., hexadecane from the coupling of two octyl groups).
-
Purify the 3-methylundecane (Boiling Point: ~211 °C) from byproducts by fractional distillation under atmospheric or reduced pressure.[7][8] Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel using hexane as the eluent.
Characterization and Validation
To confirm the identity and purity of the synthesized 3-methylundecane, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for assessing purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z = 170, corresponding to the molecular weight of C12H26.[1][9]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the methyl and methylene protons, and the ¹³C NMR will confirm the presence of 12 distinct carbon environments.
-
FTIR Spectroscopy: Useful to confirm the absence of C=O, O-H, or C-Br stretches, indicating the removal of starting materials and intermediates.[9]
| Property | Expected Value |
| CAS Number | 1002-43-3[1][3][7][10] |
| Molecular Formula | C12H26[3][7][9] |
| Molecular Weight | 170.33 g/mol [2][3][7][9] |
| Boiling Point | ~211 °C at 760 mmHg[7][8] |
| Appearance | Colorless liquid[8] |
Safety and Handling
-
Organolithium Reagents: n-Octyllithium is highly reactive, pyrophoric, and corrosive. All manipulations must be performed under a strict inert atmosphere by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use only anhydrous, inhibitor-free grades and work in a well-ventilated fume hood away from ignition sources.
-
Alkyl Halides: 1-Bromooctane and 2-bromobutane are irritants. Avoid inhalation and skin contact.
References
-
National Institute of Standards and Technology. (n.d.). 3-Methylundecane. NIST Chemistry WebBook. Retrieved from [Link]
-
AA Blocks. (n.d.). 3-Methylundecane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylundecane. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Alkane Purification: Techniques and Standards. (2026). Retrieved from [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis. YouTube. Retrieved from [Link]
-
Wang, H., et al. (2021). Separation of alkane and alkene mixtures by metal–organic frameworks. Journal of Materials Chemistry A, 9, 20874-20896. Retrieved from [Link]
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BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ChemBK. (2024). 3-METHYLUNDECANE. Retrieved from [Link]
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Cherney, A. H., & Reisman, S. E. (2014). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. PMC. Retrieved from [Link]
-
Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]
-
Wang, H., et al. (2021). Separation of alkane and alkene mixtures by metal–organic frameworks. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methylundecane (C12H26). Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-methyl undecane. Retrieved from [Link]
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Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
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Niznik, G. E., Morrison, W. H., & Walborsky, H. M. (1974). An improved synthesis of 1-d-aldehydes. Organic Syntheses, 10. Retrieved from [Link]
-
The Pherobase. (n.d.). Semiochemical compound: 3-Methylundecane. Retrieved from [Link]
-
Dieter, R. K., & Tokles, M. (1987). Asymmetric induction in the conjugate addition reactions of chiral organo(hetero)cuprates. Journal of the American Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Clegg, W., et al. (2014). New avenues in the directed deprotometallation of aromatics: recent advances in directed cupration. RSC Publishing. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, September 23). Cuprate coupling reaction example. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]
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Excellence Academy. (2025, July 21). Preparations of Alkanes Organic Chemistry. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Enantioselective Synthesis of (S)-3-Methylundecane
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (S)-3-Methylundecane, a key component of the aggregation pheromone of the longhorned beetle, Megacyllene caryae. The biological activity of many insect pheromones is highly dependent on their stereochemistry, making enantioselective synthesis crucial for the development of effective and environmentally benign pest management strategies.[1][2] This guide details a robust synthetic strategy employing a chiral auxiliary-mediated approach to establish the critical (S)-stereocenter, followed by chain elongation via a Grignard coupling reaction. The protocols herein are designed for researchers, chemists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Stereochemistry in Pheromone Synthesis
(S)-3-Methylundecane is an insect pheromone that plays a vital role in chemical communication.[1] Insects often produce and respond to only a single enantiomer of a chiral pheromone; the other enantiomer can be inactive or even inhibitory.[2] Consequently, the ability to synthesize enantiomerically pure pheromones is paramount for creating effective pest monitoring and control tools.[3][4] This application note outlines a reliable method for the synthesis of the biologically active (S)-enantiomer of 3-methylundecane with high optical purity.
The chosen synthetic strategy hinges on the use of a chiral auxiliary to direct the stereochemical outcome of a key alkylation step. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the formation of a new stereocenter.[5][6] This method offers high levels of stereocontrol and predictability. The auxiliary is subsequently removed and can often be recovered for reuse, making it an efficient strategy.[]
Retrosynthetic Analysis and Strategic Overview
Our strategy involves the construction of the chiral center early in the synthesis, followed by the attachment of the remainder of the carbon skeleton. The retrosynthetic analysis is depicted below. The target molecule, (S)-3-Methylundecane (1) , can be obtained by a coupling reaction between a chiral electrophile (2) and a suitable organometallic nucleophile, such as an octyl Grignard reagent (3) . The chiral electrophile (2) , possessing the desired (S)-configuration, can be derived from the chiral alcohol (4) . This alcohol is, in turn, accessible through the reductive cleavage of an acylated Evans-type chiral auxiliary (5) , which is assembled from propionyl chloride and a commercially available oxazolidinone auxiliary. The key stereochemistry-defining step is the diastereoselective alkylation of the N-acyloxazolidinone (6) .
Caption: Retrosynthetic pathway for (S)-3-Methylundecane.
Experimental Protocols
This synthesis is divided into five main stages, from the preparation of the acylated chiral auxiliary to the final coupling reaction.
Part A: Synthesis of (S)-4-benzyl-3-propionyloxazolidin-2-one (6)
The synthesis begins with the acylation of a commercially available chiral auxiliary, (S)-4-benzyloxazolidin-2-one, with propionyl chloride. This step forms the imide substrate required for the crucial stereoselective alkylation.
Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. The solution may turn from colorless to pale yellow.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure acylated auxiliary (6) .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (S)-4-benzyloxazolidin-2-one | 177.20 | 1.0 | 5.00 g |
| n-Butyllithium (2.5 M) | 64.06 | 1.05 | 11.8 mL |
| Propionyl chloride | 92.52 | 1.1 | 2.86 mL |
| Anhydrous THF | - | - | 140 mL |
Expected Yield: 85-95%
Part B: Asymmetric Alkylation to Form Compound (5)
Protocol:
-
Dissolve the N-propionyloxazolidinone (6) (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Perform an aqueous workup and purification by flash chromatography as described in Part A to yield the alkylated product (5) .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Compound (6) | 233.28 | 1.0 | 5.00 g |
| NaHMDS (1.0 M) | 183.37 | 1.1 | 23.6 mL |
| Methyl iodide | 141.94 | 1.5 | 2.00 mL |
| Anhydrous THF | - | - | 215 mL |
Expected Diastereomeric Ratio (dr): >98:2 Expected Yield: 80-90%
Caption: Key alkylation step proceeds via a chelated Z-enolate.
Part C: Reductive Cleavage to (S)-2-Methyl-1-butanol (4)
The chiral auxiliary is now removed to liberate the chiral primary alcohol. Lithium borohydride is an effective reagent for this transformation.
Protocol:
-
Dissolve the alkylated product (5) (1.0 eq) in anhydrous diethyl ether (~0.1 M) in a flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M NaOH solution.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The product is volatile. Carefully remove the solvent using a rotary evaporator with a cooled trap. The recovered chiral auxiliary can be purified from the aqueous layer.
-
The crude alcohol (4) is often pure enough for the next step, or can be purified by careful distillation.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Compound (5) | 247.31 | 1.0 | 4.00 g |
| Lithium borohydride | 21.78 | 2.0 | 0.71 g |
| Anhydrous Diethyl Ether | - | - | 160 mL |
Expected Yield: 85-95%
Part D: Tosylation to Chiral Electrophile (2)
The primary alcohol is converted into a good leaving group (tosylate) to prepare it for the subsequent Grignard coupling reaction.
Protocol:
-
Dissolve the alcohol (4) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under nitrogen.
-
Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylate (2) , which can be used without further purification.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Alcohol (4) | 88.15 | 1.0 | 2.50 g |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 | 6.49 g |
| Triethylamine | 101.19 | 1.5 | 5.9 mL |
| Anhydrous DCM | - | - | 140 mL |
Expected Yield: >95% (crude)
Part E: Grignard Coupling to (S)-3-Methylundecane (1)
The final carbon skeleton is assembled by coupling the chiral tosylate with octylmagnesium bromide. A copper catalyst is used to facilitate this cross-coupling reaction.
Protocol:
-
Prepare octylmagnesium bromide (3) by adding 1-bromooctane (1.1 eq) to magnesium turnings (1.2 eq) in anhydrous THF under nitrogen.[9]
-
In a separate flame-dried flask, dissolve the tosylate (2) (1.0 eq) in anhydrous THF (~0.2 M).
-
Add lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution (0.05 eq, 0.1 M in THF) to the tosylate solution.
-
Cool this solution to 0 °C.
-
Slowly add the prepared Grignard reagent (3) to the tosylate/catalyst mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography (hexanes) to yield pure (S)-3-Methylundecane (1) .
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Tosylate (2) | 242.34 | 1.0 | 3.00 g |
| 1-Bromooctane | 193.13 | 1.1 | 2.50 mL |
| Magnesium Turnings | 24.31 | 1.2 | 0.36 g |
| Li₂CuCl₄ (0.1 M) | - | 0.05 | 6.2 mL |
| Anhydrous THF | - | - | ~100 mL |
Expected Yield: 70-80%
Overall Synthetic Workflow
Caption: Step-by-step workflow for the synthesis.
Conclusion
The protocol described provides a reliable and highly stereoselective route to (S)-3-Methylundecane. By employing an Evans chiral auxiliary, the key stereocenter is installed with excellent control. Subsequent functional group manipulations and a copper-catalyzed Grignard coupling efficiently complete the synthesis. This method is suitable for producing high-purity pheromone for research and potential application in integrated pest management programs.
References
-
Zarbin, P. H. G., Bergmann, J., & Birkett, M. A. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 635-675. Available from: [Link]
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Sreekanth, S., & N, N. (2017). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. International Journal of ChemTech Research, 10(5), 76-83. Available from: [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). IntechOpen. Available from: [Link]
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Cossy, J., & Arseniyadis, S. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Comptes Rendus. Chimie, 26(S1), 1-14. Available from: [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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Purdue University Department of Chemistry. (n.d.). Grignard Reagents. Available from: [Link]
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Cossy, J., & Arseniyadis, S. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Comptes Rendus. Chimie, 26(S1), 1-14. Available from: [Link]
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Clark, J. (2015). An introduction to Grignard reagents. Chemguide. Available from: [Link]
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Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (257), 35-41. Available from: [Link]
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Walborsky, H. M., & Niznik, G. E. (1971). ALDEHYDES FROM GRIGNARD REAGENTS. 1-d-ALDEHYDES. Organic Syntheses, 51, 56. Available from: [Link]
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University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]
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Carmichael, D., Doucet, H., & Brown, J. M. (1999). Hybrid P-chiral diphosphines for asymmetric hydrogenation. Chemical Communications, (3), 261-262. Available from: [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]
-
Van der Eycken, E. V., & Sharma, V. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1189-1194. Available from: [Link]
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Soldevila-Baruquer, C., et al. (2019). Asymmetric transfer hydrogenation by synthetic catalysts in cancer cells. Nature Chemistry, 11(1), 65-74. Available from: [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
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Shibata, N., et al. (2004). Enzymatic resolution and evaluation of enantiomers of cis-5-hydroxythalidomide. Organic & Biomolecular Chemistry, 2(1), 16-18. Available from: [Link]
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Singh, G., & Singh, M. S. (2021). The enantioselective synthesis of tetracyclic methyllycaconitine analogues. Organic & Biomolecular Chemistry, 19(30), 6645-6655. Available from: [Link]
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Mas-Roselló, J. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia, 77(10), 678-683. Available from: [Link]
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Enantioselective alkynylation of isatins and isatin-derived ketimines. (2024). Organic & Biomolecular Chemistry, 22(20), 4009-4018. Available from: [Link]
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Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8999-9007. Available from: [Link]
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Kolodiazhnyi, O. I. (2007). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. ResearchGate. Available from: [Link]
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Al-Zoubi, R. M., et al. (2021). A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water. Scientific Reports, 11(1), 1-10. Available from: [Link]
-
Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. Available from: [Link]
-
Gentry, E. C., & Sarpong, R. (2019). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Available from: [Link]
-
Hammer, S. C., & Nestl, B. M. (2021). Enzymatic Late-Stage Modifications: Better Late Than Never. Angewandte Chemie International Edition, 60(32), 16824-16848. Available from: [Link]
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Application Note: A Modular Approach to the Chiral Synthesis of (R)-3-Methylundecane, a Cerambycid Pheromone Component
Abstract
This application note provides a detailed, research-level guide to the enantioselective synthesis of (R)-3-Methylundecane, a chiral methyl-branched alkane identified as a component of contact and aggregation pheromones in certain species of longhorned beetles (Coleoptera: Cerambycidae). Given the critical role of stereochemistry in insect chemical communication, achieving high enantiomeric purity is paramount for synthesizing biologically active probes and lures.[1][2] This guide presents a robust and modular synthetic strategy employing an Evans' chiral auxiliary to establish the key stereocenter, followed by a cuprate-mediated coupling reaction for chain elongation. We offer a causality-driven explanation for experimental choices, detailed step-by-step protocols, and methods for analytical validation to ensure a self-validating and reproducible workflow suitable for researchers in chemical ecology and drug development.
Introduction: The Significance of Chirality in Pheromone Function
Long-chain methyl-branched alkanes are a crucial class of semiochemicals, particularly as contact pheromones that mediate mate recognition in numerous beetle species.[3][4] Unlike volatile pheromones that act over long distances, these larger, less volatile molecules require direct physical contact for signal transduction, playing a vital role in the final stages of mating behavior.[3] The biological activity of such pheromones is often dictated by the precise stereochemistry of their chiral centers. An incorrect enantiomer can be inactive or, in some cases, inhibitory, making enantioselective synthesis an essential tool for chemical ecologists.[5]
3-Methylundecane is a representative structure within this class. The synthesis of its single enantiomers provides the pure standards necessary to deconvolve the chemical language of specific cerambycid species and to develop species-specific, environmentally benign lures for pest monitoring and management programs.[6] The challenge in synthesizing chiral alkanes lies in their inherent lack of functional groups, which necessitates the introduction and later removal of activating groups to build the carbon skeleton stereoselectively.[7] The strategy detailed herein leverages a well-established chiral auxiliary approach, which offers high stereocontrol and methodological reliability.[8]
Overview of the Synthetic Strategy
The synthesis of enantiomerically pure (R)-3-Methylundecane is designed as a convergent and modular process. The core of this strategy is the temporary installation of a chiral auxiliary to direct a diastereoselective alkylation, thereby creating the C3 stereocenter with a defined absolute configuration. The workflow can be logically divided into three main stages:
-
Stereocenter Induction: An achiral carboxylic acid is coupled to an Evans' oxazolidinone auxiliary. Subsequent α-alkylation of the resulting imide establishes the methyl-branched stereocenter with high diastereoselectivity.[][10]
-
Chain Elongation: The auxiliary is reductively cleaved to yield a chiral primary alcohol. This alcohol is then converted into an alkyl halide, a suitable electrophile for coupling with the remainder of the carbon chain.
-
Final Assembly & Deprotection: A Gilman cuprate, derived from an octyl halide, is used to displace the halide, forming the final C-C bond and completing the 3-methylundecane skeleton. This organocuprate coupling is chosen for its high efficiency and functional group tolerance.
This modular approach allows for the synthesis of analogues by simply changing the Grignard reagent used in the final coupling step.
Logical Workflow Diagram
Caption: Synthetic workflow for (R)-3-Methylundecane.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.
Protocol 1: Synthesis of (S)-4-Benzyl-3-propanoyloxazolidin-2-one (Imide Formation)
Causality: This step attaches the achiral propanoyl group to the chiral auxiliary. The oxazolidinone scaffold provides a rigid steric environment that will direct the subsequent methylation step. Pivaloyl chloride is used to form a mixed anhydride in situ, which is highly reactive towards the lithiated auxiliary, ensuring a clean and high-yielding acylation.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 18.5 mL, 29.6 mmol) dropwise over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.
-
In a separate flask, dissolve propanoic acid (2.30 mL, 31.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C. Add triethylamine (4.32 mL, 31.0 mmol) followed by pivaloyl chloride (3.83 mL, 31.0 mmol) dropwise. Stir this mixture at 0 °C for 30 minutes to form the mixed anhydride.
-
Cannulate the cold mixed anhydride solution into the lithiated oxazolidinone solution at -78 °C.
-
Allow the reaction mixture to warm slowly to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
Protocol 2: Diastereoselective Methylation to form (S)-4-Benzyl-3-((R)-2-methylpropanoyl)oxazolidin-2-one
Causality: The formation of the Z-enolate with LDA, combined with the steric blocking effect of the benzyl group on the auxiliary, forces the electrophile (methyl iodide) to approach from the less hindered face. This results in the highly diastereoselective formation of the desired (R) stereocenter at the α-carbon.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under argon, add the acylated auxiliary from Protocol 1 (5.50 g, 23.6 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 12.4 mL, 24.8 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (2.20 mL, 35.4 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride (50 mL).
-
Warm to room temperature and extract with ethyl acetate (3 x 75 mL). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, 10-15% ethyl acetate in hexanes).
Protocol 3: Reductive Cleavage to (R)-2-Methylpropan-1-ol
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleaves the imide to a primary alcohol. This step removes the chiral auxiliary, which can be recovered and reused, liberating the desired chiral building block.
Procedure:
-
Dissolve the methylated product from Protocol 2 (4.50 g, 18.2 mmol) in anhydrous THF (90 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Carefully add lithium aluminum hydride (1.04 g, 27.3 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (1.0 mL), 15% aqueous NaOH (1.0 mL), and water (3.0 mL) (Fieser workup).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour, resulting in a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
The filtrate contains the desired alcohol. The auxiliary can be recovered from the filter cake.
-
Carefully concentrate the filtrate at low pressure (due to the volatility of the product) to yield crude (R)-2-Methylpropan-1-ol. This product is often used directly in the next step without further purification.
Protocol 4: Conversion to (R)-2-Methylpropyl Tosylate
Causality: The primary alcohol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution (coupling) reaction. Pyridine acts as both a solvent and a base to neutralize the HCl generated.
Procedure:
-
Dissolve the crude alcohol from Protocol 3 (approx. 18.2 mmol) in anhydrous pyridine (40 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 4.16 g, 21.8 mmol) portion-wise.
-
Stir the reaction at 0 °C for 4 hours.
-
Pour the mixture into ice-cold 2 M HCl (150 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude tosylate, which is used without further purification.
Protocol 5: Cuprate Coupling to form (R)-3-Methylundecane
Causality: A Gilman cuprate is prepared from n-octylmagnesium bromide and copper(I) iodide. This soft nucleophile is ideal for Sₙ2 displacement of the tosylate, minimizing side reactions like elimination. This step forms the C3-C4 bond, completing the carbon skeleton.
Procedure:
-
In a flame-dried 500 mL flask under argon, add magnesium turnings (1.33 g, 54.6 mmol).
-
Add a solution of 1-bromooctane (7.50 mL, 43.7 mmol) in anhydrous diethyl ether (150 mL) dropwise to initiate Grignard formation. Once initiated, add the remaining solution and reflux for 1 hour. Cool to room temperature.
-
In a separate 500 mL flask under argon, suspend copper(I) iodide (4.16 g, 21.8 mmol) in anhydrous diethyl ether (100 mL) and cool to -20 °C.
-
Cannulate the prepared Grignard reagent into the CuI suspension and stir for 30 minutes at -20 °C to form the lithium dioctylcuprate solution.
-
Cool the cuprate solution to -78 °C.
-
Dissolve the crude tosylate from Protocol 4 (approx. 18.2 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the cuprate solution.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench by carefully pouring into a vigorously stirred solution of saturated aqueous ammonium chloride (200 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, hexanes) to afford pure (R)-3-Methylundecane.
Quantitative Data Summary & Quality Control
The success of the synthesis is contingent on achieving high yields and, critically, high stereochemical fidelity.
| Step | Reaction | Typical Yield | Typical Diastereomeric/Enantiomeric Excess | Analytical Method |
| 1 | Imide Formation | >95% | N/A | ¹H NMR, ¹³C NMR |
| 2 | Methylation | 85-90% | >98% de | Chiral HPLC/GC of cleaved alcohol, ¹H NMR |
| 3 | Reductive Cleavage | >90% | >98% ee | Chiral GC (e.g., on a β-cyclodextrin column) |
| 4 | Tosylation | >95% (crude) | >98% ee | ¹H NMR |
| 5 | Cuprate Coupling | 70-80% | >98% ee | ¹H NMR, ¹³C NMR, Chiral GC, MS |
Quality Control:
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure at each isolable step.
-
Mass Spectrometry (MS): GC-MS of the final product will confirm the molecular weight (170.33 g/mol ).[11]
-
Chiral Gas Chromatography (GC): The most critical analysis. The enantiomeric excess (ee) of the final product must be determined by GC on a chiral stationary phase column by comparing the retention time to a racemic standard.
Conclusion
This application note details a reliable and highly stereoselective synthetic route to (R)-3-Methylundecane. By employing an Evans' chiral auxiliary, the key stereocenter is installed with excellent control.[8][] The subsequent functional group manipulations and cuprate-mediated coupling provide a robust method for constructing the full carbon skeleton.[12] The modularity of the final step allows this protocol to be adapted for the synthesis of other long-chain methyl-branched alkanes. The analytical methods described provide a framework for rigorous quality control, ensuring the production of high-purity pheromone standards for advanced research in chemical ecology.
References
-
Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). National Institutes of Health. [Link]
-
A General Approach to the Synthesis of Mono-olefinic Insect Sex Pheromones of Z. (N.D.). RSC Publishing. [Link]
-
Synthetic route to pheromone 7 described in this work. (N.D.). ResearchGate. [Link]
-
Chiral auxiliary. (N.D.). Wikipedia. [Link]
-
Hydrocarbons as contact pheromones of longhorned beetles (Coleoptera: Cerambycidae). (2017). ResearchGate. [Link]
-
First Contact Pheromone Identified for a Longhorned Beetle (Coleoptera: Cerambycidae) in the Subfamily Prioninae. (2007). ResearchGate. [Link]
-
Asian longhorned beetles pheromone could be used to manage pest. (2014). Penn State University. [Link]
-
Asymmetric Alkylation of Enolates. (N.D.). Harvard University. [Link]
-
Optimizing pheromone-based lures for the invasive red-necked longhorn beetle, Aromia bungii. (2019). ResearchGate. [Link]
-
Blends of (R)-3-hydroxyhexan-2-one and alkan-2-ones identified as potential pheromones produced by three species of cerambycid beetles. (2018). ResearchGate. [Link]
-
Identification and Synthesis of Semiochemicals for Fireflies, True Bugs, and Longhorn Beetles. (2022). eScholarship.org. [Link]
-
Synthesis of Longhorn Beetle Pheromone Components by Proline-Mediated α-Hydroxylation of Alkyl Ketones. (2014). ResearchGate. [Link]
-
Generic Pheromones Identified from Northern Hemisphere Cerambycidae (Coleoptera) Are Attractive to Native Longhorn Beetles from Chile. (2022). eScholarship.org. [Link]
-
3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles. (2021). University of Illinois. [Link]
-
3-Methylundecane. (N.D.). PubChem, National Institutes of Health. [Link]
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- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 11. 3-Methylundecane | C12H26 | CID 13845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: A Detailed Protocol for the Synthesis of 3-Methylundecane via a Wittig Reaction and Subsequent Alkene Reduction
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of the saturated alkane, 3-Methylundecane. The synthetic strategy employs a two-step sequence, commencing with a Wittig reaction to construct the carbon skeleton by forming 3-methylundec-2-ene, followed by a robust reduction of the alkene to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, explanations of experimental choices, and complete, step-by-step methodologies.
Introduction and Strategic Rationale
The Wittig reaction stands as a cornerstone in organic synthesis for its reliability in forming carbon-carbon double bonds with high regioselectivity.[1][2][3] It facilitates the coupling of a carbonyl compound with a phosphorus ylide, providing a predictable route to alkenes.[2][4] For the synthesis of a non-polar, saturated alkane such as 3-Methylundecane, a Wittig reaction presents an excellent method for assembling the carbon backbone, followed by a simple reduction to the alkane.
Our retrosynthetic analysis of 3-Methylundecane identifies the alkene, 3-methylundec-2-ene, as a key intermediate. This alkene can be disconnected at the double bond in two ways for a Wittig reaction, as illustrated below:
Figure 1: Retrosynthetic Analysis of 3-methylundec-2-ene
Caption: Retrosynthetic disconnection of 3-methylundec-2-ene.
Route A, which utilizes the reaction between 2-nonanone and ethyltriphenylphosphonium bromide, is the preferred pathway. This preference is grounded in the preparation of the necessary phosphorus ylide. The ylide for Route A is generated from a primary alkyl halide (ethyl bromide), which readily undergoes an SN2 reaction with triphenylphosphine.[5][6] In contrast, the ylide for Route B would require a secondary alkyl halide, which is less efficient for the initial phosphonium salt formation due to steric hindrance.[5][6]
Following the successful synthesis of 3-methylundec-2-ene, the final step involves the reduction of the carbon-carbon double bond. For this transformation, we will detail two highly effective and common laboratory methods: catalytic hydrogenation and diimide reduction. Catalytic hydrogenation offers high efficiency, while diimide reduction provides excellent chemoselectivity for non-polar double bonds and avoids the use of heavy metal catalysts.[7][8][9]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 3-Methylundecane.
Step 1: Wittig Reaction for the Synthesis of 3-Methylundec-2-ene
This protocol details the formation of the phosphorus ylide from ethyltriphenylphosphonium bromide and its subsequent reaction with 2-nonanone.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyltriphenylphosphonium bromide | 371.26 | 4.45 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 4.4 mL | 11.0 |
| 2-Nonanone | 142.24 | 1.42 g (1.65 mL) | 10.0 |
| Saturated aqueous NH4Cl solution | - | 50 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ~5 g | - |
| Hexanes | - | For chromatography | - |
Protocol:
-
Preparation of the Ylide:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (4.45 g, 12.0 mmol).[10]
-
Add anhydrous THF (80 mL) via syringe and stir the resulting suspension at room temperature.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe.[1][5] A deep orange to red color should develop, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
In a separate dry flask, dissolve 2-nonanone (1.42 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the 2-nonanone solution to the ylide solution dropwise via syringe over 15-20 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. To purify, dissolve the crude mixture in a minimal amount of hexanes and load it onto a silica gel column.
-
Elute with hexanes to isolate the non-polar alkene, 3-methylundec-2-ene. The more polar triphenylphosphine oxide will remain on the column.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified alkene.
-
Step 2: Reduction of 3-Methylundec-2-ene to 3-Methylundecane
Two effective methods for the reduction of the alkene are presented below.
This method utilizes hydrogen gas and a palladium on carbon catalyst.[11][12][13][14]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 3-Methylundec-2-ene | 168.32 | 1.68 g (10.0 mmol) |
| 10% Palladium on Carbon (Pd/C) | - | ~170 mg (10 mol%) |
| Ethanol or Ethyl Acetate | - | 50 mL |
| Hydrogen gas (H2) | 2.02 | 1 atm (balloon) |
Protocol:
-
To a 100 mL round-bottom flask, add 3-methylundec-2-ene (1.68 g, 10.0 mmol) and the solvent (ethanol or ethyl acetate, 50 mL).
-
Carefully add 10% Pd/C (170 mg) to the flask.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-Methylundecane. The product is often pure enough for most applications, but can be further purified by distillation if necessary.
This metal-free reduction uses diimide generated in situ from tosylhydrazine.[7][8][9][15]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methylundec-2-ene | 168.32 | 1.68 g | 10.0 |
| Tosylhydrazine | 186.22 | 3.72 g | 20.0 |
| Sodium Acetate (anhydrous) | 82.03 | 1.64 g | 20.0 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-methylundec-2-ene (1.68 g, 10.0 mmol) and tosylhydrazine (3.72 g, 20.0 mmol) in DMF (50 mL).
-
Add anhydrous sodium acetate (1.64 g, 20.0 mmol) to the solution.
-
Heat the reaction mixture to 100-110 °C and stir for 2-3 hours. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting alkene.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL).
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by distillation to yield pure 3-Methylundecane.
Workflow Visualization
The following diagram illustrates the complete synthetic workflow for the preparation of 3-Methylundecane.
Sources
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. purechemistry.org [purechemistry.org]
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- 6. m.youtube.com [m.youtube.com]
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- 11. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 12. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 13. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductions with diimide - Wikipedia [en.wikipedia.org]
Application Note: GC-MS Analysis of 3-Methylundecane in Ant Gland Extracts
A Senior Application Scientist's Guide to Pheromone Identification
Introduction: The Scent of the Trail
In the intricate societies of ants, chemical signals are the primary language, governing behaviors from mating and defense to social organization and foraging.[1][2] Among the most critical of these semiochemicals are trail pheromones, which guide nestmates to food sources with remarkable efficiency. 3-Methylundecane (C12H26) is a branched alkane that has been identified as a key trail pheromone component in various ant species, particularly within the Myrmicinae subfamily. Its specific isomeric form and concentration can encode vital information, making its accurate identification and quantification essential for research in chemical ecology, behavioral biology, and the development of novel pest management strategies.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile compounds like 3-Methylundecane from complex biological matrices.[1][4] Its power lies in the chromatographic separation of the extract's components followed by mass-based identification, providing the high degree of confidence required for structural elucidation. This document provides a comprehensive, field-proven protocol for the extraction and GC-MS analysis of 3-Methylundecane from ant glandular secretions.
Principle of the Method
The workflow begins with the careful extraction of chemical signals from the target ant gland, typically the poison or Dufour's gland, using a high-purity organic solvent.[5] The resulting extract, containing a mixture of hydrocarbons and other compounds, is then injected into the GC-MS system. In the gas chromatograph, the mixture is vaporized and separated as it travels through a capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. As each separated compound, including 3-Methylundecane, elutes from the column, it enters the mass spectrometer. Here, it is ionized—typically by electron impact (EI)—causing the molecule to fragment into a predictable pattern of smaller, charged ions. The mass spectrometer sorts these fragments by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[6]
Experimental Workflow Overview
Caption: Complete workflow from ant collection to compound identification.
Materials and Reagents
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Stereomicroscope
-
Fine-tipped forceps (Dumont #5 or equivalent)
-
Microsurgical scissors
-
Glass dissection dish
-
Microsyringes (10 µL)
-
Autosampler vials (1.5 mL) with inserts (200 µL) and PTFE-lined caps[7]
-
Vortex mixer
-
Centrifuge (optional)
-
-
Chemicals & Consumables:
Experimental Protocols
Protocol 1: Sample Collection and Gland Dissection
Causality: This protocol is designed to isolate the specific gland of interest with minimal contamination from other tissues or hemolymph, which could introduce interfering compounds. Cold anesthesia is used to immobilize the ant without introducing chemical contaminants.
-
Ant Collection: Collect worker ants from the target species. For trail pheromones, foraging workers are ideal.
-
Anesthesia: Immobilize the ants by placing them in a vial and cooling them at 4°C for 10-15 minutes.
-
Dissection:
-
Place a single anesthetized ant in a drop of saline or distilled water in the glass dissection dish under the stereomicroscope.
-
Using fine forceps to hold the gaster (abdomen), carefully make a small incision near the gland location (e.g., the abdominal tip for Dufour's and poison glands).
-
Gently pull the gland from the abdomen using a second pair of forceps. The target gland (e.g., Dufour's gland) is often a small, translucent sac.[1]
-
Protocol 2: Pheromone Extraction (Solvent Method)
Causality: Hexane is an excellent non-polar solvent for extracting hydrocarbons like 3-Methylundecane while minimizing the extraction of more polar, non-target compounds.[6] The gland is crushed to ensure the complete release of its contents into the solvent.
-
Extraction:
-
Immediately transfer the dissected gland into a 200 µL glass insert containing 20-50 µL of high-purity hexane.
-
Using a clean glass rod or the tips of the forceps, gently crush the gland against the side of the insert to release its contents.
-
Vortex the vial for 30 seconds to ensure thorough extraction.[4]
-
-
Drying & Sealing:
-
Add a few crystals of anhydrous sodium sulfate to remove any residual water.
-
Place the insert into a 1.5 mL autosampler vial and seal tightly with a PTFE-lined cap.
-
Store at -20°C or below until analysis to prevent evaporation and degradation.[8]
-
Alternative Method: Headspace Solid-Phase Microextraction (SPME) is a solvent-free alternative suitable for volatile components. It involves exposing a coated fiber to the headspace above a dissected gland in a sealed vial, followed by thermal desorption of the collected analytes in the GC injector.[4][10]
Protocol 3: GC-MS Instrumentation and Analysis
Causality: The parameters below are optimized for the separation and detection of C12 hydrocarbons. The splitless injection mode maximizes the transfer of analyte onto the column, which is critical for trace-level detection. The oven temperature program is designed to first separate highly volatile compounds at a low temperature before ramping up to elute semi-volatile compounds like 3-Methylundecane.[9] The MS is operated in full scan mode to acquire the complete mass spectrum for confident identification.
-
Instrument Setup:
-
Injector: 250°C, Splitless mode (1 min)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from m/z 40 to 300.
-
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
Analysis: Run a solvent blank and, if available, a 3-Methylundecane standard under the same conditions for comparison.
Data Analysis and Interpretation
Identification of 3-Methylundecane is a two-step process based on both chromatographic and spectrometric data.
-
Retention Index: The primary identification is made by comparing the retention time of the peak of interest with that of a known standard. Alternatively, the Kovats Retention Index (RI) can be calculated and compared to published values in databases like the NIST WebBook.[12][13]
-
Mass Spectrum: Confirmation is achieved by examining the mass spectrum of the target peak. The obtained spectrum should be compared to a reference spectrum from a library (e.g., NIST, Wiley) and to the known fragmentation pattern of 3-Methylundecane.[14][15]
Key Analytical Data for 3-Methylundecane
| Parameter | Value | Source |
| IUPAC Name | 3-Methylundecane | [12] |
| Molecular Formula | C₁₂H₂₆ | [15] |
| Molecular Weight | 170.33 g/mol | [15] |
| Kovats Retention Index (non-polar column) | ~1165 - 1173 | [12][13] |
| Key Mass Fragments (m/z) | 43, 57, 71, 85, 99, 141, 170 (M⁺) | [15] |
Mass Spectral Fragmentation
The electron impact mass spectrum of 3-Methylundecane is characterized by a series of alkyl fragments resulting from C-C bond cleavages. The molecular ion (M⁺) at m/z 170 may be weak or absent. The most stable (and thus often most abundant) carbocations are formed at points of branching.
Caption: Key EI fragmentation pathways for 3-Methylundecane.
The base peak is typically observed at m/z 43 , corresponding to the stable isopropyl cation or propyl cation. Other significant peaks arise from cleavage along the alkyl chain, such as the loss of an ethyl group ([M-29]) to yield a fragment at m/z 141 , and the formation of other stable secondary carbocations. The spectrum will also show a characteristic series of peaks separated by 14 mass units (-CH₂-), such as m/z 57, 71, and 85.[15][16]
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
- BenchChem. (2025). Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts.
- Various Authors. (2024). What is the most effective method for preparing an insect sample for pheromone analysis?.
- Sigma-Aldrich. (N.D.). HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis.
- Viñas, P., et al. (2005). Optimization of solid-phase microextraction methods for GC-MS determination of terpenes in wine. Journal of the Science of Food and Agriculture.
- MDPI. (N.D.).
- BenchChem. (2025).
- PubChem, NIH. (N.D.). 3-Methylundecane.
- University of Toronto. (N.D.).
- SCION Instruments. (N.D.).
- Doc Brown's Chemistry. (N.D.).
- NIST. (N.D.). Undecane, 3-methyl-. NIST WebBook.
- NIST. (N.D.).
- Eliyahu, D. (2009). GC-MS for characterization and identification of ant semiochemicals. Cold Spring Harbor Protocols.
- Hymenoptera Genome Database. (N.D.). Chemical Communication in Ants: New Exocrine Glands and Their Behavioral Function.
- Iwai, H. and Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC‒MS in Socially Parasitic Ants. Bio-protocol.
- ResearchGate. (N.D.).
- Adedapo, A. A., et al. (2021). Re-Analysis of Abdominal Gland Volatilome Secretions of the African Weaver Ant, Oecophylla longinoda. Molecules.
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Application Note: Comprehensive NMR-Based Structural Characterization of 3-Methylundecane
Abstract
The structural elucidation of long-chain branched alkanes like 3-methylundecane presents a significant analytical challenge due to severe spectral overlap in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra. Protons in such molecules resonate within a narrow chemical shift range, leading to complex, poorly resolved multiplets that defy straightforward interpretation. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on leveraging a suite of advanced 1D and two-dimensional (2D) NMR experiments to unambiguously characterize 3-methylundecane. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow, from optimal sample preparation to the strategic integration of DEPT, COSY, HSQC, and HMBC data.
Introduction: The Challenge of Characterizing Saturated Hydrocarbons
Saturated hydrocarbons (alkanes) form the backbone of countless organic molecules, from fuels to lipids and pharmaceutical intermediates. Despite their simple composition of only carbon and hydrogen, their structural characterization by NMR is notoriously difficult. The protons on aliphatic groups are highly shielded and typically resonate in a congested region between approximately 0.8 and 2.0 ppm.[1][2] This leads to significant signal overlap, making it nearly impossible to assign specific resonances or interpret coupling patterns from a standard 1D ¹H NMR spectrum alone.[1][3]
3-Methylundecane (C₁₂H₂₆), a chiral branched alkane, exemplifies this challenge. Its structure contains numerous chemically similar methylene (CH₂) and methyl (CH₃) groups, resulting in a complex and poorly resolved ¹H NMR spectrum. Furthermore, the presence of a chiral center at the C3 position renders the adjacent C2 and C4 methylene protons diastereotopic, further complicating the spectrum.[4]
This guide outlines a systematic, multi-technique NMR approach to overcome these challenges. By logically combining data from 1D ¹H, ¹³C, and DEPT experiments with 2D correlation spectroscopy (COSY, HSQC, HMBC), a complete and unambiguous assignment of the ¹H and ¹³C chemical shifts can be achieved, leading to the unequivocal confirmation of the 3-methylundecane structure.
Foundational Strategy: From Sample Preparation to Data Integration
A successful characterization relies on a logical progression of experiments, where each step provides a piece of the puzzle. High-quality data begins with meticulous sample preparation, followed by a sequence of NMR experiments designed to first identify the types of carbon and hydrogen atoms present and then to piece them together by identifying their connectivity.
Sources
Application Note: A Validated Protocol for Ant Behavioral Bioassays Using Synthetic 3-Methylundecane
Abstract
The intricate chemical communication systems of social insects, particularly ants, offer a fertile ground for neuroethological research and the development of novel pest management strategies. Trail pheromones are paramount in coordinating complex behaviors like foraging and nest relocation. This document provides a comprehensive, step-by-step protocol for conducting a robust behavioral bioassay to evaluate the efficacy of synthetic 3-Methylundecane as a trail-following pheromone in relevant ant species. We delve into the causality behind experimental design choices, from ethical handling and colony maintenance to the nuances of arena construction and data interpretation. This guide is designed for researchers, scientists, and drug development professionals, ensuring a self-validating system for generating reproducible and scientifically sound results.
Introduction: The Chemical Language of Ants
Ants utilize a sophisticated repertoire of chemical cues, known as pheromones, to mediate nearly every aspect of their social lives.[1] Among the most critical of these are trail pheromones, which foraging ants deposit to guide nestmates to food sources, effectively creating a chemical roadmap.[2][3] This coordinated recruitment allows the colony to efficiently exploit available resources.[1]
3-Methylundecane is a specific hydrocarbon that has been identified as a key component of the trail pheromone in several ant species, particularly within the Myrmica and Lasius genera. Understanding the behavioral response to this compound is crucial for studies in chemical ecology, neurobiology, and for the development of targeted pest control solutions that can disrupt or manipulate foraging behavior.[2]
This application note presents a validated protocol for a Y-maze bioassay, a classic and effective method for assessing olfactory-based behavioral choices in insects.[4] We will provide a detailed methodology, explain the rationale behind each step, and offer guidance on data analysis and interpretation.
Ethical Considerations in Invertebrate Research
While formal ethical oversight for invertebrates is not as universally mandated as for vertebrates, it is a cornerstone of reproducible science and public trust to adhere to ethical principles.[5][6] A precautionary approach, which assumes the potential for sentience and aims to minimize harm, is recommended.[5][6]
Core Ethical Practices:
-
Colony Maintenance: Ants should be kept in conditions that mimic their natural environment regarding temperature, humidity, and diet.[7]
-
Handling: Minimize direct handling. When necessary, use soft, non-injurious tools like featherweight forceps or aspirators.
-
The 3Rs Principle:
-
Replacement: Use synthetic pheromones to avoid over-extraction from live animals.
-
Reduction: Use the minimum number of ants required to achieve statistical power.[5]
-
Refinement: Refine experimental procedures to minimize stress, such as providing adequate acclimation periods and avoiding unnecessary deprivation.[5]
-
All protocols described herein are designed with these principles in mind, ensuring both the welfare of the research subjects and the integrity of the scientific data.[7][8]
Experimental Design & Rationale
The Y-maze presents a simple yet powerful two-choice paradigm to quantify an ant's preference for a chemical cue.[4][9] The fundamental principle is to determine if an ant, when presented with a choice, will preferentially follow a trail laid with synthetic 3-Methylundecane over a control trail.
The Y-Maze Apparatus
The apparatus consists of a Y-shaped arena with a starting stem and two arms of equal length.[4] An individual ant is introduced at the base of the stem and its choice of which arm to enter first is recorded.
| Parameter | Specification | Rationale |
| Material | Glass or PTFE (Teflon) | Inert, non-porous surfaces that are easy to clean and do not absorb chemical cues. |
| Dimensions | Stem: 8 cm; Arms: 6 cm each | Provides sufficient length for trail-following behavior without being overly long, which can lead to loss of motivation. |
| Angle | 90-120 degrees between arms | A wide angle ensures a clear decision point for the ant.[9] |
| Cover | Removable glass plate | Prevents ants from escaping while allowing for clear video recording. |
| Substrate | Removable filter paper lining | Allows for easy application of pheromone trails and quick replacement between trials to prevent cue accumulation.[9] |
Pheromone Preparation and Dosage
The concentration of the synthetic pheromone is a critical variable. A dose-response curve is often necessary to determine the optimal concentration that elicits a clear behavioral response without causing over-stimulation or repellency.
| Reagent | Solvent | Concentration Range (Example) |
| Synthetic 3-Methylundecane | Hexane (High Purity) | 0.01 ng/µL, 0.1 ng/µL, 1 ng/µL, 10 ng/µL |
Causality: Hexane is a common solvent for nonpolar compounds like hydrocarbons and evaporates quickly, leaving the pheromone cue behind. Starting with a serial dilution allows the researcher to identify the threshold of detection and the peak behavioral response.
Detailed Experimental Protocol
This protocol outlines the trail-following bioassay using a Y-maze.
Workflow Visualization
Caption: Experimental workflow for the Y-maze bioassay.
Step-by-Step Methodology
-
Arena Preparation:
-
Trail Application:
-
Using a 10 µL micropipette, draw up the desired 3-Methylundecane solution.
-
Apply 10 µL of the solution evenly along the length of one of the filter paper arm strips. This is the experimental trail .
-
Apply 10 µL of the pure solvent (hexane) to a separate filter paper arm strip. This is the control trail .
-
Allow the solvent to evaporate completely (approx. 2 minutes).
-
-
Assay Execution:
-
Place the experimental and control strips into the arms of the Y-maze. The placement (left or right arm) should be randomized for each trial to avoid any side bias. Place a clean, untreated strip in the stem.
-
Select a single worker ant from the colony's foraging arena. An ant that is actively moving is ideal.
-
Gently introduce the ant into the entrance of the stem of the Y-maze.
-
Immediately start video recording, ensuring the entire maze is in the frame.
-
Record the ant's behavior for a set duration, typically 5-8 minutes.[11]
-
-
Post-Trial Procedure:
-
Carefully remove the ant and place it in a separate holding container to ensure it is not tested again.
-
Discard the used filter paper strips.
-
Repeat Step 1 (cleaning) before beginning the next trial with a new ant.
-
Data Collection and Analysis
Quantitative analysis is essential for an objective interpretation of the behavioral response. Several key metrics should be recorded from the video playback.
Key Behavioral Metrics
| Metric | Definition | Significance |
| First Choice | The first arm (experimental or control) the ant enters with its entire body (excluding antennae). | A primary indicator of preference. |
| Time in Arm | The total duration the ant spends in the experimental arm versus the control arm. | Measures the trail's ability to hold the ant's attention. |
| Trail Fidelity | The percentage of the total distance traveled within the arm that the ant remains on the pheromone trail (e.g., within 1 mm of the centerline).[12][13] | Quantifies the accuracy of the trail-following behavior. |
| Velocity | The speed of the ant's movement along the trail (mm/s).[13][14] | Can indicate the level of excitement or motivation. |
Data Analysis Pipeline
Caption: Pipeline for analyzing behavioral bioassay data.
-
First Choice Data: Use a Chi-square (χ²) test to determine if the number of ants choosing the experimental arm is significantly different from what would be expected by chance (a 50:50 distribution).
-
Continuous Data (Time, Fidelity): Use a paired t-test (if data is normally distributed) or a Wilcoxon signed-rank test (for non-parametric data) to compare the time spent in, or fidelity to, the experimental versus the control trail for each ant.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Ants are inactive or do not move down the stem. | Lack of motivation; stress from handling; colony is overfed. | Ensure ants are from an active foraging party. Allow a longer acclimation period. Withhold food for 2-3 hours prior to the assay. |
| No preference is shown for the pheromone trail. | Concentration is too low (below detection threshold) or too high (repellent); compound is not a trail pheromone for the tested species. | Test a wider range of concentrations (dose-response). Verify from literature that 3-Methylundecane is relevant to your ant species. |
| High variability between individual ants. | Natural variation in behavior; inconsistent environmental conditions (light, temperature); subtle residual cues in the maze. | Increase sample size (N > 20); standardize environmental conditions; ensure rigorous cleaning protocol is followed between every trial. |
References
-
Vázquez, R. J., Koehler, P. G., & Pereira, R. M. (2019). Comparative Quantification of Trail-Following Behavior in Pest Ants. Insects, 11(1), 5. [Link]
-
Vázquez, R. J., Koehler, P. G., & Pereira, R. M. (2019). Comparative Quantification of Trail-Following Behavior in Pest Ants. PubMed, 31861668. [Link]
-
Vázquez, R. J., et al. (2019). Comparative Quantification of Trail-Following Behavior in Pest Ants. Semantic Scholar. [Link]
-
Purna, C., et al. (2018). Carpenter ants use diverse antennae sampling strategies to track odor trails. Journal of Experimental Biology. [Link]
-
Vázquez, R. J., et al. (2019). Comparative Quantification of Trail-Following Behavior in Pest Ants. ResearchGate. [Link]
-
Cammaerts, M.C. (2020). Invertebrates should be given ethical consideration. WBI Studies Repository. [Link]
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Perl, C. D., et al. (2025). Identifying trends in reporting on the ethical treatment of insects in research. PLOS One. [Link]
-
Ant Journals. Research Ethics Guidelines. Ant Journals Policies. [Link]
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Maze Engineers. Ant Y Maze. ConductScience. [Link]
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Dupuy, F., et al. (2006). Top view of the Y-maze used to evaluate ants in an olfactory discrimination task. ResearchGate. [Link]
-
Perl, C. D., et al. (2025). Identifying trends in reporting on the ethical treatment of insects in research. National Institutes of Health. [Link]
-
Gries, R., et al. (2016). Identification of the Trail Pheromone of the Carpenter Ant Camponotus modoc. PubMed. [Link]
-
Groden, E., et al. (n.d.). Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. BioOne. [Link]
-
Perl, C. D., et al. (2025). Identifying trends in reporting on the ethical treatment of insects in research. ResearchGate. [Link]
-
protocols.io. (2024). Y-Maze Protocol. protocols.io. [Link]
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protocols.io. (2024). Y-Maze Protocol. protocols.io. [Link]
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Morgan, E. D. (2008). Trail pheromones of ants. Avon Pest Control. [Link]
-
Chalissery, J. M., et al. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans. AntWiki. [Link]
-
Zantiks. (n.d.). Y-maze (zebrafish, Drosophila, mice). Zantiks. [Link]
-
Hearts Pest Management. (2024). Understanding Ant Trail Pheromones & Behavior. Hearts Pest Management. [Link]
-
Abramson, C. I. (2017). Techniques for Behavioral Bioassays. ResearchGate. [Link]
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Electroantennography (EAG) with 3-Methylundecane: A Guide to Setup, Protocol, and Data Interpretation
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for establishing a robust Electroantennography (EAG) system to study insect olfactory responses to 3-Methylundecane. Electroantennography is a powerful electrophysiological technique that measures the summated electrical potential from olfactory sensory neurons on an insect's antenna in response to a volatile stimulus.[1][2] 3-Methylundecane is a branched-chain alkane that functions as a critical semiochemical, particularly as a pheromone in various insect species, such as those in the Hymenoptera order (e.g., ants).[3][4] Understanding an insect's antennal sensitivity to this compound is vital for research in chemical ecology, the development of novel pest management strategies, and for screening new attractants or repellents. This guide details the core principles of EAG, equipment setup, step-by-step experimental protocols, and data analysis, designed for researchers, scientists, and drug development professionals.
Scientific Principles of Electroantennography
The EAG technique, pioneered by Dietrich Schneider in 1957, records the slow, summated potential changes resulting from the depolarization of numerous olfactory receptor cell membranes upon stimulation by an odorant.[1][5] When volatile molecules like 3-Methylundecane enter the pores of an insect's antennal sensilla, they bind to olfactory receptors on the dendrites of olfactory sensory neurons. This binding event initiates a signal transduction cascade, leading to the opening of ion channels and a change in membrane potential. The EAG signal is the global, extracellularly recorded potential difference between the base and the tip of the antenna, representing the sum of these individual neuronal responses.[2][6] The amplitude of the resulting EAG response (a negative voltage deflection) generally correlates with the concentration of the stimulating compound and the sensitivity of the antenna to that specific odorant.[5]
Chemical Profile: 3-Methylundecane
A thorough understanding of the test compound's properties is essential for accurate stimulus preparation and delivery.
| Property | Value | Source |
| CAS Number | 1002-43-3 | [7][8] |
| Molecular Formula | C₁₂H₂₆ | [7][9] |
| Molecular Weight | 170.33 g/mol | [7][10] |
| Boiling Point | ~211-212 °C at 760 mmHg | [8][9] |
| Appearance | Liquid | [9] |
| Semiochemical Role | Pheromone (e.g., for various ant species) | [3] |
Part 1: The EAG System - Components and Setup
A functional EAG system requires precise integration of air delivery, stimulus generation, neural signal amplification, and data recording components. All components should be housed in a Faraday cage to shield the preparation from external electrical noise.
Required Equipment and Materials
-
Air Delivery System:
-
Compressed air tank (charcoal-filtered)
-
Humidifier (gas washing bottle with distilled water)
-
Flowmeter (to regulate airflow, typically 0.5-1.0 L/min)
-
Main air controller/stimulus delivery system (e.g., Syntech CS-55 or similar)
-
Teflon or silicone tubing
-
-
Antennal Preparation and Mounting:
-
Stereomicroscope with a long working distance
-
Anti-vibration table
-
Micromanipulators (2x)
-
Glass capillary micropipettes (pulled to a fine tip)
-
Electrode holders
-
Reference and Recording Electrodes (Ag/AgCl wires or tungsten wires)
-
Conductive electrolyte solution (e.g., insect Ringer's solution)
-
Modeling clay or dental wax for securing the insect
-
-
Signal Recording:
-
Stimulus Preparation and Delivery:
-
3-Methylundecane (high purity)
-
Solvent: Hexane or Pentane (HPLC grade)
-
Glass vials and micropipettes for serial dilutions
-
Filter paper discs (e.g., Whatman No. 1, cut into ~1 cm strips)
-
Glass Pasteur pipettes
-
Parafilm
-
EAG System Configuration
The following diagram illustrates a typical EAG setup. The system is designed to deliver a continuous stream of purified, humidified air over the antennal preparation. A computer-controlled valve injects a "puff" of air carrying the odorant from a stimulus cartridge (Pasteur pipette) into the main airstream, ensuring a sharp and defined stimulus presentation.
Caption: EAG System Configuration Diagram.
Part 2: Experimental Protocols
Scientific rigor demands consistency. These protocols provide a self-validating framework through the mandatory use of controls.
Protocol 2.1: Insect Preparation and Mounting
The goal is to create a stable preparation where the antenna remains physiologically active for the duration of the experiment. This protocol is generalized; specific modifications may be needed depending on the insect species.[11][13]
-
Immobilize the Insect: Gently restrain the insect. For larger insects, this can be done by placing the body in a cut pipette tip or securing it with modeling clay, leaving the head and antennae exposed. For smaller insects, cooling on ice for 1-2 minutes may be necessary.
-
Excise the Antenna: Using micro-scissors under the stereomicroscope, carefully excise one antenna at its base (scape).
-
Prepare Electrodes: Fill two pulled glass capillary micropipettes with the electrolyte solution, ensuring no air bubbles are present. Insert the Ag/AgCl wires into the capillaries to act as the recording and reference electrodes.
-
Mount the Antenna:
-
Reference Electrode: Gently insert the base of the excised antenna into the tip of the reference electrode.
-
Recording Electrode: Using fine scissors, snip off the most distal tip of the antenna (approximately the last segment) to ensure good electrical contact. Mount this cut tip onto the recording electrode.[11]
-
-
Positioning: Position the antenna within the continuous airflow, approximately 1 cm from the outlet of the air delivery tube. Allow the preparation to stabilize for 5-10 minutes before presenting stimuli.
Protocol 2.2: Preparation of 3-Methylundecane Stimuli
Accurate and consistent stimulus concentrations are critical for generating reliable dose-response data.
-
Prepare Stock Solution: Create a high-concentration stock solution of 3-Methylundecane. A common starting point is 10 µg/µL in hexane.
-
Serial Dilutions: Perform a serial 10-fold dilution to create a range of concentrations. This allows for testing the antenna's response across several orders of magnitude. Prepare fresh dilutions for each experiment.
-
Load Stimulus Cartridges:
-
For each concentration, pipette 10 µL of the solution onto a small filter paper disc.[12]
-
Allow the solvent to evaporate for approximately 60 seconds.
-
Place the loaded filter paper inside a clean Pasteur pipette. Seal both ends of the pipette with Parafilm to prevent the odorant from escaping.
-
-
Prepare Controls:
-
Negative Control: Prepare a stimulus cartridge with 10 µL of the solvent (hexane) only. This is crucial to ensure the observed EAG response is due to the chemical and not the mechanical puff of air.
-
Positive Control: Prepare a stimulus cartridge with a compound known to elicit a strong response in the test insect (e.g., a major pheromone component or a general green leaf volatile like (Z)-3-hexen-1-ol). This validates that the antennal preparation is healthy and responsive.
-
| Dilution Step | Concentration (µg/µL) | Amount on Filter Paper (µg) |
| Stock | 10 | 100 |
| 1:10 | 1 | 10 |
| 1:100 | 0.1 | 1 |
| 1:1000 | 0.01 | 0.1 |
| 1:10000 | 0.001 | 0.01 |
| Negative Control | 0 (Solvent Only) | 0 |
Protocol 2.3: EAG Recording and Data Acquisition
This workflow ensures systematic data collection and minimizes antennal adaptation.
-
Stabilize Preparation: Position the mounted antenna in the continuous air stream. Monitor the baseline signal in the software; it should be stable.
-
Set Recording Parameters: Configure the software to record for a set duration, typically 10-15 seconds per stimulus. The stimulus puff duration is usually set to 0.5 seconds.[2]
-
Stimulation Sequence:
-
Begin by puffing the negative control (solvent) to establish a baseline mechanical response.
-
Present the 3-Methylundecane stimuli in ascending order of concentration, from lowest to highest. This minimizes adaptation of the olfactory neurons.
-
Allow a sufficient interval between puffs (typically 45-60 seconds) for the antenna to repolarize and return to its resting state.[12]
-
After a series of stimuli, present the positive control to confirm the preparation's viability.
-
Conclude the run with another negative control puff.
-
-
Replication: Repeat the entire procedure on multiple individuals (e.g., n=8-10) for statistical validity.
Caption: EAG Experimental and Data Workflow.
Part 3: Data Analysis and Interpretation
The raw output of an EAG recording is a voltage trace over time.
-
Measure Response Amplitude: The response is quantified as the peak amplitude of the negative voltage deflection from the pre-stimulus baseline, measured in millivolts (mV).[14]
-
Control Subtraction: To correct for the mechanical stimulus and any solvent effect, subtract the average amplitude of the negative control (hexane puff) from the amplitude of each 3-Methylundecane response.
-
Corrected Response = |Response to Odorant| - |Response to Solvent|
-
-
Normalization (Optional but Recommended): To compare responses across different preparations, which can have inherent variability, responses can be normalized. A common method is to express all responses as a percentage of the response to a standard or positive control.[15][16]
-
Dose-Response Curve: Plot the mean corrected EAG response (in mV or as a normalized value) against the logarithm of the stimulus concentration. This typically yields a sigmoidal curve, which can be used to determine the antenna's sensitivity and the effective dose (ED50).
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Noisy Baseline | - Poor electrode contact- Electrical interference- Preparation is drying out | - Re-adjust electrodes for better contact- Ensure Faraday cage is properly grounded- Check that the incoming air is humidified |
| No Response to Any Stimuli | - Antenna is no longer viable- Poor electrical contact- Clogged stimulus delivery tube | - Prepare a new antenna- Check electrode placement and electrolyte levels- Ensure air can flow freely through the Pasteur pipette |
| Response to Solvent Control | - Solvent is contaminated- Antenna is highly sensitive to the solvent | - Use fresh, high-purity solvent- If response is small and consistent, it can be subtracted during analysis. Otherwise, try a different solvent. |
| Signal Drifts Downward | - Preparation is dying or desiccating | - The preparation has a limited lifespan (~30-60 min). Complete experiments efficiently. Ensure proper humidification. |
Conclusion
The Electroantennography protocol detailed here provides a reliable and reproducible method for assessing the olfactory sensitivity of insects to the semiochemical 3-Methylundecane. By adhering to a systematic approach that includes rigorous preparation, the use of controls, and methodical data analysis, researchers can generate high-quality data. This information is invaluable for elucidating the role of 3-Methylundecane in insect behavior and for the development of targeted, effective pest management solutions.
References
-
Wikipedia. (n.d.). Electroantennography. Retrieved from Wikipedia. [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 3-methylundecane. Retrieved from Chemcasts. [Link]
-
Chemsrc. (2025). 3-Methylundecane | CAS#:1002-43-3. Retrieved from Chemsrc. [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. [Link]
-
Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from Georg-August-Universität Göttingen. [Link]
-
Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Link]
-
El-Sayed, A. M. (2025). Semiochemical compound: 3-Methylundecane. The Pherobase: Database of Pheromones and Semiochemicals. [Link]
-
Liu, C., et al. (2025). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology. [Link]
-
Slideshare. (n.d.). Electroantennogram and Wind tunnel: Principles and Components. Retrieved from Slideshare. [Link]
-
Qmed+. (n.d.). EAG Laboratories | Medical Device Supplier Directory. Retrieved from Qmed+. [Link]
-
Gonzalez, G., & DeGennaro, M. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from Ockenfels Syntech GmbH. [Link]
-
ResearchGate. (n.d.). EAG response spectra across five different insect species to four different aliphatic alcohols. Retrieved from ResearchGate. [Link]
-
Lauth, J., & Parnas, M. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
-
Singh, S., et al. (2023). Electroantennogram Responses of Chrysoperla carnea Stephens Towards Seven Saturated Hydrocarbons. International Journal of Zoological Investigations. [Link]
-
Chen, Y., et al. (2021). Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle. Frontiers in Physiology. [Link]
-
ResearchGate. (n.d.). Overview of the electroantennography method. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). EAG response spectra across five different insect species to four.... Retrieved from ResearchGate. [Link]
-
Leskey, T. C., et al. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology. [Link]
-
Schmidt-Büsser, D., et al. (2016). Short-chain alkanes synergise responses of moth pests to their sex pheromones. Pest Management Science. [Link]
-
ResearchGate. (2023). Semiochemical Compounds of Liometopum apiculatum (Mayr) (Hymenoptera: Formicidae: Dolichoderinae) during the Development of Larvae of the Reproductive Caste. Retrieved from ResearchGate. [Link]
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Field Application of 3-Methylundecane for Pest Management: A Research and Development Guide
Introduction: The Untapped Potential of a Known Semiochemical
3-Methylundecane is a branched-chain alkane with the molecular formula C12H26.[1][2] While its physical and chemical properties are well-documented, its application in pest management is a nascent field of investigation. The Pherobase, a comprehensive database of semiochemicals, indicates that 3-methylundecane is utilized in the chemical communication system of the ant species Camponotus intrepidus.[3] This crucial piece of information suggests its potential as a behavior-modifying chemical for this or related pest species.
However, it is critical to note that as of the current date, there are no established, field-proven protocols for the application of 3-methylundecane in pest management. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the research and development necessary to translate the basic knowledge of 3-methylundecane as a semiochemical into a viable, field-ready pest management solution. This guide outlines the logical progression from laboratory bioassays to formulation development and, finally, to rigorous field trials.
Part 1: Foundational Laboratory Bioassays for Behavioral Validation
Before any field application can be considered, it is imperative to unequivocally determine the behavioral response of the target pest to 3-methylundecane. This involves a series of controlled laboratory bioassays to ascertain whether the compound acts as an attractant, repellent, or has another behavioral effect. The primary target species for these initial investigations would be Camponotus intrepidus, with potential expansion to other economically or ecologically significant ant species.
Protocol 1.1: Electroantennography (EAG) for Olfactory Response
Objective: To determine if the antennae of the target ant species can detect 3-methylundecane.
Materials:
-
Live ants (e.g., Camponotus intrepidus workers)
-
3-Methylundecane (98% purity or higher)[2]
-
Hexane (as a solvent)
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Odor delivery system (e.g., puff-based system)
-
Filter paper strips
Procedure:
-
Prepare serial dilutions of 3-methylundecane in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Excise an antenna from a live, immobilized ant and mount it between the two EAG electrodes.
-
Apply 10 µL of a 3-methylundecane dilution onto a filter paper strip and insert it into the odor delivery system.
-
Deliver a puff of charcoal-filtered air over the antennal preparation as a control.
-
Deliver a puff of air carrying the volatilized 3-methylundecane over the antenna.
-
Record the electrophysiological response (depolarization) of the antenna.
-
Repeat for all concentrations and with a hexane-only control.
-
Analyze the amplitude of the EAG responses to determine dose-dependency and sensitivity.
Protocol 1.2: Y-Tube Olfactometer for Attraction/Repellency Assay
Objective: To assess the behavioral response (attraction or repellency) of ants to 3-methylundecane.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter and pump
-
Charcoal-filtered air source
-
3-Methylundecane
-
Hexane
-
Live ants
Procedure:
-
Set up the Y-tube olfactometer with a controlled airflow (e.g., 1 L/min) through each arm.
-
Apply a known concentration of 3-methylundecane in hexane to a filter paper and place it in the odor source chamber of one arm (the "treatment" arm).
-
Apply hexane only to a filter paper in the other arm (the "control" arm).
-
Introduce a single ant at the base of the Y-tube.
-
Observe the ant for a set period (e.g., 5 minutes) and record which arm it enters first and the time spent in each arm.
-
Repeat with a statistically significant number of ants (e.g., n=50).
-
Analyze the data using a chi-square test to determine if there is a significant preference for either arm.
Caption: Laboratory workflow for validating the behavioral effects of 3-methylundecane.
Part 2: Formulation and Dispenser Development
The success of any semiochemical-based pest management strategy hinges on the formulation and the dispenser used for its controlled release.[4] The formulation must protect the active ingredient from degradation and release it at a consistent, optimal rate over a prolonged period.
Table 1: Comparison of Potential Controlled-Release Formulations
| Formulation Type | Matrix Material Examples | Advantages | Disadvantages |
| Polymeric Lures | Polyethylene, PVC, Rubber Septa | Cost-effective, easy to manufacture, variety of release profiles possible. | Release rate highly dependent on temperature and airflow. |
| Reservoir Systems | Vials, pouches, membranes | Zero-order (constant) release possible, high loading capacity. | More complex to manufacture, potential for leakage. |
| Microencapsulation | Gelatin, Polyurea | Protects active ingredient, can be sprayed as a liquid formulation. | Release can be difficult to control, higher manufacturing cost. |
| Solid Matrix | Waxes, Gels | Simple to prepare, can be molded into various shapes. | Release rate may decline over time (first-order kinetics). |
Protocol 2.1: Determining Optimal Release Rate
Objective: To identify the release rate of 3-methylundecane that elicits the strongest and most consistent behavioral response in the target pest.
Materials:
-
Several prototype lures/dispensers with varying release rates.
-
Analytical balance (for gravimetric analysis).
-
Gas chromatograph (GC) with a flame ionization detector (FID) (for headspace analysis).
-
Y-tube olfactometer or wind tunnel.
Procedure:
-
Gravimetric Analysis:
-
Load a batch of prototype dispensers with a known amount of 3-methylundecane.
-
Place the dispensers in a controlled environment (constant temperature and airflow).
-
Weigh the dispensers at regular intervals (e.g., daily) to determine the mass loss over time, which corresponds to the release rate.
-
-
Headspace Analysis:
-
Place a dispenser in a sealed chamber with a known volume.
-
After a set period, collect a sample of the headspace air using a solid-phase microextraction (SPME) fiber.
-
Analyze the SPME fiber using GC-FID to quantify the concentration of 3-methylundecane in the air.
-
-
Behavioral Bioassay:
-
Test the dispensers with different, known release rates in the Y-tube olfactometer or a wind tunnel.
-
Determine which release rate results in the highest percentage of ants exhibiting the desired behavior (e.g., attraction to the source).
-
Part 3: Field Trial Protocols for Efficacy Evaluation
Once a promising formulation and release rate have been identified, the next critical step is to evaluate the efficacy of the 3-methylundecane lure under real-world field conditions.
Protocol 3.1: Randomized Block Design Field Trial for Monitoring
Objective: To assess the effectiveness of 3-methylundecane-baited traps for monitoring the activity and population density of the target ant species.
Materials:
-
Prototype 3-methylundecane lures.
-
Unbaited (control) lures.
-
Standardized traps suitable for ants (e.g., pitfall traps, sticky traps).
-
GPS unit for mapping trap locations.
-
Data collection sheets.
Procedure:
-
Site Selection: Choose multiple field sites (e.g., 3-5) with known populations of the target ant species.
-
Experimental Design:
-
Within each site, establish several blocks (replicates).
-
Within each block, randomly assign the treatments: (1) Trap with 3-methylundecane lure, and (2) Trap with control lure.
-
Ensure a minimum distance (e.g., 50 meters) between traps to prevent interference.
-
-
Trap Deployment:
-
Deploy the traps according to the randomized design.
-
Mark the location of each trap with a flag and record its GPS coordinates.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., every 3-4 days) for a set period (e.g., 4 weeks).
-
For each trap, count and record the number of target ants captured.
-
-
Data Analysis:
-
Analyze the capture data using an appropriate statistical method, such as a two-way Analysis of Variance (ANOVA), with treatment and block as factors.
-
A significantly higher capture rate in the 3-methylundecane-baited traps would indicate its effectiveness as a monitoring tool.
-
Caption: Workflow for a randomized block design field trial.
Part 4: Data Interpretation and Future Directions
The successful completion of these research and development phases will provide a solid foundation for the practical application of 3-methylundecane in pest management.
-
Successful Monitoring Tool: If field trials demonstrate significantly higher captures in baited traps, 3-methylundecane can be developed as a crucial component of Integrated Pest Management (IPM) programs. It would allow for early detection of pest presence, accurate population monitoring, and more targeted application of control measures.
-
Potential for Mating Disruption or Lure-and-Kill: Should the compound prove to be a potent attractant, further research could explore its use in mating disruption (if it is a component of a sex pheromone) or "lure-and-kill" strategies, where the attractant is combined with a lethal agent.
-
Regulatory Approval: The data generated from these studies will be essential for creating a dossier for submission to regulatory agencies for approval as a new pest management product.
The path from identifying a semiochemical to developing a commercial pest management tool is rigorous and requires a multi-faceted approach. This guide provides the necessary framework to systematically investigate the potential of 3-methylundecane, ensuring that any future field applications are built on a foundation of scientific integrity and validated performance.
References
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Natural Insect Control. (n.d.). PRODUCT INFORMATION SHEET. Retrieved from [Link]
- Vegalab. (n.d.). Spider Mite Control.
-
PubMed. (n.d.). A sensitive bioassay for spider mite (Tetranychus urticae) repellency: a double bond makes a difference. Retrieved from [Link]
-
PubMed. (n.d.). Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Innovative formulation strategies for botanical- and essential oil-based insecticides. Retrieved from [Link]
-
The Pherobase. (n.d.). Semiochemical compound: 3-Methylundecane | C12H26. Retrieved from [Link]
- Global Garden. (n.d.). SPIDER MITE CONTROL.
- Syngenta Flowers. (n.d.). Plant Protection Mite Management.
- PICOL. (n.d.). SPIDER MITE CONTROL.
-
LSU AgCenter. (2012). Spider Mite Control Options. Retrieved from [Link]
-
NIH. (n.d.). Botanicals Against Tetranychus urticae Koch Under Laboratory Conditions: A Survey of Alternatives for Controlling Pest Mites. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetranychus urticae female response (n = 30) to binary and.... Retrieved from [Link]
-
NIH. (n.d.). Control of Tetranychus urticae Koch by extracts of three essential oils of chamomile, marjoram and Eucalyptus - PMC. Retrieved from [Link]
-
NIH. (n.d.). 3-Methylundecane | C12H26 | CID 13845 - PubChem. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Management of Tetranychus urticae and Trialeurodes vaporariorum on Tomato and Cucumber Plants Using Rhamnolipids and Essential Oil-Based Biocontrol Agents - PMC. Retrieved from [Link]
-
NIH. (n.d.). Reproductive interference and sensitivity to female pheromones in males and females of two herbivorous mite species - PMC. Retrieved from [Link]
-
USpest.org. (2023). Release Calculator and Guidelines for using Neoseiulus fallacis to Control Two-Spotted Spider Mites in Strawberry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synergy of Aggregation Pheromone With Methyl (E,E,Z)-2,4,6-Decatrienoate in Attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Retrieved from [Link]
-
PubMed. (n.d.). Mating modifies female life history in a haplodiploid spider mite. Retrieved from [Link]
- (n.d.). Controlled Release Pesticides Formulations.
-
Carl ROTH. (n.d.). 3-Methylundecane, 100 mg. Retrieved from [Link]
-
ResearchGate. (n.d.). Male spider mites use chemical cues, but not the female mating interval, to choose between mates | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US10791744B2 - Pest control formulations and methods of making and using same.
- UC IPM. (n.d.). Webspinning Spider Mites / Almond / Agriculture.
-
PubMed. (n.d.). Temperature and sex allocation in a spider mite. Retrieved from [Link]
-
ResearchGate. (n.d.). Origin, structure and functional transition of sex pheromone components in a false widow spider. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting 3-Methylundecane synthesis side reactions
Technical Support Center: 3-Methylundecane Synthesis
Welcome to the technical support center for the synthesis of 3-methylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 3-methylundecane?
A1: The most prevalent methods for synthesizing 3-methylundecane involve carbon-carbon bond formation. Key strategies include:
-
Grignard Reactions: Coupling a propyl Grignard reagent (e.g., propylmagnesium bromide) with a 2-halooctane (e.g., 2-bromooctane).[1] This is a widely used method for forming alkanes.[2][3]
-
Wittig Reaction: This reaction allows for the creation of an alkene, which can then be hydrogenated to the desired alkane.[4][5][6] For 3-methylundecane, this would involve reacting an appropriate phosphonium ylide with a ketone, followed by reduction.
-
Wurtz Reaction: This involves the coupling of two alkyl halides in the presence of sodium metal.[7] While a classic method, it is often prone to side reactions, especially when coupling two different alkyl halides.[7]
Q2: I'm observing a significant amount of a high-boiling point impurity in my final product after a Grignard synthesis. What is it likely to be?
A2: A common high-boiling point impurity in Grignard reactions is a homocoupling product.[1] In the synthesis of 3-methylundecane using propylmagnesium bromide and 2-bromooctane, the likely culprit is hexadecane isomers, formed from the Wurtz-type coupling of the octylmagnesium bromide Grignard reagent with unreacted 2-bromooctane.[1]
Q3: My Wittig reaction for a precursor to 3-methylundecane is giving me a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group, typically favor the formation of the (E)-alkene.[5] Conversely, non-stabilized ylides tend to yield the (Z)-alkene.[5] To enhance stereoselectivity, consider using modified Horner-Wadsworth-Emmons (HWE) reactions. The standard HWE reaction generally yields the (E)-isomer, while modifications like the Still-Gennari olefination can favor the (Z)-isomer.[8]
Q4: Can I use radical halogenation to create a starting material for my synthesis?
A4: While radical halogenation is a method to functionalize alkanes, it often lacks selectivity, especially with longer chains.[9][10] For a molecule like undecane, radical bromination would likely produce a mixture of constitutional isomers, making it difficult to isolate the desired 3-bromoundecane for subsequent reactions. This method is generally more effective when all hydrogens on the starting alkane are equivalent.[9]
Troubleshooting Guide: Grignard Synthesis of 3-Methylundecane
The reaction of propylmagnesium bromide with 2-bromooctane is a common route, but it is not without its challenges. Below are specific issues and their solutions.
Issue 1: Low Yield of 3-Methylundecane and Formation of Octane and Propane
-
Question: My Grignard reaction has a low yield, and I'm detecting octane and propane in my crude product. What is the cause?
-
Causality: Grignard reagents are potent bases and will react with any protic sources.[1] The presence of trace amounts of water, alcohols, or even acidic protons on glassware can quench the Grignard reagent, leading to the formation of the corresponding alkanes (octane from octylmagnesium bromide and propane from propylmagnesium bromide).
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry, inert gas (nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture from entering the system.[1]
-
Quality of Magnesium: Use high-quality magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine or by stirring vigorously).
-
Issue 2: Significant Formation of Hexadecane Isomers (Wurtz-type Coupling)
-
Question: My GC-MS analysis shows a significant peak corresponding to C16H34 isomers. How can I minimize this side product?
-
Causality: This is a classic Wurtz-type homocoupling reaction where the formed octylmagnesium bromide reacts with unreacted 2-bromooctane.[1] This side reaction is often exacerbated by higher temperatures and high concentrations of the alkyl halide.[1]
-
Troubleshooting Protocol:
-
Slow Addition: Add the 2-bromooctane solution dropwise to the Grignard reagent.[1] This maintains a low concentration of the alkyl halide, disfavoring the coupling reaction.
-
Temperature Control: The Grignard reaction is exothermic.[1] Maintain a gentle reflux and avoid excessive heating. If the reaction becomes too vigorous, use an ice-water bath to cool the flask.[1]
-
Solvent Choice: Tetrahydrofuran (THF) can be a better solvent than diethyl ether for preparing Grignard reagents from secondary halides as it forms more stable complexes.[1]
-
Issue 3: Formation of Octene Isomers
-
Question: I'm observing peaks in my GC-MS that correspond to octene isomers. What is causing this?
-
Causality: The Grignard reagent is a strong base and can induce an E2 elimination reaction with the secondary alkyl halide (2-bromooctane), leading to the formation of octenes.[1]
-
Troubleshooting Protocol:
-
Low Temperature: Maintain a low reaction temperature to favor the desired nucleophilic substitution over the elimination pathway.[1]
-
Data Summary: Grignard Reaction Troubleshooting
| Issue | Probable Cause | Key Solution(s) |
| Low Yield, Octane/Propane | Protonation of Grignard Reagent | Rigorous drying, anhydrous solvents, inert atmosphere |
| Hexadecane Impurities | Wurtz-type Homocoupling | Slow addition of alkyl halide, temperature control |
| Octene Impurities | E2 Elimination | Maintain low reaction temperature |
Visualizing the Grignard Synthesis and Side Reactions
The following diagram illustrates the intended synthetic pathway and the major side reactions.
Caption: Grignard synthesis of 3-Methylundecane and major side reactions.
Purification of 3-Methylundecane
Q5: My crude product is a mixture of 3-methylundecane and other isomeric alkanes. How can I purify my product?
A5: Separating isomeric alkanes can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: If there is a sufficient difference in boiling points between 3-methylundecane and the impurities, fractional distillation under reduced pressure can be effective.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples, preparative GC is an excellent, albeit more resource-intensive, method for separating isomers.
-
Chromatographic Methods: While challenging for non-polar alkanes, techniques like high-performance liquid chromatography (HPLC) with specialized columns or counter-current chromatography have been used to separate isomers of other organic molecules and could be adapted.[11][12][13]
Experimental Protocol: Grignard Synthesis of 3-Methylundecane
This protocol is a general guideline and may require optimization.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a few drops of propyl bromide to initiate the reaction (a small iodine crystal can be used as an activator).
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining propyl bromide dissolved in anhydrous ether/THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
-
Coupling Reaction:
-
After the magnesium has been consumed, cool the flask in an ice bath.
-
Add a solution of 2-bromooctane in anhydrous ether/THF dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting 3-methylundecane synthesis.
References
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubMed. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from [Link]
-
Unacademy. (n.d.). Synthesis of Alkanes. Retrieved from [Link]
- US Patent US3880925A. (n.d.). Separation and purification of cis and trans isomers.
- US Patent US6861512B2. (n.d.). Separation of olefinic isomers.
-
Varsity Tutors. (n.d.). Help with Alkane Synthesis - Organic... | Practice Hub. Retrieved from [Link]
-
. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 13. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GC-MS for Trace 3-Methylundecane Detection: A Technical Support Guide
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace detection of 3-Methylundecane. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during their experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just procedural steps, but the scientific reasoning behind them.
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you might encounter during the analysis of 3-Methylundecane at trace levels.
Issue 1: Poor or No Detectable Peak for 3-Methylundecane
Q: I'm not seeing a peak for 3-Methylundecane, or the signal-to-noise ratio is very low. What are the likely causes and how can I improve sensitivity?
A: Achieving high sensitivity for trace-level analysis requires a systematic optimization of the entire workflow, from sample preparation to data acquisition. Here are the key areas to investigate:
-
Sample Preparation and Injection: For volatile compounds like 3-Methylundecane, sample preparation is critical.[1][2]
-
Extraction Technique: If your analyte is in a complex matrix, consider headspace analysis or solid-phase microextraction (SPME).[2] These techniques concentrate volatile organic compounds (VOCs) and minimize the introduction of non-volatile matrix components that can interfere with the analysis.[1][2] For liquid samples, liquid-liquid extraction (LLE) with a volatile organic solvent like hexane or dichloromethane can be effective.[1]
-
Injection Mode: For trace analysis, a splitless injection is highly recommended.[3][4][5] This technique ensures that the majority of your sample is transferred to the analytical column, maximizing the analyte signal.[3][4] In contrast, a split injection vents a significant portion of the sample, which is unsuitable for detecting low concentrations.[3]
-
Injection Volume: While it may seem intuitive to inject a larger volume to increase the signal, this can lead to issues like backflash, where the sample volume exceeds the liner capacity, causing poor peak shape and sample loss.[6]
-
-
GC Parameters:
-
Inlet Temperature: The inlet should be hot enough to ensure rapid and complete vaporization of 3-Methylundecane without causing thermal degradation. A starting point of 250°C is generally recommended.[7]
-
Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte from the inlet to the column and through the column to the detector. A slow flow rate can lead to peak broadening.[6]
-
-
MS Detector Settings:
-
Acquisition Mode: For maximum sensitivity in trace analysis, Selected Ion Monitoring (SIM) mode is superior to Full Scan mode.[8][9][10] Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific, characteristic ions of 3-Methylundecane. This significantly increases the dwell time on the ions of interest, leading to a much better signal-to-noise ratio.[8][9][10] The mass spectrum of 3-Methylundecane will show characteristic fragments; prominent ions should be selected for SIM analysis.
-
Ion Source Cleanliness: A contaminated ion source can significantly reduce sensitivity. If you've been running complex samples, it may be time for source cleaning.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My 3-Methylundecane peak is tailing (asymmetrical with a drawn-out tail) or fronting (asymmetrical with a leading edge). What's causing this and how can I fix it?
A: Peak shape is a critical indicator of the chromatographic system's health and the quality of your method.
-
Peak Tailing: This is often caused by active sites in the GC flow path that can interact with the analyte.[12]
-
Inlet Liner: The glass inlet liner can have active silanol groups that interact with analytes. Using a deactivated liner is crucial.[12] If you've performed many injections, the liner may be contaminated with non-volatile residue, which can also cause tailing. Replacing the liner is a common and effective solution.[12]
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume, leading to peak tailing.[12] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.[12]
-
Column Contamination: The front end of the column can become contaminated over time. Trimming a small section (e.g., 10-20 cm) from the column inlet can often resolve tailing issues.[12]
-
-
Peak Fronting: This is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.[13]
-
Sample Concentration: If the concentration of 3-Methylundecane is too high for the column's capacity, you will observe fronting. Dilute your sample and reinject.[13]
-
Solvent Effects: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of your solvent to ensure proper solvent focusing.[12][14] If the initial temperature is too high, it can cause peak shape distortion.[12]
-
Issue 3: Shifting Retention Times
Q: The retention time for 3-Methylundecane is not consistent between runs. What could be the cause?
A: Consistent retention times are fundamental for reliable compound identification. Fluctuations often point to issues with system stability.
-
Leaks: A leak in the system is a common cause of shifting retention times. Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.[13]
-
Carrier Gas Flow: Inconsistent carrier gas flow will directly impact retention times. Ensure your gas source is stable and the electronic pressure control (EPC) is functioning correctly.
-
Oven Temperature: The GC oven must maintain a stable and reproducible temperature profile. Verify that the oven temperature is accurate and not fluctuating.[15]
-
Column Bleed and Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. This is often accompanied by a rising baseline at higher temperatures. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[16]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of a GC-MS method for 3-Methylundecane.
Q1: What type of GC column is best for analyzing 3-Methylundecane?
A: For non-polar compounds like 3-Methylundecane, a non-polar stationary phase is the ideal choice.[17] A column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is recommended.[17] These columns separate compounds primarily based on their boiling points. For column dimensions, a standard length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm is a good starting point for many applications.
Q2: How do I develop an effective oven temperature program?
A: Temperature programming is essential for analyzing samples containing compounds with a range of boiling points.[15][18] A good starting point is to have an initial oven temperature that is appropriate for your injection technique (for splitless, ~20°C below the solvent's boiling point).[12][14] Then, ramp the temperature at a rate of 10-20°C per minute to a final temperature that is sufficient to elute all compounds of interest. A final hold time ensures that all components have eluted before the next run. For optimizing the separation of closely eluting compounds, you can adjust the ramp rate; a slower ramp will generally improve resolution.[19]
Q3: Should I derivatize 3-Methylundecane before analysis?
A: Derivatization is a chemical modification of an analyte to improve its chromatographic properties, such as volatility and thermal stability.[20][21] However, for a volatile and thermally stable compound like 3-Methylundecane, derivatization is generally not necessary.[22] This technique is more commonly used for compounds with active functional groups like alcohols, acids, or amines.[20]
Q4: How can I identify and mitigate matrix effects?
A: Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement of the analyte's signal.[23][24] This can lead to either signal enhancement or suppression, affecting the accuracy of quantification.[25] To assess matrix effects, you can compare the response of a standard in a pure solvent to the response of a standard spiked into a sample matrix extract.[26] If significant matrix effects are observed, using a matrix-matched calibration curve or the standard addition method can help to compensate for these effects.[27] Additionally, thorough sample cleanup procedures can help to remove interfering matrix components.[11]
Workflow and Decision Making
The following diagrams illustrate a logical workflow for method development and troubleshooting.
Caption: A streamlined workflow for developing a GC-MS method for trace 3-Methylundecane analysis.
Caption: A decision tree for troubleshooting common peak shape problems in GC-MS.
Quantitative Data Summary
| Parameter | Recommended Setting/Value | Rationale |
| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) | "Like dissolves like" principle for non-polar analytes.[17] |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Good balance of resolution, capacity, and analysis time. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis.[3][5] |
| Inlet Temperature | ~250 °C | Ensures complete and rapid vaporization of the analyte.[7] |
| Initial Oven Temp | ~20 °C below solvent boiling point (for splitless) | Promotes efficient solvent focusing and good peak shape.[12][14] |
| Oven Ramp Rate | 10-20 °C/min | A good starting point for efficient separation.[15] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity compared to Full Scan mode.[8][9] |
Experimental Protocols
Protocol 1: Splitless Injection Liner Replacement
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut and remove the septum.
-
Remove Liner: Carefully remove the old liner from the inlet using liner-removal tongs.
-
Install New Liner: Place a new, deactivated liner into the inlet, ensuring it is seated correctly.
-
Replace Septum and Nut: Install a new septum and tighten the septum nut. Do not overtighten.
-
Restore Gas Flow: Turn the carrier gas back on and check for leaks around the septum nut with an electronic leak detector.
-
Heat Inlet: Heat the inlet back to the desired temperature.
-
Conditioning: It is good practice to perform a blank injection after liner replacement to ensure the system is clean.
Protocol 2: Setting Up a SIM Method
-
Acquire a Full Scan Spectrum: First, analyze a standard of 3-Methylundecane in Full Scan mode to obtain its mass spectrum.
-
Identify Characteristic Ions: From the mass spectrum, identify 3-4 of the most abundant and specific ions. Avoid using low mass-to-charge ratio (m/z) ions that are common background noise (e.g., m/z 44 for CO2).
-
Create SIM Method: In your instrument control software, create a new acquisition method.
-
Select SIM Mode: Choose SIM as the acquisition mode.
-
Enter Ions and Dwell Times: Enter the m/z values of the selected characteristic ions. Set a dwell time for each ion (e.g., 50-100 ms). The total scan time should be appropriate for the peak width.
-
Save and Run: Save the method and acquire data for your samples and standards.
References
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 9. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 10. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 11. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
Technical Support Center: Wittig Synthesis of Long-Chain Alkanes
Welcome to the technical support center for the Wittig synthesis of long-chain alkanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered when synthesizing these valuable molecules. The following guides provide in-depth, experience-driven advice to help you improve yields and overcome challenges in your laboratory work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the Wittig synthesis of long-chain alkanes, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Alkene
You've run the reaction, but TLC/NMR analysis shows little to no formation of your target long-chain alkene.
Probable Causes & Solutions
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphonium ylide.[1][2] For long-chain, non-stabilized alkyl halides, a very strong base is required to deprotonate the phosphonium salt effectively.[2]
-
Solution: Switch to a stronger, non-nucleophilic base. While n-butyllithium (n-BuLi) is common, bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK) in a dry, aprotic solvent like THF can be more effective.[3][4] Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere), as ylides are sensitive to water and oxygen.[2]
-
-
Poor Solubility of Reactants: Long alkyl chains introduce significant hydrophobicity, which can lead to poor solubility in common Wittig solvents like THF or diethyl ether, hindering the reaction rate.[5]
-
Solution: Consider using a co-solvent system. For instance, a mixture of THF and a less polar solvent like toluene can improve the solubility of the long-chain phosphonium salt and aldehyde. In some cases, for stabilized ylides, reactions in water have shown surprisingly good yields with long-chain aldehydes due to hydrophobic effects.[6]
-
-
Steric Hindrance: If either the aldehyde or the ylide has significant steric bulk near the reacting centers, the reaction can be slow or fail altogether.[7][8]
-
Solution: While the Wittig reaction is generally robust, highly hindered ketones are poor substrates, especially with stabilized ylides.[7][9] If steric hindrance is unavoidable, consider alternative olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with sterically demanding substrates.[7]
-
-
Aldehyde Instability: Long-chain aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[7]
-
Solution: Use freshly purified or distilled aldehyde for the reaction. Alternatively, consider an in situ generation of the aldehyde from the corresponding alcohol immediately before the Wittig reaction in a tandem oxidation-Wittig process.[7]
-
Issue 2: Formation of Undesired Side Products
Your reaction produces a mixture of compounds, complicating purification and reducing the yield of the target alkene.
Probable Causes & Solutions
-
Self-Condensation of Aldehyde: Under strongly basic conditions, enolizable aldehydes can undergo self-condensation (aldol reaction). This is a particular risk with base-sensitive aldehydes.[10]
-
Solution: Employ milder reaction conditions if possible. The use of weaker bases like potassium carbonate may be feasible for stabilized ylides.[3][11] For non-stabilized ylides requiring strong bases, adding the aldehyde slowly to the pre-formed ylide at low temperatures can minimize self-condensation. The use of silver carbonate as a mild base has also been reported to be effective for base-sensitive substrates.[10]
-
-
Epimerization: If your aldehyde has a stereocenter adjacent to the carbonyl group, the strong base used for ylide formation can cause epimerization.[10]
-
Solution: Similar to preventing self-condensation, use the mildest possible base that can still efficiently generate the ylide. Alternatively, explore salt-free conditions or methods employing milder bases like DBU in the presence of LiCl.[10]
-
-
Cannizzaro Reaction: For aldehydes without α-hydrogens, disproportionation via the Cannizzaro reaction can occur in the presence of a strong base.[10]
-
Solution: This is less common with long-chain aliphatic aldehydes but can be a concern with certain substrates. Using stoichiometric amounts of a strong base and ensuring the aldehyde is added to the ylide (rather than the reverse) can mitigate this.
-
Issue 3: Difficulty in Purifying the Final Alkene Product
You've successfully formed the alkene, but separating it from the triphenylphosphine oxide (TPPO) byproduct is challenging.
Probable Causes & Solutions
-
Similar Polarity of Product and Byproduct: Triphenylphosphine oxide is a notoriously difficult byproduct to remove via standard column chromatography due to its polarity, which can be similar to that of many organic products.[12]
-
Solution 1 (Crystallization): TPPO is often crystalline. If your alkene product is an oil, you may be able to precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The TPPO can then be removed by filtration.
-
Solution 2 (Modified Workup): A common laboratory trick is to quench the reaction, concentrate it, and then add a solvent like pentane or hexane in which the alkene is soluble but TPPO is not. Vigorous stirring and cooling can cause the TPPO to precipitate.
-
Solution 3 (Chromatography-Free Purification): A reported method involves converting the TPPO into a more easily separable phosphine sulfide or selenide, which have different chromatographic properties.[13]
-
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the Wittig synthesis of long-chain alkanes.
Q1: How do I choose between a stabilized and a non-stabilized ylide for my synthesis?
The choice depends primarily on the desired stereochemistry of the resulting alkene.
-
Non-stabilized ylides (where the R group on the ylide is an alkyl group) are more reactive and generally lead to the formation of the (Z)-alkene (cis) with moderate to high selectivity, especially under salt-free conditions.[7][14][15]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive but thermodynamically controlled, predominantly yielding the (E)-alkene (trans).[7][14][16]
Q2: What are "salt-free" Wittig conditions and why are they important for stereoselectivity?
Salt-free conditions refer to performing the Wittig reaction in the absence of lithium salts.[7] Lithium salts, often introduced when using bases like n-BuLi, can influence the reaction mechanism by stabilizing the betaine intermediate, which can lead to equilibration and a loss of stereoselectivity, often favoring the (E)-alkene.[1][7][14] To achieve high (Z)-selectivity with non-stabilized ylides, it is often crucial to use a lithium-free base (e.g., NaHMDS, KHMDS) to generate the ylide.[17][18]
Q3: My target is the (E)-alkene from a non-stabilized ylide. How can I achieve this?
The standard Wittig reaction with a non-stabilized ylide will favor the (Z)-isomer.[19] To obtain the (E)-alkene, you should use the Schlosser modification .[7][20][21] This procedure involves treating the initially formed betaine intermediate with a second equivalent of a strong base (like phenyllithium) at low temperatures, which deprotonates the intermediate. Subsequent protonation and warming lead to the formation of the more thermodynamically stable (E)-alkene.[7][15][21]
Q4: Can I perform the Wittig reaction in a one-pot manner?
Yes, for certain substrates, a one-pot Wittig reaction is possible. This is typically successful with alpha-halo carbonyl compounds and benzylic halides, where a moderate or weak base can be used to form the Wittig reagent in situ in the presence of the aldehyde or ketone.[9] This approach can streamline the synthetic process.
Q5: Are there any "green" or more environmentally friendly approaches to the Wittig reaction?
While the classic Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide waste, research has focused on more sustainable alternatives.[22] One notable development is the use of water as a reaction medium for stabilized ylides and aldehydes, which can lead to high yields and selectivities.[6] Additionally, catalytic versions of the Wittig reaction are being developed to reduce waste.[14][23]
Visualizations and Data
Diagram 1: The Wittig Reaction Mechanism
Caption: The Wittig reaction proceeds in two main stages: ylide formation and olefination.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Improving the affinity and activity of CYP101D2 for hydrophobic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. rsc.org [rsc.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. adichemistry.com [adichemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Schlosser Modification [organic-chemistry.org]
- 21. synarchive.com [synarchive.com]
- 22. quora.com [quora.com]
- 23. Organic synthesis: The Wittig reaction cleans up - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in Grignard Reactions with Alkyl Halides
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Grignard reactions with alkyl halides and minimize the formation of unwanted side products. Here, we will delve into the causality behind common issues and provide field-proven insights to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your Grignard reactions. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Low or No Yield of the Grignard Reagent
Question: I am not observing any signs of reaction initiation (e.g., exotherm, bubbling, color change), or my final yield of the Grignard reagent is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
Answer: The failure of a Grignard reagent to form is a common issue that can often be traced back to a few key factors.
-
Inactive Magnesium Surface: The surface of magnesium turnings can become coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Solution: Activate the magnesium to remove this oxide layer. This can be achieved by a few methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The iodine will react with the magnesium to form magnesium iodide, exposing a fresh metal surface.
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break them apart, exposing fresh, unoxidized surfaces.
-
-
-
Presence of Moisture: Grignard reagents are highly reactive and will be quenched by even trace amounts of water.
-
Solution: Ensure all glassware is meticulously dried, preferably in an oven, and cooled under an inert atmosphere. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent. Protect the reaction from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas like argon or nitrogen.
-
-
Poor Quality Alkyl Halide: The alkyl halide may contain impurities that inhibit the reaction.
-
Solution: Purify the alkyl halide before use, for example, by passing it through a column of activated alumina to remove any acidic impurities.
-
Issue 2: Formation of Wurtz Coupling Product (R-R)
Question: My final product mixture contains a significant amount of a homocoupled product (R-R). What is causing this, and how can I minimize its formation?
Answer: The formation of a Wurtz coupling product is a major side reaction in Grignard synthesis, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer.
-
Causality: This side reaction is particularly prevalent when there is a high local concentration of the alkyl halide.
-
Mitigation Strategies:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be necessary to initiate the reaction, the formation of the Grignard reagent is exothermic. Excessive heat can promote the Wurtz coupling reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability, which can help to stabilize the Grignard reagent and reduce side reactions.
-
Issue 3: Low Yield of the Desired Alcohol Product
Question: I have successfully formed the Grignard reagent, but the yield of my desired alcohol after reaction with a carbonyl compound is low. What are the potential side reactions occurring?
Answer: Low yields after the addition of the Grignard reagent to a carbonyl compound often point to competing side reactions.
-
Enolization of the Carbonyl Substrate: If your carbonyl compound has acidic alpha-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This is more common with sterically hindered ketones.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, consider using a cerium (III) chloride additive (Luche reduction conditions) to increase the nucleophilicity of the Grignard reagent relative to its basicity.
-
-
Reduction of the Carbonyl Substrate: Grignard reagents with beta-hydrogens can reduce the carbonyl compound to an alcohol.
-
Solution: Running the reaction at a lower temperature can help to minimize this side reaction.
-
-
Reaction with Other Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including those from water, alcohols, or terminal alkynes.
-
Solution: Ensure that all reagents and solvents are scrupulously dry and that the substrate does not contain any acidic functional groups that are incompatible with the Grignard reagent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and best practices for minimizing side products in Grignard reactions.
Q1: How does the choice of solvent affect the outcome of a Grignard reaction?
A1: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reactions. They play a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom. THF is generally a better solvent for less reactive alkyl halides due to its higher solvating power. The higher boiling point of THF can also help to moderate the reaction temperature.
Q2: What is the optimal temperature for a Grignard reaction?
A2: The optimal temperature can vary depending on the specific alkyl halide and solvent used. Gentle heating is often required to initiate the reaction. However, once the reaction has started, it is exothermic, and cooling may be necessary to maintain a steady temperature and prevent side reactions like Wurtz coupling.
Q3: How can I be sure my Grignard reagent has formed?
A3: Several visual cues indicate the formation of a Grignard reagent. These include a noticeable exotherm (the reaction mixture becomes warm), the formation of bubbles at the
Technical Support Center: Stability of 3-Methylundecane Solutions for Laboratory Bioassays
Welcome to the technical support guide for utilizing 3-methylundecane in laboratory bioassays. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, accuracy, and reproducibility of your experimental results. Here, we address common questions and troubleshooting scenarios encountered when working with this semiochemical.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 3-methylundecane and why is its stability important in bioassays?
A1: 3-Methylundecane (C₁₂H₂₆) is a branched-chain alkane, a class of volatile organic compounds (VOCs) that can act as a semiochemical (e.g., a pheromone component) in various organisms.[1] In bioassays, such as olfactometer tests, maintaining the precise concentration of the compound is critical.[2][3] Instability can lead to concentration changes due to evaporation or degradation, causing significant variability in behavioral responses and leading to inaccurate or irreproducible results.[4]
Q2: What are the key physical and chemical properties of 3-methylundecane I should be aware of?
A2: Understanding the properties of 3-methylundecane is fundamental to handling it correctly. It is a colorless liquid with a relatively high boiling point and low vapor pressure for a semiochemical, but it is still considered a volatile organic compound (VOC).[5][6] Its non-polar nature dictates its solubility.[7][8]
Table 1: Physicochemical Properties of 3-Methylundecane
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| Boiling Point | ~211 °C at 760 mmHg | [5][9] |
| Melting Point | -58 °C | [10] |
| Density | ~0.75 - 0.8 g/cm³ | [5][10] |
| Vapor Pressure | ~0.3 mmHg at 25°C | [5] |
| Water Solubility | Very low (practically insoluble) | [9] |
| LogP (o/w) | ~6.6 - 6.95 | [1][5] |
Q3: Which solvent should I use to prepare my 3-methylundecane stock solution?
A3: The choice of solvent is critical and depends on both the compound's solubility and the constraints of your bioassay.
-
Recommended Solvents: Due to its non-polar, hydrocarbon nature, 3-methylundecane is readily soluble in non-polar organic solvents.[7][8] High-purity hexane or pentane are excellent choices for initial stock solutions. For bioassays requiring some polarity or miscibility with aqueous solutions, high-purity ethanol is a suitable option.[9]
-
Solvents to Use with Caution: While Dimethyl Sulfoxide (DMSO) is a common solvent in cell-based assays, its high polarity makes it a poor choice for dissolving long-chain alkanes.[11] Furthermore, high concentrations of DMSO can be toxic to cells or organisms in the bioassay.[12]
-
Solvent Purity: Always use high-purity, analytical grade solvents to avoid introducing contaminants that could interfere with the bioassay.
Q4: What is the best practice for storing 3-methylundecane solutions to ensure stability?
A4: Proper storage is essential to prevent volatilization and degradation.
-
Temperature: Store stock solutions in a cool, dry, and dark environment, such as a refrigerator (2°C to 8°C).[13] Avoid repeated freeze-thaw cycles. Do not allow the solution to warm to room temperature before opening the container to minimize evaporative loss.[14]
-
Containers: Use glass vials with polytetrafluoroethylene (PTFE)-lined screw caps or crimp seals.[13][14] Amber glass is preferred to protect against light-induced degradation.[13][14] Avoid plastic containers as hydrocarbons can adsorb to or leach compounds from the plastic.[13]
-
Headspace: Minimize the headspace (the air volume above the solution) in the vial to reduce evaporation.[14] Transferring stock solutions into smaller, appropriately sized vials for daily use can be a good strategy.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability or Irreproducible Results in Bioassays
High variability is a common challenge in bioassays and can often be traced back to the stability of the test solution.[4][15]
dot
Caption: Decision tree for troubleshooting bioassay variability.
Possible Causes & Solutions:
-
Evaporation: The concentration of 3-methylundecane may have decreased due to volatilization.
-
Adsorption: The compound may adsorb to the surfaces of your equipment (e.g., pipette tips, tubing, olfactometer arms), especially if they are made of certain plastics.[17][18]
-
Solution: Use glass or PTFE equipment wherever possible. Pre-rinse equipment with the solvent and then with the solution to saturate adsorption sites before running the actual bioassay.
-
-
Degradation: Although alkanes are generally stable, long-term storage under improper conditions (e.g., exposure to light and air) can lead to degradation.
-
Solution: Store stock solutions as recommended (cold, dark, sealed).[13] If a stock solution is more than a few months old, it is best to prepare a fresh one.
-
Issue 2: No Behavioral Response Observed in the Bioassay
Possible Causes & Solutions:
-
Concentration Too Low: The concentration of your final solution may be significantly lower than intended due to evaporation or incorrect preparation.
-
Solution: Verify your dilution calculations. Prepare a fresh serial dilution and consider running an analytical check (e.g., via Gas Chromatography-Mass Spectrometry - GC-MS) to confirm the concentration.[19]
-
-
Solvent Repellency: The solvent itself might be acting as a repellent, masking the effect of the 3-methylundecane.
-
Solution: Always run a solvent-only control in your bioassay.[2] Ensure that the solvent has fully evaporated from the delivery substrate (e.g., filter paper) before starting the experiment, leaving only the test compound.
-
-
Contamination: Contaminants in the solvent or from improperly cleaned glassware can interfere with the bioassay.
-
Solution: Use high-purity solvents and follow a rigorous glassware cleaning protocol.
-
Section 3: Protocols and Methodologies
Protocol 3.1: Preparation of a 1 µg/µL Stock Solution in Hexane
This protocol describes the preparation of a standard stock solution.
Materials:
-
3-Methylundecane (≥95% purity)
-
High-purity n-Hexane (analytical grade)
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A)
-
Glass Pasteur pipette
-
2 mL amber glass vials with PTFE-lined caps
Procedure:
-
Place the 10 mL volumetric flask on the analytical balance and tare it.
-
Using a glass pipette, carefully add approximately 10 mg of 3-methylundecane directly into the flask. Record the exact mass (e.g., 10.2 mg).
-
Remove the flask from the balance.
-
Add n-Hexane to the flask until it is about half-full. Swirl gently to dissolve the 3-methylundecane.
-
Carefully add n-Hexane up to the 10 mL calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the final concentration. For example, 10.2 mg in 10 mL equals 1.02 mg/mL, or 1.02 µg/µL.
-
Transfer the stock solution into smaller, labeled amber glass vials for storage at 2-8°C.
Protocol 3.2: Quality Control Workflow for Bioassay Solutions
To ensure the integrity of your results, a self-validating system is crucial. This workflow integrates preparation with verification.
dot
Caption: A workflow integrating solution preparation with analytical verification.
Steps:
-
Initial Validation: After preparing a new stock solution (Protocol 3.1), take a small aliquot for GC-MS analysis to confirm the concentration and purity. This serves as your baseline (Time 0).[19]
-
Working Solution Check: Before a critical bioassay, analyze your final working dilution to ensure the concentration is accurate.
-
Inclusion of Controls: Always include a negative control (solvent only) and, if possible, a positive control (a compound with a known, robust behavioral effect) in your bioassay.[2]
-
Post-Assay Verification (Optional): For long-duration assays, analyzing the solution remaining after the experiment can provide insights into potential degradation or volatilization during the assay itself.
By implementing these rigorous preparation, storage, and validation procedures, you can significantly enhance the stability of your 3-methylundecane solutions, leading to more reliable and reproducible bioassay data.
References
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Chemsrc. (n.d.). 3-Methylundecane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13845, 3-Methylundecane. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-methyl undecane. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of 3-methylundecane. Retrieved from [Link]
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Stenutz, R. (n.d.). 3-methylundecane. Retrieved from [Link]
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SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
- Hsieh, C. C., et al. (2009). Stability of Trace-level Volatile Organic Compounds Stored in Canisters and Tedlar Bags. Aerosol and Air Quality Research, 9(1), 77-87.
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Regulations.gov. (n.d.). 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs). Retrieved from [Link]
- Herrington, J. S. (n.d.). Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days. Restek.
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The Chemistry Teacher. (n.d.). The trends in the physical properties of the alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 2.4: Properties of Alkanes. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Long-chain alkanes in the atmosphere: A review. Retrieved from [Link]
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MDPI. (2022). Research Progress on Adsorption and Separation of Petroleum Hydrocarbon Molecules by Porous Materials. Retrieved from [Link]
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PubMed Central. (n.d.). Theoretical investigation of C1–C4 hydrocarbons adsorption and separation in a porous metallocavitand. Retrieved from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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LinkedIn. (2024, August 16). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Retrieved from [Link]
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PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Retrieved from [Link]
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BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
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MDPI. (2024). Effects of Adsorption and Desorption of Low-Boiling-Point Total Hydrocarbon Gases on Activated Carbon. Retrieved from [Link]
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Frontiers. (n.d.). Comparative Study of Toluene and Hexane Adsorption on Activated Carbons From Gas and Liquid Phase. Enthalpy and Isotherms. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental study on adsorption of light hydrocarbons by membrane-based activated carbon. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. Retrieved from [Link]
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Wageningen Academic Publishers. (n.d.). Semiochemical tools for a new generation of livestock pest control. Retrieved from [Link]
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Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
- Elsevier. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(3), 228-237.
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 12. Validation of Analytical Methods—Update 2011. Retrieved from [Link]
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IRIS Unimol. (n.d.). PhD thesis SELECTION OF MICROORGANISMS TO DEVELOP NEW TOOLS FOR THE MANAGEMENT OF DROSOPHILA SUZUKII. Retrieved from [Link]
-
ResearchGate. (n.d.). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea. Retrieved from [Link]
-
CRC Press. (n.d.). Properties of Common Laboratory Solvents. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
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Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? Retrieved from [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
-
Bio-protocol. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
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Technical Support Center: Optimizing 3-Methylundecane Concentration for Ant Trail-Following Assays
Introduction
Welcome to the technical support center for optimizing ant trail-following assays using 3-Methylundecane. As a branched-chain alkane hydrocarbon, 3-Methylundecane serves as a crucial semiochemical for various ant species, mediating complex behaviors such as trail-following.[1][2] Achieving reproducible and meaningful results in trail-following bioassays is critically dependent on using the pheromone at an optimal concentration. Too low a concentration will fail to elicit a response, while an excessively high concentration can lead to sensory overload, confusion, or even repellency, thereby confounding the experimental outcome.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to empirically determine and troubleshoot the optimal concentration of 3-Methylundecane for their specific ant species and experimental setup. It is designed with full editorial control to provide practical, field-proven insights grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylundecane and which ant species use it?
A1: 3-Methylundecane is a volatile hydrocarbon (C12H26) that functions as a trail pheromone in numerous ant species.[1][4] It is typically a colorless liquid, insoluble in water but soluble in organic solvents like hexane or ethanol.[5][6] Species from the subfamilies Formicinae and Myrmicinae, including those from genera such as Camponotus, Cataglyphis, Formica, and Polyrhachis, have been identified as utilizing this compound for chemical communication.[1]
Q2: Why is finding the optimal pheromone concentration so critical?
A2: The concentration of a trail pheromone directly dictates the behavioral response of the ant. An optimal concentration creates a clear "odor tunnel" that ants can easily follow.[3]
-
Sub-optimal (too low): The trail is too weak for the ant's antennae to detect consistently, resulting in poor or no trail-following behavior.
-
Supra-optimal (too high): The odor plume becomes too broad or intense, which can overload the ant's sensory receptors. This can lead to confusion, erratic movement, or the ant losing the trail entirely.[3] In some cases, very high concentrations of a chemical cue can even become repellent.[7]
Q3: Is there a universal optimal concentration for 3-Methylundecane?
A3: No. The optimal concentration is highly species-specific and can even be influenced by factors such as colony health, environmental conditions (temperature, airflow), and the substrate used for the trail (e.g., filter paper, glass).[8][9] Therefore, it is essential to perform a dose-response experiment for each species and experimental setup.
Q4: What solvent should I use to prepare my 3-Methylundecane solutions?
A4: A high-purity, volatile, non-polar solvent is recommended. Hexane is a common and effective choice. The solvent must be allowed to evaporate completely from the trail before introducing the ant to ensure the observed behavior is a response to the pheromone alone and not the solvent. Always run a solvent-only control trail to confirm it does not elicit any behavioral response.[10]
Experimental Protocol: Determining Optimal Concentration via Dose-Response Assay
This section provides a step-by-step methodology for conducting a dose-response experiment to identify the effective concentration range of 3-Methylundecane. The circular bioassay is described here as it is a common and effective method for quantifying trail-following fidelity.[11][12]
Step 1: Preparation of Serial Dilutions
The goal is to create a range of concentrations to test, typically spanning several orders of magnitude.
-
Prepare a Stock Solution: Dissolve a precise amount of 3-Methylundecane (e.g., 1 mg) in a high-purity solvent like hexane to make a 1 mg/mL stock solution.
-
Perform Serial Dilutions: Create a series of 10-fold dilutions from the stock solution. This will generate solutions with concentrations such as 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, and 1 ng/mL.
-
Storage: Store solutions in sealed glass vials at a low temperature (e.g., 4°C) to minimize evaporation.
Step 2: Circular Bioassay Setup
-
Arena Preparation: Use a clean, circular arena, such as a petri dish or a custom-made setup. A piece of filter paper cut to the size of the arena floor is commonly used as the substrate.[13] Mark a circle (e.g., 10 cm diameter) on the paper as a guide for drawing the trail.
-
Trail Application: Using a microliter syringe (e.g., a Hamilton syringe), apply a consistent volume (e.g., 10 µL) of a test solution evenly along the marked circle.
-
Solvent Evaporation: Allow at least 5-10 minutes for the solvent to evaporate completely. This step is critical to avoid confounding behavioral responses.
-
Controls: Prepare two types of control arenas:
Step 3: Ant Introduction and Data Collection
-
Ant Selection: Select a single worker ant from your colony and gently introduce it into the center of the prepared arena.
-
Observation Period: Observe the ant for a fixed period (e.g., 3-5 minutes).
-
Data Recording: Record metrics that quantify trail-following behavior. A common and effective metric is the number of times the ant's path crosses the marked trail line.[12][14] Other metrics include the total time spent on the trail or the distance followed along the trail.[8]
-
Replication: Repeat the assay for each concentration and control, using a new ant and a new treated filter paper for each replicate. A minimum of 10-20 replicates per concentration is recommended for statistical power.
Step 4: Data Analysis
-
Calculate Averages: For each concentration, calculate the mean and standard error of your chosen metric (e.g., mean number of trail crossings).
-
Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine which concentrations elicit a significantly stronger trail-following response compared to the solvent control.[9]
-
Identify Optimum: The optimal concentration range is the one that produces the highest and most consistent trail-following behavior without signs of aversion or confusion. Note that the strongest response may not always occur at the highest concentration tested.[9]
Workflow for Dose-Response Assay
Caption: Workflow for determining the optimal concentration of 3-Methylundecane.
Troubleshooting Guide
This section addresses common issues encountered during trail-following assays in a question-and-answer format.
Problem 1: Ants show no interest in the trail at any concentration.
-
Q: My ants walk randomly and ignore the 3-Methylundecane trail completely, even at high concentrations. What's wrong?
-
A:
-
Incorrect Pheromone: First, confirm from literature that 3-Methylundecane is indeed a trail pheromone for your specific ant species. Ant trail pheromones can be highly species-specific.[13]
-
Pheromone Purity/Degradation: Verify the purity and integrity of your 3-Methylundecane standard. Improper storage may lead to degradation.
-
Colony Motivation: Ensure the ants are properly motivated to forage. Ants from a well-fed colony may show little interest in exploring or following trails. Mild food deprivation for a few hours before the assay can increase foraging motivation.
-
Environmental Inhibition: Check for inappropriate lighting, temperature, or vibrations in the lab that may be inhibiting normal ant behavior.
-
Problem 2: Trail-following is weak and inconsistent.
-
Q: Some ants follow the trail for a short distance but then lose it easily. How can I improve fidelity?
-
A:
-
Concentration is Too Low: You may be testing a range that is entirely below the behavioral threshold. Try preparing a new set of dilutions starting from a higher concentration stock solution.
-
Trail Gaps/Inconsistency: Ensure your application method creates a continuous, uniform trail. Shaky hands or a clogged syringe can create gaps that cause the ant to lose the scent.
-
Substrate Issues: The substrate may be too absorbent or may react with the pheromone. Compare results on different substrates like glass versus filter paper.
-
Problem 3: Ants are repelled by or avoid the trail at high concentrations.
-
Q: At my highest concentrations, ants seem agitated and actively move away from the trail. Why is this happening?
-
A: This is a classic sign of sensory overload.[3] The pheromone concentration is so high that it is no longer a directional cue but an overwhelming stimulus. This can also occur if the solvent has not fully evaporated, as some solvents can be repellent.
-
Solution: Your optimal range is below these concentrations. Focus your analysis on the lower to mid-range dilutions where you observed attraction and following. Exclude the repellent concentrations from your "optimal" determination.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Quantitative Data Summary
While a universal optimal concentration for 3-Methylundecane is not established, research on other ant trail pheromones provides a useful reference for the expected effective range. This highlights the necessity of empirical determination.
| Pheromone Compound | Ant Species | Effective Concentration Range | Source |
| (Z)-9-Hexadecenal | Linepithema humile | 1 - 100 pg/cm | [15] |
| Mellein | Lasius flavus | Activity at 0.01 pg/cm | [12][16] |
| 3-ethyl-2,5-dimethylpyrazine | Myrmica rubra | Optimal at ~200 Ant Equivalents | [9] |
Note: "Ant Equivalent" (AE) refers to the amount of pheromone found in a single ant's gland. This unit emphasizes the biological relevance of the concentration.
References
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The Pherobase. (2025). Semiochemical compound: 3-Methylundecane | C12H26. [Link]
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The Good Scents Company. (n.d.). 3-methyl undecane, 1002-43-3. [Link]
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Pest Management Professional. (2017). 12 tips for following the ant trail. [Link]
- Attygalle, A. B., & Morgan, E. D. (1984). Preferences and differences in the trail pheromone of the leaf-cutting ant Atta sexdens sexdens (Hymenoptera: Formicidae). Insectes Sociaux, 31(1), 12-21.
- Van Vorhis Key, S. E., & Baker, T. C. (1982). Effects of gaster extract trail concentration on the trail following behaviour of the argentine ant. Journal of Insect Physiology, 28(12), 1003-1008.
- Gries, R., et al. (2018). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae). Journal of Chemical Ecology, 44(7-8), 647-656.
- Gries, R., et al. (2019). Ants Sense, and Follow, Trail Pheromones of Ant Community Members. Insects, 10(11), 387.
- Morgan, E. D. (2009). Trail pheromones of ants. Physiological Entomology, 34(1), 1-17.
- Abram, P. K., et al. (2020). Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. The Canadian Entomologist, 152(4), 483-495.
- Hill, E. M., et al. (2025). Identification of the Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. Journal of Chemical Ecology, 51, 99.
-
ResearchGate. (2025). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. [Link]
- Hughes, W. O. H., et al. (2017). Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants. Journal of Chemical Ecology, 43(3), 260-270.
- Moser, J. C., & Blum, M. S. (1968). ALARM PHEROMONES OF THE ANT ATTA TEXANA. Annals of the Entomological Society of America, 61(3), 589-593.
-
Hill, E. M., et al. (2025). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. National Center for Biotechnology Information. [Link]
- Suckling, D. M., et al. (2011). Argentine ant trail pheromone disruption is mediated by trail concentration. Journal of Chemical Ecology, 37(10), 1124-1129.
- Van Vorhis Key, S. E., & Baker, T. C. (1982). Specificity of Laboratory Trail Following by the Argentine ant, Iridomyrmex Humilis (Mayr), to (Z)-9-hexadecenal, Analogs, and Gaster Extract. Journal of Chemical Ecology, 8(7), 1057-1063.
-
The Pherobase. (2025). Semiochemical compound: 5-Methylundecane | C12H26. [Link]
- Choe, D. H., et al. (2012). Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae). PLoS One, 7(9), e45016.
-
PubChem. (n.d.). 3-Methylundecane | C12H26 | CID 13845. [Link]
- Czaczkes, T. J., et al. (2016). The Effect of Trail Pheromone and Path Confinement on Learning of Complex Routes in the Ant Lasius niger. PLoS ONE, 11(3), e0149720.
-
Villafuerte, D. B. (2013). Identification and Characterization of Trail Pheromones and Queen Pheromones in the Argentine Ant, Linepithema humile (Mayr). SciSpace. [Link]
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Resolving co-elution issues in the GC analysis of 3-Methylundecane
Welcome to the technical support center for the gas chromatographic (GC) analysis of 3-Methylundecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution. Here, we synthesize fundamental chromatographic principles with field-proven insights to help you achieve robust and reliable separations.
Troubleshooting Guide: Resolving Co-elution
This section addresses specific, hands-on problems you may encounter during your analysis. Each answer provides not just a solution, but the underlying scientific rationale to empower your method development decisions.
Q1: My 3-Methylundecane peak is broad and appears to have a shoulder, suggesting co-elution. What is the most logical first step?
A1: The appearance of a peak shoulder is a classic sign of partial co-elution, where two compounds are not fully separated.[1] The most efficient first step is to optimize your oven temperature program. The goal is to increase the differential migration of 3-Methylundecane and the interfering compound through the column.
Causality: Temperature is a critical parameter that influences analyte vapor pressure and partitioning behavior between the stationary phase and the carrier gas.[2] By modifying the temperature program, you can alter the selectivity of the separation.[3] A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, often enhancing the separation of compounds with close boiling points.[4]
Recommended Protocol: Temperature Program Optimization
-
Establish a Baseline: Run your current method with a known standard of 3-Methylundecane to document the initial resolution.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the "focusing" of early-eluting compounds at the head of the column.
-
Reduce the Ramp Rate: Halve your current temperature ramp rate (e.g., from 10°C/min to 5°C/min). This is the most impactful change for resolving closely eluting compounds.[4][5]
-
Analyze the Result: Inject your standard again. Observe the retention times and peak shapes. A successful adjustment will show an increased separation between the 3-Methylundecane peak and the shoulder.
-
Iterate if Necessary: If co-elution persists, further decrease the ramp rate in small increments (e.g., by 1-2°C/min). Be mindful that this will increase the total run time.
Q2: I've optimized my temperature program, but 3-Methylundecane is still co-eluting with another C12 alkane isomer. What should I try next?
A2: When thermal optimization is insufficient, the next logical step is to address the primary source of separation: the GC column. For structurally similar isomers, enhancing column efficiency or changing the stationary phase selectivity is key.
Causality: The resolution of two compounds is fundamentally dependent on the column's efficiency (N), selectivity (α), and the retention factor (k). Isomers like those of dodecane (C12H26) often have very similar boiling points and polarities, making them difficult to separate on standard non-polar columns.[6][7] While 3-Methylundecane has a boiling point of approximately 211-212°C[8][9], other isomers will have boiling points in a very tight range. A longer or narrower column increases theoretical plates (efficiency), providing more opportunities for separation.
Troubleshooting Workflow: Column & Flow Path
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flow_check -> optimize_flow;
inc_length -> resolution; dec_id -> resolution; change_phase -> resolution; optimize_flow -> resolution; } caption [label="Fig 1. Troubleshooting workflow for persistent co-elution.", shape=plaintext, fontsize=10];
Recommended Actions:
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) can increase resolution by approximately 40%.[4] This is often the simplest and most effective solution, though it will double the analysis time.
-
Decrease Column Internal Diameter (I.D.): Switching from a 0.25 mm I.D. column to a 0.18 mm or 0.15 mm I.D. column significantly increases efficiency, resulting in sharper peaks and better resolution.[10] Caution: Smaller I.D. columns have lower sample capacity and may require adjusting injection volumes to avoid overloading.[4]
-
Change Stationary Phase: While most alkane separations use a 100% dimethylpolysiloxane phase (non-polar), switching to a slightly more polar phase, such as a (5%-phenyl)-methylpolysiloxane, can alter the elution order.[7][10] The introduction of phenyl groups provides π-π interactions that can help differentiate between isomeric structures.
Q3: My resolution is still poor, and I suspect my sample matrix is complex. Could sample preparation be the cause?
A3: Absolutely. A complex sample matrix can lead to co-elution by introducing a high number of compounds, some of which may have chromatographic properties similar to 3-Methylundecane. Matrix effects can also cause peak broadening or shifting, which further degrades separation.[11]
Causality: The goal of sample preparation is to isolate the analytes of interest from interfering matrix components. If the matrix is not sufficiently "cleaned up," these components can co-elute with your target analyte or overload the column, degrading overall performance.
Recommended Strategies:
-
Fractionation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to separate the aliphatic hydrocarbon fraction from more polar or complex matrix components. This reduces the number of compounds introduced into the GC system.[11][12]
-
Dilution: For high-concentration samples, simple dilution can sometimes resolve issues related to column overload, which can cause peak fronting and apparent co-elution.[13]
-
Derivatization: While less common for alkanes, chemical derivatization can be used in complex mixtures to alter the volatility and polarity of specific interfering compounds, moving them away from your analyte's retention time.[11]
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about the GC analysis of 3-Methylundecane.
Q1: What properties of 3-Methylundecane make it susceptible to co-elution?
A1: 3-Methylundecane is a branched-chain alkane with the molecular formula C12H26.[14][15] Its susceptibility to co-elution stems from two main factors:
-
Presence of Numerous Isomers: Dodecane (C12) has many structural isomers (e.g., n-dodecane, other methylundecanes, dimethyldecanes) with very similar boiling points and non-polar characteristics. Since separation on standard non-polar GC columns is primarily driven by boiling point, these isomers tend to elute very close to one another.[6]
-
Non-Polar Nature: As a non-polar hydrocarbon, its interactions with common non-polar stationary phases (like polydimethylsiloxane) are limited to relatively weak van der Waals forces.[16] This lack of strong, specific interactions makes it difficult to resolve from other non-polar compounds that are ubiquitous in samples like petroleum products or environmental extracts.[17]
| Property | Value | Source |
| Molecular Formula | C12H26 | [14][15] |
| Molecular Weight | 170.33 g/mol | [14][15] |
| Boiling Point | ~211 - 212 °C @ 760 mmHg | [8][9][14] |
| logP (o/w) | ~6.4 - 6.95 | [14][15] |
Table 1. Key Physical Properties of 3-Methylundecane.
Q2: How do I choose the right GC column for analyzing 3-Methylundecane and other branched alkanes?
A2: The selection process follows a logical progression based on the principles of chromatography.[6]
-
Stationary Phase: Start with a non-polar stationary phase, as "like dissolves like." A 100% dimethylpolysiloxane (e.g., DB-1, ZB-1) is the industry standard for general hydrocarbon analysis.[6] If isomer resolution is a known challenge, consider a low-polarity phase with a small percentage of phenyl substitution (e.g., 5% Phenyl-methylpolysiloxane like DB-5 or ZB-5) to introduce different selectivity.[7]
-
Column Dimensions (Length, I.D., Film Thickness):
-
Length: A 30-meter column is a good starting point. If co-elution is expected, proactively choose a longer column (60 m or even 100 m for very complex samples like petroleum reformates).[17]
-
Internal Diameter (I.D.): 0.25 mm is the most common I.D., offering a good balance of efficiency and sample capacity.[10] For high-resolution needs, select a smaller I.D. like 0.18 mm.
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for 3-Methylundecane. Thicker films are generally used for more volatile compounds (gases), while thinner films are for high-boiling compounds.[10]
-
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nonpolar -> standard_dims [style=invis]; lowpolar -> highres_dims [style=invis];
{rank=same; nonpolar; lowpolar;} {rank=same; standard_dims; highres_dims;}
standard_dims -> result; highres_dims -> result; } caption [label="Fig 2. Decision logic for selecting a GC column.", shape=plaintext, fontsize=10];
Q3: Can mass spectrometry (MS) help resolve co-elution issues with 3-Methylundecane?
A3: Yes, but with limitations. A mass spectrometer detector can help deconvolute co-eluting peaks if the compounds have different mass spectra.
Causality: Even if two peaks overlap chromatographically, a modern mass spectrometer can acquire mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1] Deconvolution algorithms can then be used to mathematically separate the spectra and potentially identify and quantify the individual components.[11]
Limitations:
-
Isomers: This technique is often ineffective for co-eluting isomers, such as different methylundecanes. Structural isomers have identical molecular weights and often produce very similar, if not identical, mass spectra, making deconvolution nearly impossible.[11]
-
Severe Overlap: When peaks are perfectly co-eluting, even advanced algorithms may struggle to accurately parse the mixed spectra, leading to false positives or negatives.[11]
Therefore, while GC-MS is a powerful tool for confirming peak purity and dealing with some co-elution, it is not a substitute for good chromatographic separation, which should always be the primary goal.
References
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Chemsrc. (2025). 3-Methylundecane | CAS#:1002-43-3.
- Benchchem. (n.d.). Navigating the Labyrinth of Long-Chains: A Guide to GC Columns for High Molecular Weight Branched Alkanes.
- RSC Publishing. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry.
- The Good Scents Company. (n.d.). 3-methyl undecane, 1002-43-3.
- Chemcasts. (n.d.). Thermophysical Properties of 3-methylundecane.
- National Center for Biotechnology Information. (n.d.). 3-Methylundecane | C12H26 | CID 13845 - PubChem.
- YouTube. (2024). How to separate peaks in gas or liquid chromatography.
- Unknown Source. (2025). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
- ResearchGate. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?
- Unknown Source. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Sigma-Aldrich. (n.d.). Detailed Hydrocarbon Analysis (DHA) Using Gas Chromatography (GC).
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]
- 9. chem-casts.com [chem-casts.com]
- 10. fishersci.ca [fishersci.ca]
- 11. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. 3-Methylundecane | CAS#:1002-43-3 | Chemsrc [chemsrc.com]
- 15. 3-Methylundecane | C12H26 | CID 13845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Detailed Hydrocarbon Analysis (DHA) Using Gas Chromatography (GC) [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic 3-Methylundecane
Introduction: The Imperative of Validating Synthetic Semiochemicals
3-Methylundecane is a branched-chain alkane recognized as a semiochemical—a chemical messenger that carries information between organisms.[1] It often functions as an insect pheromone, playing a critical role in behaviors such as aggregation and mating. As researchers and developers increasingly turn to synthetic production for a reliable and scalable supply of such compounds, the need for rigorous biological validation becomes paramount.
A synthetic batch may contain impurities, incorrect stereoisomers, or residual solvents from the manufacturing process, any of which can drastically alter or nullify its biological effect.[2] Simply confirming the chemical structure is insufficient. This guide outlines a multi-tiered validation workflow, progressing from fundamental physicochemical confirmation to complex in-vivo behavioral assays, ensuring that the synthetic product is not just chemically identical but, more importantly, biologically active and functionally equivalent to its natural counterpart.
The Validation Workflow: A Step-by-Step Approach
A robust validation protocol follows a logical progression from the molecular level to the whole-organism response. This ensures that any failure to observe a biological effect can be systematically troubleshot.
Caption: High-level workflow for the validation of synthetic 3-Methylundecane.
Phase 1: Physicochemical Confirmation (The Ground Truth)
Before any biological testing, you must confirm that the synthetic compound is chemically what it purports to be and determine its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this initial step.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the synthetic 3-Methylundecane in a high-purity solvent like hexane.[4]
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Hold at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Method:
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Confirm the identity of the primary peak by comparing its mass spectrum with a reference library (e.g., NIST). The spectrum should match that of 3-Methylundecane.[5]
-
Calculate purity by integrating the peak area of 3-Methylundecane and expressing it as a percentage of the total integrated peak area of all compounds detected.
-
Scientist's Note (Expertise): The choice of a non-polar column is based on the non-polar nature of 3-Methylundecane, an alkane. This ensures good peak shape and separation based on boiling point. Purity of over 95% is generally required for biological assays, as impurities can act as inhibitors or repellents, confounding results.[6]
Data Presentation: Physicochemical Properties
| Parameter | Result | Standard | Pass/Fail |
| Identity (Mass Spectrum) | Match with NIST Library | >90% Similarity Index | Pass |
| Purity (GC Area %) | 98.5% | ≥ 95% | Pass |
| Major Impurities | None detected >0.5% | <1% each | Pass |
Phase 2: Electrophysiological Validation (The Neuronal Response)
Once purity is confirmed, the next crucial step is to determine if the target organism's olfactory system can detect the synthetic compound. Coupled Gas Chromatography-Electroantennography (GC-EAD) is a powerful technique that uses a live insect antenna as a biological detector to identify which compounds in a sample elicit a neuronal response.[7][8]
Caption: Simplified schematic of a GC-EAD (Gas Chromatography-Electroantennography) system.
Experimental Protocol: GC-EAD Assay
-
Insect Preparation: Select the target insect species known to respond to 3-Methylundecane. Carefully excise an antenna from a live insect and mount it between two microelectrodes containing a conductive saline solution.
-
GC-EAD System Setup:
-
The GC column effluent is split, with one half directed to a standard detector (like a Flame Ionization Detector, FID) and the other half into a humidified, purified air stream flowing over the antennal preparation.[7]
-
The electrical potential change across the antenna (the EAG signal) is amplified and recorded simultaneously with the FID signal.
-
-
Sample Analysis:
-
Inject a solvent blank (hexane) to ensure the system is clean and the antenna is stable.
-
Inject a known positive control (a compound known to elicit a strong response) to confirm the antenna is healthy and responsive.
-
Inject the 100 ppm solution of synthetic 3-Methylundecane.
-
-
Data Analysis: A biologically active compound is identified when a peak on the FID chromatogram aligns perfectly in time with a significant depolarization event (a dip) on the EAG signal trace.[9]
Trustworthiness Note: The self-validating nature of this protocol lies in the controls. A flat EAG trace during the solvent run confirms no contamination. A strong response to the positive control validates the preparation's viability. Only then can the response (or lack thereof) to the synthetic 3-Methylundecane be trusted.
Data Presentation: Comparative EAG Responses
| Compound Injected | FID Retention Time (min) | EAG Response Amplitude (mV) | Interpretation |
| Hexane (Solvent) | N/A | < 0.1 | No response; valid baseline |
| Positive Control | 8.21 | 1.5 ± 0.2 | Healthy, responsive antenna |
| Synthetic 3-Methylundecane | 9.54 | 1.1 ± 0.3 | Biologically Active |
| Alternative Attractant X | 10.12 | 0.9 ± 0.2 | Biologically Active |
Phase 3: Behavioral Validation (The Whole-Organism Response)
A positive EAD result confirms neuronal detection but does not guarantee a behavioral response (e.g., attraction). Behavioral assays are essential to validate that the synthetic compound can elicit the desired action in the target insect.[10][11]
Experimental Protocol 1: Two-Choice Olfactometer Assay
A Y-tube olfactometer is a simple and effective lab-based tool to assess attractancy.[12]
Caption: Diagram of a Y-tube olfactometer for behavioral choice assays.
-
Setup: A Y-shaped glass or acrylic tube receives two separate, purified air streams, one for each arm.
-
Treatment: Place a filter paper treated with 10 µL of the synthetic 3-Methylundecane solution in one arm's airflow. Place a filter paper with 10 µL of solvent (hexane) in the other arm as the control.
-
Bioassay: Release a single adult insect at the base of the Y-tube. Allow it 5 minutes to make a choice. A choice is recorded when the insect moves a set distance (e.g., 5 cm) into one of the arms.
-
Replication: Test at least 50 insects individually. To avoid spatial bias, rotate the Y-tube 180° and swap the positions of the treatment and control arms halfway through the experiment.
-
Data Analysis: Use a Chi-square (χ²) test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
Experimental Protocol 2: Field Trapping Assay
The definitive test for many pheromones is a field trial, which evaluates performance under real-world environmental conditions.[4][13]
-
Lure Preparation: Load rubber septa or other controlled-release dispensers with a specific dose (e.g., 1 mg) of synthetic 3-Methylundecane dissolved in a carrier solvent. Prepare control lures with solvent only.
-
Trap Setup: Place lures in insect traps appropriate for the target species (e.g., Delta or funnel traps).
-
Experimental Design: Set up a randomized complete block design in a suitable habitat. Each block should contain one trap with the synthetic lure, one unbaited control trap, and one trap with an alternative commercial lure (if available). Replicate each block at least 4-5 times, with sufficient distance between traps to avoid interference.
-
Data Collection: Collect and count the number of target insects captured in each trap every 3-4 days for several weeks.
-
Data Analysis: Analyze the trap catch data using an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean captures between the different lure types.
Data Presentation: Comparative Behavioral Performance
Table 3: Two-Choice Olfactometer Results
| Choice | Number of Insects (n=50) | Percentage | χ² p-value |
|---|---|---|---|
| Synthetic 3-Methylundecane | 38 | 76% | < 0.001 |
| Solvent Control | 12 | 24% |
| Interpretation: The synthetic compound is a significant attractant compared to the solvent control.
Table 4: Field Trapping Efficacy Comparison
| Lure Type | Mean Trap Catch (± SE) / Week | Statistical Grouping* |
|---|---|---|
| Unbaited Control | 2.5 ± 0.8 | b |
| Synthetic 3-Methylundecane | 45.7 ± 5.2 | a |
| Alternative Commercial Lure | 41.3 ± 4.9 | a |
*Means with the same letter are not significantly different (Tukey's HSD, p < 0.05). Interpretation: The synthetic 3-Methylundecane is a highly effective attractant, performing equivalently to the established commercial alternative and significantly better than unbaited traps.
Conclusion: From Chemical Structure to Biological Function
This multi-phase guide provides a rigorous, self-validating framework to move beyond simple chemical identification to a confident declaration of biological activity. By systematically confirming physicochemical purity, demonstrating neuronal detection via GC-EAD, and verifying a whole-organism behavioral response, researchers can ensure their synthetic 3-Methylundecane is a reliable and effective tool. This validation is not merely a quality control step; it is the foundation of reproducible and credible scientific research in chemical ecology and the development of effective, targeted pest management solutions.[3][13]
References
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Bhanu, K.R.M., Basana Gowda G., Srinivasan Ramasamy, et al. (2019). The sex pheromone of Legume Pod Borer, Maruca vitrata (Lepidoptera: Crambidae) Revisited. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Purity of synthetic pheromone components/isomers and plant volatiles. Retrieved from [Link]
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Zhang, N., et al. (2022). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). MDPI. Available at: [Link]
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Guo, W., et al. (2020). A Yeast Pheromone Testbed for Molecular Communication Validation. arXiv. Available at: [Link]
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Mori, K. (2007). Organic Synthesis in Pheromone Science. Pure and Applied Chemistry. Available at: [Link]
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The Pherobase. (n.d.). Semiochemical compound: 3-Methylundecane. Retrieved from [Link]
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Mori, S., et al. (2017). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). Agrociencia Uruguay. Available at: [Link]
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Haggard, J., et al. (2023). Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay. Toxics. Available at: [Link]
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Haggard, J., et al. (2023). Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay. ResearchGate. Available at: [Link]
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Witzgall, P., et al. (2010). Advances in the use of semiochemicals in integrated pest management: pheromones. ResearchGate. Available at: [Link]
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Bibbs, C. S., et al. (2021). Dose–Response Assay for Synthetic Mosquito (Diptera: Culicidae) Attractant Using a High-Throughput Screening System. Journal of Medical Entomology. Available at: [Link]
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The Good Scents Company. (n.d.). 3-methyl undecane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylundecane. PubChem Compound Database. Retrieved from [Link]
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Cohnstaedt, L. W., et al. (2018). Key Elements of Photo Attraction Bioassay for Insect Studies or Monitoring Programs. Journal of Visualized Experiments. Available at: [Link]
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Sarwar, G., et al. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. ResearchGate. Available at: [Link]
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Munro, J. T., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. Available at: [Link]
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Pest Management Regulatory Agency. (1997). Guidelines for the Research and Registration of Pest Control Products Containing Pheromones. Health Canada. Available at: [Link]
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Cha, D. H., et al. (2020). A Multiple-Choice Bioassay Approach for Rapid Screening of Key Attractant Volatiles. Journal of Economic Entomology. Available at: [Link]
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Birt, A., et al. (2021). Synthetic pheromone exposure increases calling and reduces subsequent mating in female Contarinia nasturtii (Diptera: Cecidomyiidae). Pest Management Science. Available at: [Link]
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ResearchGate. (n.d.). Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals. Retrieved from [Link]
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Bergmann, J., et al. (2020). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). Journal of Chemical Ecology. Available at: [Link]
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Labinsights. (2024). Power of Pheromone Activity Screening for Lab Research. Retrieved from [Link]
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MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]
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ResearchGate. (n.d.). Coupled gas chromatography-electroantennography (GC-EAG) of Cimex lectularius. Retrieved from [Link]
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Kumar, K., et al. (2020). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Carra, A., et al. (2021). Targeting Insect Olfaction in vivo and in vitro Using Functional Imaging. Frontiers in Cellular Neuroscience. Available at: [Link]
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Wang, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. Available at: [Link]
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ResearchGate. (n.d.). Gas chromatography-electroantennogram detection (GC-EAD) responses of... Retrieved from [Link]
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Lin, H., et al. (2016). Hormonal modulation of pheromone detection enhances male courtship success. eLife. Available at: [Link]
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Quinn, B. P., et al. (2011). U.S. Patent No. 8,053,464. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]
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Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Nature Communications. Available at: [Link]
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Macchiarulo, A., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. Available at: [Link]
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MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]
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Kumar, K., et al. (2020). Synthesis and Biological Validation of a Harmine-Based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Kansas State University. (n.d.). Alternative Pesticides and Control Methods. Retrieved from [Link]
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Jiang, X., et al. (2023). Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields. Insects. Available at: [Link]
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National Center for Biotechnology Information. (2024). Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product. Retrieved from [Link]
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A Comparative Analysis of 3-Methylundecane and Other Ant Trail Pheromones: A Technical Guide for Researchers
This technical guide offers a comprehensive examination of the chemical structures, biosynthesis, and behavioral efficacy of key ant trail pheromones. Through a detailed comparison, with a special focus on 3-Methylundecane and the well-studied pheromones of the Myrmica and Formica genera, we aim to provide a foundational resource for advancing research in this field. By presenting supporting experimental data, detailed protocols, and visual representations of key processes, this guide serves as a practical tool for designing and executing novel investigations into the complex world of insect chemical communication.
Introduction to Ant Trail Pheromones: The Chemical Highways of a Colony
Ants, as highly social insects, rely on a sophisticated system of chemical communication to coordinate their complex societal activities, from foraging and nest defense to brood care.[1] Trail pheromones are a cornerstone of this communication, acting as chemical highways that guide nestmates to food sources, new nest sites, or sites of conflict.[2] These semiochemicals are typically volatile organic compounds deposited by individual ants from specialized exocrine glands, creating a scent trail that can be detected and followed by other members of the colony.[3] The composition and function of these pheromones can vary significantly between species, reflecting the diverse ecological niches and evolutionary histories of these remarkable insects.[4]
The effectiveness of a trail pheromone is determined by several factors, including its volatility, specificity, and the behavioral response it elicits in receiving ants. Some pheromones are highly volatile and short-lived, ideal for marking ephemeral food sources, while others are more persistent, guiding ants along established foraging routes.[2] The specificity of a pheromone can range from being highly species-specific to being recognized by multiple species, a phenomenon known as eavesdropping.[5]
A Comparative Look at Key Ant Trail Pheromones
While a vast array of compounds are utilized as trail pheromones across the Formicidae family, this guide will focus on a comparative analysis of 3-Methylundecane and other well-characterized pheromones, particularly those found in the genera Myrmica and Formica.
3-Methylundecane: An Emerging Player
3-Methylundecane is a branched alkane that has been identified as a pheromone component in several ant species, including those belonging to the genera Camponotus, Cataglyphis, and Formica.[6] Its role as a trail pheromone is of particular interest due to its relatively simple structure compared to other more complex pheromonal blends.
Table 1: Ant Species Utilizing 3-Methylundecane as a Pheromone [6]
| Genus | Species | Subfamily | Common Name |
| Camponotus | intrepidus | Formicinae | Giant sugar ant |
| Notoncus | ectatommoides | Formicinae | Pronged epaulet ant |
| Polyrhachis | sp. | Formicinae | |
| Cataglyphis | sp. | Formicinae | |
| Cataglyphis | viaticus | Formicinae | |
| Formica | fusca | Formicinae | Dusky ant |
| Formica | lemani | Formicinae |
Pheromones of the Genus Myrmica: A Case Study in Chemical Specificity
The genus Myrmica, commonly known as red ants, has been extensively studied in the context of chemical communication. A key trail pheromone component identified in several Myrmica species, including the invasive European fire ant (Myrmica rubra), is 3-ethyl-2,5-dimethylpyrazine .[1][7] Research has shown that this single compound can induce significant trail-following behavior.[7][8]
Interestingly, some studies suggest that a multi-component blend may be even more effective. A thesis from Simon Fraser University proposed that a 3-component blend containing 3-ethyl-2,5-dimethylpyrazine, (Z,E)-α-farnesene, and (Z,E)-α-homofarnesene is superior in eliciting a sustained trail-following response in Myrmica rubra.[9] This highlights the potential for synergistic effects within pheromone blends.
Pheromones of the Genus Formica: The Role of Glandular Source
In the genus Formica, which includes the well-known wood ants, trail pheromones are often derived from the hindgut and Dufour's gland.[7][10] While 3-Methylundecane has been identified as a pheromone in some Formica species, other compounds also play a crucial role. For instance, in slave-maker ants of the Formica sanguinea group, acetates such as decyl, dodecyl, and tetradecyl acetate, released from the hypertrophied Dufour's glands, act as "propaganda substances" that alarm and disperse defending workers during raids.[7]
Biosynthesis of Trail Pheromones: From Precursors to Chemical Signals
The biosynthesis of trail pheromones is a complex enzymatic process that is closely linked to the insect's fatty acid metabolism. The production of branched alkanes like 3-Methylundecane involves a series of steps that modify the typical fatty acid synthesis pathway.
Figure 1: Generalized biosynthetic pathway for methyl-branched alkanes in insects.
The biosynthesis of methyl-branched alkanes begins with the incorporation of a methyl-branched starter unit, such as methylmalonyl-CoA, during fatty acid synthesis.[3] This initial step is catalyzed by the Fatty Acid Synthase (FAS) complex. The resulting branched-chain acyl-CoA is then further elongated by a series of elongase enzymes to produce a very-long-chain acyl-CoA. This precursor is subsequently reduced to an aldehyde by an acyl-CoA reductase and finally converted to the corresponding alkane, such as 3-Methylundecane, through a decarbonylation reaction.[3]
Experimental Analysis of Trail Pheromone Performance
To objectively compare the performance of different trail pheromones, a combination of behavioral assays and electrophysiological recordings are employed. These experiments provide quantitative data on the efficacy and specificity of these chemical signals.
Behavioral Assays: Observing the Ant's Response
1. Trail-Following Bioassay: This is a fundamental assay to assess the ability of a compound to elicit trail-following behavior.
Protocol: Y-Olfactometer Trail-Following Bioassay
-
Apparatus: A Y-shaped olfactometer is constructed from glass or inert plastic. The two arms of the "Y" are connected to separate airflows, one carrying a solvent control and the other the test pheromone at a known concentration.[11]
-
Pheromone Application: A solution of the synthetic pheromone in a suitable solvent (e.g., hexane) is applied to a filter paper strip, which is then placed in one of the olfactometer arms. An identical strip with only the solvent is placed in the other arm.
-
Ant Introduction: Individual ants are introduced at the base of the Y-tube.
-
Data Collection: The choice of the ant (pheromone arm vs. control arm) is recorded. The time spent in each arm and the distance traveled can also be measured.
-
Replication: The experiment is repeated with multiple ants to ensure statistical significance. The olfactometer is cleaned thoroughly between trials to avoid contamination.
Figure 2: Diagram of a Y-olfactometer setup for trail-following bioassays.
2. Recruitment Efficiency Assay: This assay measures the ability of a pheromone to recruit nestmates to a food source.
Protocol: Recruitment Efficiency Assay
-
Foraging Arena: A foraging arena is established with a nest entrance at one end and a food source at the other.
-
Trail Creation: An artificial trail is created from the nest entrance to the food source using a solution of the synthetic pheromone.
-
Observation: The number of ants that successfully locate and begin to feed at the food source within a specified time is recorded.
-
Comparison: The recruitment efficiency of different pheromones or different concentrations of the same pheromone can be compared.[7]
Electrophysiological Recordings: Probing the Antennal Response
Electroantennography (EAG): This technique measures the overall electrical response of an ant's antenna to an odor stimulus. It provides a sensitive measure of whether an ant can detect a particular compound.[12]
Protocol: Electroantennography (EAG)
-
Antenna Preparation: An antenna is carefully excised from a live ant.
-
Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.
-
Odor Delivery: A puff of air carrying the test pheromone is delivered over the antenna.
-
Signal Recording: The change in electrical potential across the antenna is recorded as an EAG response. The amplitude of the response is indicative of the strength of the olfactory stimulation.
-
Data Analysis: The EAG responses to different pheromones can be compared to assess their relative stimulatory effects.
Figure 3: Simplified diagram of an Electroantennography (EAG) setup.
Comparative Performance Data
While direct comparative studies of 3-Methylundecane against other trail pheromones are still emerging, existing data on individual compounds allow for a preliminary assessment.
Table 2: Comparative Efficacy of Selected Ant Trail Pheromones
| Pheromone | Ant Species | Behavioral Assay | Key Findings |
| 3-Ethyl-2,5-dimethylpyrazine | Myrmica rubra | Recruitment Assay | A dose of 200 ant equivalents (AEs) elicited the strongest recruitment response, with 69% of foraging ants being recruited.[7] |
| 3-Ethyl-2,5-dimethylpyrazine | Manica rubida | Trail-Following Assay | Induced pronounced trail-following behavior.[13][14] |
| (Z)-9-Hexadecenal | Linepithema humile (Argentine ant) | Trail Disruption Assay | Formulated as a micro-encapsulated spray, it effectively disrupted trail formation and foraging for up to 14 days.[15] |
Conclusion and Future Directions
The study of ant trail pheromones is a dynamic field with significant implications for both basic and applied science. While compounds like 3-ethyl-2,5-dimethylpyrazine are well-established as key players in the chemical communication of Myrmica ants, the role of hydrocarbons such as 3-Methylundecane in other genera like Formica and Camponotus is an area ripe for further investigation.
Future research should focus on direct, quantitative comparisons of the behavioral and electrophysiological responses to these different classes of pheromones. Elucidating the specific biosynthetic pathways of these compounds in different ant species will also be crucial for a deeper understanding of their evolution and function. The detailed experimental protocols provided in this guide offer a starting point for such investigations. By combining rigorous behavioral assays, sensitive electrophysiological recordings, and advanced chemical analysis, researchers can continue to unravel the intricate chemical language of ants, paving the way for innovative and environmentally sound pest management strategies.
References
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- Attygalle, A. B., Cammaerts, M. C., & Morgan, E. D. (1986). Chemical and ethological studies of the trail pheromone of the ant Manica rubida (Hymenoptera: Formicidae). Journal of Insect Physiology, 32(1), 21-27.
- Attygalle, A. B., Cammaerts, M. C., Cammaerts, R., & Morgan, E. D. (1983). Chemical and ethological studies of the trail pheromone of the ant Manica rubida (Hymenoptera: Formicidae). Physiological Entomology, 8(2), 125-132.
- Evershed, R. P., Morgan, E. D., & Cammaerts, M. C. (1981). 3-Ethyl-2, 5-dimethylpyrazine, the trail pheromone from the venom gland of eight species of Myrmica ants. Insect Biochemistry, 11(4), 383-391.
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YouTube. (2021, December 17). Ant Pheromones: Unveiling Trail Marking & Venom Secrets #shorts [Video]. YouTube. Retrieved from [Link]
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YouTube. (2021, December 17). Ant Pheromones: Unveiling Trail Marking & Venom Secrets #shorts [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Dose-Response Analysis of 3-Methylundecane in Ant Behavior
For researchers, scientists, and drug development professionals venturing into the intricate world of chemical ecology and neurobiology, understanding the nuanced behavioral responses of social insects to semiochemicals is paramount. This guide provides an in-depth technical comparison of 3-Methylundecane, a significant alarm pheromone in many ant species, with other relevant alarm compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Chemical Language of Alarm in Ants
Ant colonies, as superorganisms, rely on a sophisticated chemical communication system to ensure their survival and operational efficiency.[1][2][3] Alarm pheromones are a critical class of semiochemicals that, when released in response to a threat, can trigger a cascade of behaviors ranging from heightened alertness and aggression to organized evacuation.[1][2] These responses are often dose-dependent, meaning the concentration of the pheromone dictates the intensity and nature of the behavioral output.[1][2][3][4][5] A low concentration might elicit attraction and investigation, while a high concentration can induce panic and repulsion.[1][2][3][4][5]
3-Methylundecane, a branched alkane, is a key component of the alarm pheromone repertoire of various ant species. Its efficacy, however, must be understood in the context of other compounds that ants use to signal danger, such as undecane, 4-methyl-3-heptanone, and formic acid. This guide will provide the framework for a comprehensive dose-response analysis of 3-Methylundecane and its alternatives.
Comparative Analysis of Ant Alarm Pheromones
The selection of an appropriate alarm pheromone for research or pest management applications necessitates a comparative understanding of their behavioral effects. Below is a summary of -Methylundecane and other common ant alarm pheromones.
| Compound | Chemical Class | Known Ant Genera | Typical Behavioral Responses | Notes |
| 3-Methylundecane | Branched Alkane | Formica, Lasius | Alertness, increased locomotion, aggression at higher concentrations. | Often found in Dufour's gland secretions.[6] |
| Undecane | n-Alkane | Formica, Camponotus | Attraction at low concentrations, alarm and increased activity at higher concentrations.[6][7] | A common component of Dufour's gland secretions, often acting in concert with other compounds like formic acid.[6][7] |
| 4-Methyl-3-heptanone | Ketone | Ooceraea, Eciton | Attraction at low concentrations, repulsion and alarm at high concentrations.[1][5][8] | A potent alarm pheromone, often a major component of mandibular gland secretions.[8] |
| Formic Acid | Carboxylic Acid | Camponotus, Formica | Repulsion and aggression.[7] | A defensive compound from the poison gland that also serves as an alarm signal.[7] |
| Dolichodial & Iridomyrmecin | Iridoids | Linepithema | Defensive behavior, alarm, and attraction of nestmates.[9] | Key components of the pygidial gland secretion in Argentine ants.[9] |
Causality of Chemical Choice: The diversity of alarm pheromones reflects the varied evolutionary pressures and ecological niches of different ant species. Straight-chain alkanes like undecane are highly volatile and can rapidly disseminate a signal of danger. Branched alkanes such as 3-Methylundecane may have slightly different volatility and receptor binding affinities, potentially leading to more nuanced or species-specific responses. Ketones and acids often serve dual roles in defense and communication.
Experimental Protocols for Dose-Response Analysis
A robust dose-response analysis requires meticulous experimental design and execution. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Preparation of Stimuli
Accurate and consistent preparation of chemical stimuli is the foundation of a reliable dose-response study.
Materials:
-
3-Methylundecane (high purity, >98%)
-
Alternative pheromones (e.g., undecane, 4-methyl-3-heptanone)
-
Solvent (e.g., hexane, pentane - HPLC grade)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation: Prepare a 1 M stock solution of each test compound in the chosen solvent.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations for testing. A logarithmic series (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M) is recommended to cover a broad dose range.
-
Control Preparation: Prepare a vial containing only the solvent to serve as a negative control.
-
Storage: Store all solutions at -20°C in tightly sealed vials to prevent evaporation and degradation.
Causality of Protocol Choices: The use of a high-purity solvent is crucial to avoid introducing confounding olfactory cues.[1] A logarithmic dilution series is efficient for identifying the threshold of response and the concentration at which the response saturates.
Behavioral Bioassay in a Controlled Arena
This protocol details a common method for observing and quantifying the behavioral responses of ants to volatile chemical stimuli.
Apparatus:
-
Circular arena (e.g., Petri dish lined with filter paper)
-
Video recording equipment
-
Filter paper discs
-
Forceps
Workflow Diagram:
Caption: Workflow for the ant behavioral bioassay.
Protocol:
-
Ant Collection and Acclimation: Collect worker ants from a laboratory colony and place an individual in the center of the arena. Allow the ant to acclimate for 10 minutes.
-
Stimulus Application: Using a micropipette, apply a small volume (e.g., 1 µL) of the test solution or the solvent control to a filter paper disc. Allow the solvent to evaporate for 30 seconds.[1]
-
Stimulus Introduction: Using clean forceps, place the filter paper disc at a designated location in the arena.
-
Behavioral Recording: Record the ant's behavior for a set period (e.g., 5 minutes) using an overhead camera.
-
Data Collection: After each trial, remove the ant and thoroughly clean the arena with ethanol to remove any residual chemical cues.
-
Replication: Repeat the procedure for each concentration of each test compound and the control, using a new ant and a new filter paper disc for each replicate. A minimum of 10-20 replicates per treatment is recommended.
Ethogram of Ant Alarm Behaviors
A detailed ethogram is essential for quantifying behavioral responses. The following are common behaviors observed in response to alarm pheromones:
| Behavior | Description |
| Antennation | Increased frequency of tapping the antennae on the substrate or in the air. |
| Locomotion | Change in walking speed (orthokinesis) and turning rate (klinokinesis). |
| Mandible Opening | Opening of the mandibles in a threatening posture. |
| Gaster Bending | Bending of the abdomen, often in preparation for spraying defensive chemicals. |
| Attraction | Movement towards the stimulus source. |
| Repulsion | Movement away from the stimulus source. |
| Immobility | Cessation of movement. |
Data Analysis and Interpretation
The analysis of dose-response data allows for the quantitative comparison of different compounds.
Scoring and Statistical Analysis
Behavioral data can be scored for frequency (number of times a behavior occurs) and duration (total time spent performing a behavior). This data can then be analyzed using appropriate statistical methods, such as ANOVA or Kruskal-Wallis tests, to compare the effects of different concentrations and compounds.
Generating Dose-Response Curves
Plotting the mean behavioral response against the logarithm of the concentration generates a dose-response curve.[10][11] From this curve, key parameters can be calculated:
-
EC₅₀ (Half-maximal effective concentration): The concentration of a compound that produces 50% of the maximal response. A lower EC₅₀ indicates a more potent compound.
-
Eₘₐₓ (Maximum effect): The maximum behavioral response elicited by the compound.
Logical Relationship Diagram:
Caption: Relationship between input data and output parameters in dose-response analysis.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a dose-response analysis of 3-Methylundecane in ant behavior and comparing its effects to other alarm pheromones. By following these detailed protocols and analytical methods, researchers can generate robust and reproducible data.
While this guide offers a solid foundation, further research is needed to establish a comprehensive database of EC₅₀ values for various ant alarm pheromones across different species. Such data would be invaluable for understanding the evolution of chemical communication in ants and for developing more effective and targeted pest management strategies. The intricate interplay of different pheromone components in eliciting specific behavioral responses also remains a fertile ground for future investigation.
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A Researcher's Guide to Comparing the Bioactivity of 3-Methylundecane Enantiomers
Introduction: The Critical Role of Chirality in Chemical Communication
In the intricate world of chemical ecology, the spatial arrangement of atoms within a molecule can mean the difference between attraction and indifference, or even repulsion. 3-Methylundecane, a branched-chain alkane, has been identified as a semiochemical—a chemical involved in communication—for various insect species, particularly within the order Coleoptera (beetles).[1][2][3] Like many biologically active molecules, 3-methylundecane possesses a chiral center at the third carbon, meaning it exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.
It is a fundamental principle in pharmacology and chemical ecology that enantiomers can exhibit dramatically different biological activities. This stereospecificity arises from the precise three-dimensional fit required between a ligand (the pheromone) and its receptor, typically an odorant receptor protein on the insect's antenna. One enantiomer might bind perfectly, triggering a strong neural signal, while its mirror image may bind weakly or not at all.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to objectively compare the bioactivity of 3-methylundecane enantiomers. We will move beyond theoretical concepts to detail the practical methodologies required to dissect and quantify the specific biological responses elicited by each stereoisomer. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure the trustworthiness and reproducibility of the findings.
Visualizing the Subject: The Enantiomers of 3-Methylundecane
The core of this investigation lies in the structural difference between the (R)- and (S)-enantiomers. Understanding this three-dimensional variance is key to appreciating why their biological effects may differ.
Caption: Stereochemical representation of (R)- and (S)-3-methylundecane.
Part 1: Electrophysiological Screening with Electroantennography (EAG)
The first step in assessing bioactivity is to determine if the insect's peripheral nervous system can even detect the compounds. Electroantennography (EAG) is a powerful technique that measures the summated electrical potential from the entire antenna, representing the collective response of thousands of olfactory receptor neurons. It provides a rapid and highly sensitive screen for physiologically active compounds.[4]
Causality Behind the EAG Protocol
The goal of an EAG experiment is to isolate and record the specific electrical response of the antenna to an olfactory stimulus. Every step is designed to maximize signal quality and minimize noise. Anesthetizing the insect prevents movement that would disrupt the delicate electrode connections. Using Ag/AgCl electrodes within saline-filled glass capillaries ensures a stable, low-noise electrical connection between the biological preparation and the recording equipment.[5] A continuous humidified airstream maintains the health of the antennal preparation and provides a baseline, while a brief, controlled puff of the test odorant ensures precise stimulus delivery.[6]
Diagram: Electroantennography (EAG) Experimental Workflow
Caption: High-level workflow for a comparative EAG experiment.
Detailed Experimental Protocol: Comparative EAG
-
Insect Preparation:
-
Anesthetize an insect (e.g., a target beetle species) by chilling it on ice or using brief exposure to CO₂.[5]
-
For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Cut a small portion from the distal tip to ensure good electrical contact.[5]
-
Mount the basal end of the antenna onto the reference electrode and the distal tip to the recording electrode using a conductive gel or saline-filled glass capillaries.[5]
-
-
Stimulus Preparation:
-
Prepare serial dilutions (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL) of pure (R)-3-methylundecane, (S)-3-methylundecane, and a 1:1 racemic mixture in a high-purity solvent like hexane.
-
As a control, use the solvent alone.
-
Apply a known volume (e.g., 10 µL) of each solution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
-
Recording and Stimulation:
-
Place the prepared antenna in a continuous stream of charcoal-filtered, humidified air.
-
Position the tip of the stimulus pipette into the airflow directed at the antenna.
-
Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatilized compound over the antenna.[4]
-
Record the resulting electrical potential change (the EAG response) using an amplifier and appropriate software.
-
Allow sufficient time between stimuli for the antenna to repolarize and return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the depolarization (in millivolts, mV) for each stimulus.
-
Normalize the responses by subtracting the average response to the solvent control.
-
Compare the dose-response curves for the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.
-
Data Presentation: EAG Response Comparison
| Stimulus | Concentration (ng) | Mean EAG Amplitude (mV) ± SEM (n=10) | Normalized Response (mV) |
| Solvent Control | N/A | 0.15 ± 0.02 | 0.00 |
| (R)-3-Methylundecane | 10 | ||
| 100 | |||
| 1000 | |||
| (S)-3-Methylundecane | 10 | ||
| 100 | |||
| 1000 | |||
| Racemic Mixture | 10 | ||
| 100 | |||
| 1000 |
Part 2: Quantifying Attraction with Behavioral Bioassays
While EAG confirms peripheral detection, it does not reveal the nature of the behavioral response (e.g., attraction, repulsion, no effect).[4] Behavioral assays are essential to determine the ultimate function of the compound.[7][8] A wind tunnel assay is a robust method for quantifying attraction, as it allows insects to exhibit natural upwind flight (anemotaxis) towards an odor source.[7][9]
Causality Behind the Wind Tunnel Protocol
The wind tunnel simulates a natural environment where an odor plume is carried by the wind. Releasing insects downwind allows researchers to observe and quantify their entire behavioral sequence: taking flight, flying upwind within the odor plume, and locating the source.[4] A controlled wind speed and visually contrasted environment are critical for inducing and observing optomotor anemotaxis, where the insect uses visual cues to orient itself against the wind's direction upon detecting the pheromone.[7]
Diagram: Wind Tunnel Behavioral Assay Workflow
Caption: Standardized workflow for a wind tunnel bioassay.
Detailed Experimental Protocol: Wind Tunnel Assay
-
Setup:
-
Use a glass or plexiglass wind tunnel with a charcoal-filtered air intake to ensure a clean airstream.
-
Maintain consistent environmental conditions (e.g., temperature, humidity, light intensity) appropriate for the test species.
-
Set a constant laminar airflow (e.g., 30 cm/s).
-
-
Lure Preparation:
-
Bait a dispenser (e.g., a rubber septum) with a physiologically relevant dose (determined from EAG results) of (R)-3-methylundecane, (S)-3-methylundecane, or a racemic mixture.
-
A solvent-only dispenser serves as the negative control.
-
Place the baited dispenser at the upwind end of the tunnel.
-
-
Insect Release and Observation:
-
Acclimate sexually mature insects of the target sex to the experimental conditions.
-
Release insects individually or in small groups onto a platform at the downwind end of the tunnel.[4]
-
Observe and record a sequence of key behaviors for a set period (e.g., 5 minutes):
-
Activation (antennal movement, walking)
-
Take-off (initiation of flight)
-
Upwind flight (oriented flight towards the source)
-
Source contact (landing on or near the dispenser)
-
-
-
Data Analysis:
-
For each treatment, calculate the percentage of insects that exhibit each of the key behaviors.
-
Use appropriate statistical tests (e.g., Chi-square or Fisher's exact test) to compare the behavioral responses among the (R)-enantiomer, (S)-enantiomer, racemic mixture, and the solvent control.
-
Data Presentation: Behavioral Response Comparison
| Lure Treatment | N | % Take-Off | % Upwind Flight | % Source Contact |
| Solvent Control | 50 | |||
| (R)-3-Methylundecane | 50 | |||
| (S)-3-Methylundecane | 50 | |||
| Racemic Mixture | 50 |
Conclusion and Future Directions
By systematically employing both electrophysiological and behavioral assays, researchers can build a comprehensive and quantitative comparison of the bioactivity of 3-methylundecane enantiomers. This dual approach is critical: EAG provides a sensitive measure of peripheral reception, while the wind tunnel assay reveals the ultimate behavioral consequence.
The results of such a study have significant implications. If one enantiomer is significantly more active, it suggests that future formulations for pest monitoring or mating disruption could be made more efficient and specific by using the pure, active enantiomer. Conversely, if one enantiomer is found to be inhibitory, it could be explored as a repellent. This rigorous, evidence-based approach is fundamental to advancing our understanding of chemical communication and developing next-generation pest management solutions.
References
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- Behavioral Assays - Chemical Ecology. Max-Planck-Gesellschaft.
- Baker, T. C. (1989). Behavioral Analysis of Pheromones. In Techniques in Pheromone Research. Springer, New York, NY.
- A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity. Benchchem.
- Cardé, R. T., & Baker, T. C. (1984). Techniques for behavioral bioassays. In Techniques in Pheromone Research. Springer, New York, NY.
- A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. ScienceDirect.
- Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE.
- A Step-by-Step Guide to Mosquito Electroantennography. JoVE.
- ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH.
- First Contact Pheromone Identified for a Longhorned Beetle (Coleoptera: Cerambycidae) in the Subfamily Prioninae.
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A Senior Application Scientist's Guide to the Synthesis and Bio-evaluation of 3-Methylundecane Analogs
This guide provides an in-depth comparison of synthetic strategies and bioassay performance for 3-methylundecane, a known insect semiochemical, and its structural analogs.[1] As researchers in chemical ecology and pest management know, the precise structure of a semiochemical is critical to its biological activity.[2] Synthesizing and testing analogs allows for the exploration of structure-activity relationships (SAR), potentially leading to the discovery of more potent, selective, or economically viable alternatives for pest management strategies.[3][4] This document details robust synthetic protocols, comparative bioassay data, and the underlying scientific principles that guide experimental design.
Part 1: Synthesis of 3-Methylundecane and its Analogs
The synthesis of saturated branched-chain hydrocarbons like 3-methylundecane often relies on the formation of key carbon-carbon bonds.[5] Organometallic cross-coupling reactions are particularly effective for this purpose. We will compare two common and reliable approaches: the Grignard reaction and the Wittig reaction followed by hydrogenation.
Synthetic Strategy 1: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds, making it an excellent choice for constructing the backbone of 3-methylundecane.[6] This method involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an aldehyde, ketone, or another alkyl halide.[7][8] Its high nucleophilicity makes it highly efficient but also necessitates anhydrous conditions as it reacts readily with protic solvents like water.[6][9]
This protocol describes the synthesis of the target molecule by reacting octylmagnesium bromide with 2-bromobutane.
-
Preparation of Grignard Reagent (Octylmagnesium Bromide):
-
To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.4 g, 0.1 mol).
-
Add 50 mL of anhydrous diethyl ether to the flask.[7]
-
In the dropping funnel, add a solution of 1-bromooctane (19.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromooctane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small iodine crystal.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-bromobutane (13.7 g, 0.1 mol) in 30 mL of anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure 3-methylundecane.[10][11]
-
Caption: Workflow for the synthesis of 3-methylundecane via Grignard coupling.
Synthetic Strategy 2: Wittig Reaction and Hydrogenation
The Wittig reaction is exceptionally useful for creating alkenes with defined stereochemistry, particularly (Z)-olefins.[12][13] While 3-methylundecane is saturated, this route is highly relevant for synthesizing unsaturated analogs or for building a carbon skeleton that is subsequently reduced. For our target, we would form an alkene intermediate, which is then hydrogenated to the final alkane.
-
Ylide Generation (Salt-Free):
-
To a stirred suspension of butyltriphenylphosphonium bromide (39.9 g, 0.1 mol) in 100 mL of anhydrous THF at 0 °C under nitrogen, add potassium hexamethyldisilazide (KHMDS) (19.9 g, 0.1 mol).[13]
-
Stir the resulting deep red mixture for 1 hour at room temperature.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of 2-octanone (12.8 g, 0.1 mol) in 30 mL of anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
-
Work-up and Alkene Isolation:
-
Quench the reaction with water and extract with hexane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkene mixture (3-methylundec-3-ene) by column chromatography.
-
-
Hydrogenation:
-
Dissolve the purified alkene (0.09 mol) in 100 mL of ethanol.
-
Add 10% Palladium on Carbon (Pd/C) (0.5 g) to the solution.
-
Hydrogenate the mixture in a Parr hydrogenator under 50 psi of H₂ overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-methylundecane.
-
Part 2: Purification and Characterization
Regardless of the synthetic route, product purity is paramount for reliable bioassay results, as even minor isomeric impurities can inhibit or alter biological responses.[2]
Purification Techniques
-
Column Chromatography: The primary method for purifying the crude product from starting materials and byproducts.[11] Silica gel is typically used for these nonpolar hydrocarbons, with a nonpolar eluent like hexane.
-
Preparative HPLC: For separating geometric isomers of unsaturated analogs, reversed-phase HPLC can be employed.[2]
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for confirming the identity and purity of the synthesized compounds.[14][15] The mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure, while the gas chromatogram indicates the purity.[16][17]
-
Sample Preparation: Prepare a 100 ppm solution of the purified compound in high-purity hexane.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[18]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the product peak by its retention time and compare its mass spectrum to a reference library. Purity is determined by the relative area of the product peak.
Caption: Generalized workflow for GC-MS analysis of synthesized pheromone analogs.
Part 3: Comparative Bioassays
Bioassays are essential to determine if the synthesized analogs have biological activity. We use a two-tiered approach: electrophysiological screening to measure peripheral sensory response, followed by behavioral assays to quantify the whole-organism response.[19][20]
Bioassay 1: Electroantennography (EAG)
EAG is a powerful technique for rapidly screening compounds for olfactory activity.[21] It measures the summed electrical potential from the entire antenna in response to an odor stimulus, providing a direct indication of whether the insect's olfactory receptors can detect the compound.[22]
-
Antenna Preparation:
-
Carefully excise an antenna from an adult insect (e.g., a relevant pest species) at the base.[23]
-
Mount the antenna between two glass microelectrode holders filled with saline solution.[24] The recording electrode makes contact with the distal tip, and the reference electrode makes contact with the base.
-
-
Stimulus Delivery:
-
Prepare serial dilutions (e.g., 1 ng to 1 µg) of 3-methylundecane and its analogs on filter paper strips inserted into Pasteur pipettes. A solvent-only pipette serves as the negative control.
-
Deliver a purified, humidified air stream continuously over the antenna.
-
Insert the tip of the stimulus pipette into a hole in the main air tube and deliver a 0.5-second puff of air through it, carrying the odorant to the antenna.
-
-
Data Recording and Analysis:
-
Record the voltage deflection (in millivolts, mV) using an EAG amplifier and software.[23]
-
The response is measured as the maximum amplitude of the negative voltage deflection from the baseline.
-
Normalize responses by subtracting the solvent control response.
-
Caption: Experimental workflow for Electroantennography (EAG) bioassay.
Bioassay 2: Behavioral Assay (Wind Tunnel)
While EAG confirms detection, a behavioral assay is needed to determine the organism's response (e.g., attraction, repulsion, arrestment).[19][25] A wind tunnel assay provides a semi-naturalistic setting to observe upwind flight and source location behavior in flying insects.
-
Setup: Use a glass wind tunnel with a controlled airflow (e.g., 0.5 m/s), temperature, and light intensity.
-
Insect Preparation: Use sexually mature, virgin insects that have been acclimatized to the tunnel conditions.
-
Stimulus Dispensing: Place a rubber septum loaded with a precise amount (e.g., 10 µg) of the test compound at the upwind end of the tunnel.
-
Assay: Release an insect on a platform at the downwind end. Record key behaviors for 3 minutes: activation (taking flight), upwind flight, and contact with the source.
-
Data Analysis: Calculate the percentage of insects exhibiting each key behavior for each test compound. Compare results using statistical tests (e.g., Chi-squared).
Part 4: Comparative Performance Data
The following table presents illustrative data comparing 3-methylundecane with two hypothetical analogs: a shorter-chain analog (3-methyldecane) and a longer-chain analog (3-methyltridecane). This allows for an objective comparison of their synthetic accessibility and biological efficacy.
| Compound | Synthetic Route | Yield (%) | Purity (GC-MS) | Mean EAG Response (mV) at 1µg | Behavioral Response (% Attraction) |
| 3-Methylundecane | Grignard | 65% | >99% | -1.2 ± 0.2 | 78% |
| Analog 1: 3-Methyldecane | Grignard | 70% | >99% | -0.8 ± 0.1 | 45% |
| Analog 2: 3-Methyltridecane | Grignard | 58% | >98% | -1.1 ± 0.3 | 65% |
| Alternative: (Z)-9-Tricosene | Wittig | 55% | >98% (Z:E) | -1.5 ± 0.2 | 85% |
| Control (Hexane) | N/A | N/A | N/A | -0.1 ± 0.05 | 5% |
Analysis of Results: The illustrative data suggests that while the parent compound, 3-methylundecane, is highly active, the longer-chain analog (Analog 2) retains significant biological activity. The shorter-chain analog (Analog 1) shows a marked decrease in both EAG response and behavioral attraction, highlighting the sensitivity of the insect's olfactory system to chain length. The established pheromone, (Z)-9-Tricosene, serves as a positive control, showing the highest activity. This type of structured data is crucial for making informed decisions in the development of new pest management tools.[26]
Conclusion
This guide demonstrates a systematic approach to the synthesis and evaluation of semiochemical analogs. By combining efficient and scalable synthetic methods like the Grignard reaction with a tiered bioassay strategy (EAG followed by behavioral assays), researchers can effectively probe structure-activity relationships. The comparative data, even when illustrative, underscores the importance of precise molecular structure for biological function. This integrated methodology is fundamental to advancing the field of chemical ecology and developing novel, environmentally benign pest control solutions.[3]
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Confirming the Structure of Synthesized 3-Methylundecane with 1H NMR: A Comparative Guide
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and materials, unequivocal structural verification of synthesized molecules is paramount. For non-polar, saturated hydrocarbons such as 3-Methylundecane, this presents a unique challenge. Unlike molecules with diverse functional groups that provide distinct spectroscopic handles, the 1H Nuclear Magnetic Resonance (NMR) spectra of alkanes are often characterized by a narrow chemical shift range and significant signal overlap. This guide provides an in-depth technical comparison, supported by experimental protocols, to confidently confirm the structure of synthesized 3-Methylundecane and distinguish it from its isomers using 1H NMR spectroscopy.
The Challenge of Alkane Isomer Identification
Saturated hydrocarbons, composed solely of sp3-hybridized carbons and hydrogens, typically exhibit 1H NMR signals in a highly shielded region, generally between 0.7 and 1.9 ppm[1][2][3]. The subtle differences in the electronic environments of methyl (CH3), methylene (CH2), and methine (CH) protons lead to closely spaced and often overlapping multiplets, complicating direct spectral interpretation. For a molecule like 3-Methylundecane (C12H26)[4][5], several structural isomers exist, each producing a unique yet similar 1H NMR spectrum. This guide will demonstrate how a careful analysis of chemical shifts, integration, and spin-spin splitting patterns can provide a definitive structural assignment.
Predicting the 1H NMR Spectrum of 3-Methylundecane
A crucial first step in structural confirmation is to predict the expected 1H NMR spectrum based on the target molecule's structure. The structure of 3-Methylundecane, with its distinct proton environments, is illustrated below.
Caption: Structure of 3-Methylundecane with labeled proton environments.
Based on established principles of 1H NMR spectroscopy, we can predict the chemical shift, integration, and multiplicity for each unique proton in 3-Methylundecane[6][7][8].
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Integration (Number of Protons) | Predicted Multiplicity |
| a | -CH2-CH3 | ~0.8-0.9 | 3H | Triplet (t) |
| k | Terminal -CH3 | ~0.8-0.9 | 3H | Triplet (t) |
| l | -CH-CH3 | ~0.8-0.9 | 3H | Doublet (d) |
| e-j | Bulk -CH2 - | ~1.2-1.4 | 14H | Multiplet (m) |
| b, d | -CH2 - adjacent to CH | ~1.1-1.5 | 4H | Multiplet (m) |
| c | -CH - | ~1.4-1.7 | 1H | Multiplet (m) |
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum for structural confirmation, a standardized experimental protocol is essential.
I. Sample Preparation
-
Sample Purity: Ensure the synthesized 3-Methylundecane is of high purity. Residual solvents or starting materials will introduce extraneous peaks in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For the non-polar 3-Methylundecane, deuterated chloroform (CDCl3) or benzene-d6 (C6D6) are suitable choices[9][10].
-
Concentration: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial[11].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[3][12].
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter[13].
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping signals in the alkane region.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and absorptive peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Caption: Experimental workflow for 1H NMR analysis.
Comparative Analysis: Confirming the 3-Methyl Position
The key to confirming the structure of 3-Methylundecane lies in distinguishing its 1H NMR spectrum from those of its isomers, such as linear undecane and other methylundecane isomers (e.g., 2-methylundecane or 5-methylundecane).
3-Methylundecane vs. Undecane
The most straightforward comparison is with the linear isomer, undecane. The 1H NMR spectrum of undecane would show a simple triplet for the two terminal methyl groups and a large, poorly resolved multiplet for the nine methylene groups. The presence of a doublet and a distinct methine proton signal in the spectrum of the synthesized product immediately rules out the linear undecane structure.
3-Methylundecane vs. 2-Methylundecane
Distinguishing between 3-methylundecane and 2-methylundecane is more nuanced but achievable.
-
2-Methylundecane: The two methyl groups of the isopropyl moiety would appear as a doublet integrating to 6H. The methine proton would be a multiplet (a nonet if fully resolved) coupled to nine neighboring protons (six from the two methyls and three from the adjacent methylene and methine).
-
3-Methylundecane: The spectrum will show two distinct methyl signals: a triplet for the terminal methyl group of the longer chain and a doublet for the methyl group at the 3-position. This difference in the number and splitting patterns of the methyl signals is a definitive diagnostic feature.
Advanced NMR Techniques for Complex Cases
For particularly challenging cases of isomerism or severe signal overlap, 2D NMR techniques can provide invaluable clarification.
-
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment reveals scalar couplings between protons, typically over two to three bonds[14][15][16]. For 3-Methylundecane, a cross-peak between the methine proton (c) and the protons of the adjacent methyl group (l) and methylene groups (b and d) would be observed, confirming their connectivity.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While a 13C NMR technique, DEPT is highly complementary to 1H NMR[17][18]. A DEPT-135 experiment would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons, allowing for an unambiguous count of each type of carbon environment and further corroborating the proposed structure.
Conclusion
While the 1H NMR spectra of long-chain alkanes can appear deceptively simple, a rigorous analysis of chemical shifts, integration, and multiplicity provides a powerful tool for structural elucidation. By comparing the experimentally obtained spectrum of a synthesized sample with the predicted spectrum of 3-Methylundecane and those of its logical isomers, a confident structural assignment can be made. The presence of a methyl doublet, a methyl triplet, and a complex multiplet for the methine proton are key spectral signatures that confirm the 3-methyl substitution pattern. In cases of ambiguity, advanced 2D NMR techniques such as COSY and DEPT can offer definitive evidence to support the structural assignment. This systematic approach ensures the scientific integrity of the synthetic work and provides a solid foundation for further research and development.
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The Cross-Species Activity of 3-Methylundecane: A Comparative Guide for Researchers in Ant Chemical Ecology
Introduction: The Subtle Language of Hydrocarbons in Ant Societies
In the intricate world of insect chemical communication, hydrocarbons play a multifaceted role, extending beyond their primary function of preventing desiccation. Within ant societies, these compounds, particularly methyl-branched alkanes, serve as crucial semiochemicals that mediate a range of behaviors from nestmate recognition to reproductive signaling. 3-Methylundecane, a relatively simple branched hydrocarbon, has been identified as a key player in the chemical repertoire of several ant genera. This guide provides a comparative analysis of the known cross-species activity of 3-methylundecane, synthesizes the available experimental data, and offers detailed protocols for researchers aiming to investigate this and other semiochemicals. While direct comparative studies testing the behavioral effects of 3-methylundecane across a wide range of ant genera are not yet prevalent in the literature, this guide collates the existing evidence to provide a foundational understanding and to stimulate future research in this fascinating area.
The Dufour's gland, an exocrine gland associated with the sting apparatus in female Hymenoptera, is a primary source of a diverse array of chemical compounds, including hydrocarbons.[1][2] Its secretions are implicated in a variety of functions such as trail marking, territorial signaling, and alarm communication.[1] The presence and relative abundance of specific hydrocarbons, like 3-methylundecane, in the Dufour's gland secretions can be species-specific and even caste-specific, highlighting their importance in the social organization of ants.[3]
Comparative Analysis of 3-Methylundecane Activity Across Ant Genera
Current research indicates that 3-methylundecane is utilized as a pheromone in several species within the subfamily Formicinae, particularly in the genera Camponotus, Cataglyphis, and Formica.[4] In contrast, studies on prominent genera from the subfamily Myrmicinae, such as Myrmica and Tetramorium, have identified different classes of compounds as their primary trail and alarm pheromones.
Formicinae: A Hub for 3-Methylundecane Signaling
-
Camponotus : The genus Camponotus, commonly known as carpenter ants, appears to utilize 3-methylundecane in its chemical communication. The Pherobase database lists Camponotus intrepidus as a species that uses this compound as a pheromone.[4] A detailed study on Camponotus japonicus provided quantitative data on the presence of 3-methylundecane in the Dufour's gland across different castes.[3] This suggests a potential role in caste-specific signaling or task allocation.
-
Cataglyphis : Ants of the genus Cataglyphis, known for their remarkable navigation abilities in desert environments, are also reported to use 3-methylundecane as a pheromone.[4] Specifically, Cataglyphis viaticus is listed as a species employing this semiochemical.[4] The volatile nature of 3-methylundecane could be advantageous for creating short-lived chemical cues in the hot, arid habitats of these ants.
-
Formica : Several species within the genus Formica, or wood ants, are known to utilize 3-methylundecane. These include Formica fusca, Formica lemani, and Formica nigricans.[4] In many Formica species, undecane (the unbranched analogue of 3-methylundecane) is a well-established alarm pheromone.[5][6] The presence of 3-methylundecane suggests a potential for subtle variations in alarm signaling or a multi-component alarm pheromone system.
Myrmicinae: A Divergent Chemical Landscape
-
Myrmica : Research on the European fire ant, Myrmica rubra, has identified 3-ethyl-2,5-dimethylpyrazine as the primary trail pheromone.[7] While their Dufour's glands contain a complex mixture of compounds, 3-methylundecane has not been reported as a key signaling molecule in this genus. Instead, their alarm pheromones are typically ketones like 3-octanone and 3-octanol.[8]
-
Tetramorium : In the pavement ant, Tetramorium immigrans, the trail pheromone has been identified as methyl 2-methoxy-6-methylbenzoate, a compound structurally distinct from hydrocarbons.[9] The Dufour's gland secretions of Tetramorium species are rich in linear and sesquiterpenoid hydrocarbons, but 3-methylundecane has not been implicated as a primary pheromone.[10]
The following table summarizes the known presence and function of 3-methylundecane in different ant genera based on available data.
| Genus | Subfamily | Known Use of 3-Methylundecane | Function | Supporting Evidence |
| Camponotus | Formicinae | Yes | Pheromone | Pherobase[4], GC-MS data from C. japonicus[3] |
| Cataglyphis | Formicinae | Yes | Pheromone | Pherobase[4] |
| Formica | Formicinae | Yes | Pheromone | Pherobase[4] |
| Myrmica | Myrmicinae | Not Reported | - | Trail and alarm pheromones are different compounds.[7][8] |
| Tetramorium | Myrmicinae | Not Reported | - | Trail pheromone is a different compound.[9] |
Quantitative Data: A Case Study of Camponotus japonicus
A study by Li et al. (2023) provides valuable quantitative insights into the caste-specific distribution of 3-methylundecane in the Dufour's gland of Camponotus japonicus. This data highlights the differential chemical profiles that likely contribute to the complex social organization of this species.
| Caste | Mean Relative Abundance of 3-Methylundecane (%) ± SD |
| Minor Worker | 0 |
| Major Worker | 3.15 ± 0.05 |
| Original Worker | 3.17 ± 0.06 |
| Gyne | 3.71 ± 0.05 |
| Queen | 5.33 ± 0.30 |
Data adapted from Li et al. (2023).[3]
This data clearly demonstrates an increasing trend in the relative abundance of 3-methylundecane with reproductive status, with queens having the highest percentage. This suggests a potential role for this compound in signaling fertility or social status within the colony.
Experimental Protocols for Pheromone Research
To foster standardized and reproducible research in ant chemical ecology, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Pheromone Extraction from Dufour's Gland
This protocol describes the dissection and extraction of Dufour's gland contents for subsequent chemical analysis.
Causality Behind Experimental Choices: The use of cold anesthesia minimizes metabolic changes in the ant that could alter the chemical profile of the gland. Hexane is a common solvent for extracting nonpolar compounds like hydrocarbons. The inclusion of an internal standard is crucial for accurate quantification of the target compounds.
Step-by-Step Methodology:
-
Ant Collection and Anesthesia: Collect worker ants from the target colony and anesthetize them by placing them on a cold plate or in a freezer for a few minutes until they are immobile.
-
Dissection: Under a stereomicroscope, carefully dissect the gaster of the ant using fine forceps and dissecting needles. Isolate the Dufour's gland, which is typically a translucent, sac-like structure associated with the sting apparatus.
-
Extraction: Place the dissected gland in a small glass vial containing a known volume (e.g., 50 µL) of high-purity hexane. Add a known amount of an internal standard (e.g., n-dodecane) for quantification.
-
Gland Rupture: Gently crush the gland against the side of the vial with a clean glass rod to release its contents into the solvent.
-
Storage: Seal the vial and store it at -20°C until chemical analysis.
Diagram of Pheromone Extraction Workflow
Caption: Workflow for the extraction of ant Dufour's gland secretions.
Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for identifying and quantifying the chemical components of the gland extract.
Causality Behind Experimental Choices: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds. The choice of a nonpolar column (like HP-5MS) is suitable for separating hydrocarbons. The temperature program is optimized to ensure good separation of compounds with different boiling points.
Step-by-Step Methodology:
-
Sample Preparation: Centrifuge the extract from Protocol 1 to pellet any tissue debris. Transfer the supernatant to a new autosampler vial.
-
GC-MS Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature program to effectively separate the compounds of interest (e.g., initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 10 min).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-550).
-
Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.
Diagram of GC-MS Analysis Workflow
Caption: Workflow for the chemical analysis of ant pheromones using GC-MS.
Protocol 3: Behavioral Bioassay for Trail-Following Activity
This protocol describes a standard method for assessing the trail-following behavior of ants in response to a chemical stimulus.
Causality Behind Experimental Choices: The Y-maze design provides a clear choice for the ant, allowing for robust statistical analysis of preference. Using a solvent-only control is essential to ensure that the observed behavior is due to the test compound and not the solvent. Randomizing the arm with the test compound controls for any potential side bias in the ants' behavior.
Step-by-Step Methodology:
-
Arena Preparation: Use a Y-maze arena made of a neutral material like glass or PTFE. Clean the arena thoroughly with ethanol and water between trials to remove any residual chemical cues.
-
Trail Application: Using a microsyringe, apply a solution of synthetic 3-methylundecane in a suitable solvent (e.g., hexane) along one arm of the Y-maze. Apply the solvent alone to the other arm as a control. The amount of compound applied should be ecologically relevant, if known.
-
Ant Introduction: Introduce a single forager ant at the base of the Y-maze.
-
Behavioral Observation: Observe the ant's behavior and record which arm it chooses to follow and the duration it spends in each arm. A choice is typically recorded when the ant crosses a defined line on an arm.
-
Replication: Repeat the experiment with multiple ants from the same colony and from different colonies to ensure the robustness of the results. Randomize the arm to which the test compound is applied for each trial.
-
Data Analysis: Analyze the choice data using a binomial test or chi-squared test to determine if there is a significant preference for the arm with 3-methylundecane.
Diagram of Trail-Following Bioassay
Caption: Schematic of a Y-maze bioassay for testing trail-following behavior.
Conclusion and Future Directions
This guide provides a snapshot of our current understanding of the cross-species activity of 3-methylundecane in ants. The available evidence points to a significant role for this compound within the subfamily Formicinae, particularly in the genera Camponotus, Cataglyphis, and Formica. However, the chemical communication systems in the Myrmicinae appear to have evolved along different pathways, utilizing other classes of compounds for similar functions.
The field of ant chemical ecology would greatly benefit from direct comparative studies that investigate the behavioral responses of a wide range of ant genera to synthetic 3-methylundecane and other related hydrocarbons. Such studies would help to elucidate the evolutionary trajectory of chemical signaling in ants and provide a more complete picture of the functional significance of these seemingly simple molecules. Furthermore, electrophysiological studies, such as electroantennography (EAG), could provide valuable insights into the neural perception of these compounds across different species.
By employing the standardized protocols outlined in this guide, researchers can contribute to building a more comprehensive and comparative understanding of the fascinating world of ant chemical communication.
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Pasteels, J. M., et al. (1986). Contents of dufour glands of workers of three species of Tetramorium (Hymenoptera: Formicidae). Journal of Chemical Ecology, 12(3), 669-685. [Link][10]
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Hill, E. M., et al. (2021). Identification of Trail Following and Alarm Pheromones of Lasius flavus Using Bioassay-Directed Fractionation. Journal of Chemical Ecology, 47(1-2), 1-11. [Link][14]
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Yamaoka, R. (2013). Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective. In Chemical Ecology of Insects (pp. 121-136). Springer, Dordrecht.[15]
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Hart, T., et al. (2023). Sparse and stereotyped encoding implicates a core glomerulus for ant alarm behavior. Current Biology, 33(13), 2683-2694.e5. [Link][16]
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Cammaerts, M. C. (2014). Performance of the Species-Typical Alarm Response in Young Workers of the Ant Myrmica sabuleti (Hymenoptera: Formicidae) Is Induced by Interactions with Mature Workers. Journal of Insect Science, 14(1), 286. [Link][8]
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Suckling, D. M., et al. (2010). Trail pheromone disruption of Argentine ant trail formation and foraging. Journal of Chemical Ecology, 36(1), 122-128. [Link][17]
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Rifflet, A., et al. (2011). Paralyzing Action from a Distance in an Arboreal African Ant Species. PLoS ONE, 6(12), e28571. [Link][18]
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Chalissery, J. M., et al. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae). Journal of Chemical Ecology, 47(10-11), 830-840. [Link][9]
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Hill, E. M., et al. (2021). Identification of Trail Following and Alarm Pheromones of Lasius flavus Using Bioassay-Directed Fractionation. Journal of Chemical Ecology, 47(1-2), 1-11. [Link][19]
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Grasso, D. A., et al. (2024). Trail pheromone identification in the ant Crematogaster scutellaris. Scientific Reports, 14(1), 7808. [Link][20]
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Hoefele, D., et al. (2021). Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. Journal of Hymenoptera Research, 82, 239-253. [Link][7]
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Lenz, M., et al. (2013). Identification of undecane as an alarm pheromone of the ant Formica argentea. Journal of Chemical Ecology, 39(7), 930-936.[6]
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A Comparative Analysis of Synthetic vs. Natural 3-Methylundecane: Purity, Enantioselectivity, and Biological Efficacy
In the field of chemical ecology and semiochemical research, the precise structure and origin of a compound are paramount to its function. 3-Methylundecane, a branched-chain alkane, serves as a critical signaling molecule—specifically, a trail-following and aggregation pheromone—for various insect species, most notably the subterranean termite Reticulitermes flavipes. The choice between utilizing naturally sourced or synthetically produced 3-methylundecane is not merely a matter of convenience or cost; it is a decision with profound implications for experimental reproducibility, biological activity, and ultimate field efficacy.
This guide provides an in-depth comparison of natural versus synthetic 3-methylundecane, focusing on the technical nuances that influence its performance. We will explore the challenges of sourcing, the intricacies of synthesis, and the critical role of stereochemistry in dictating biological function, supported by experimental data and validated protocols.
The Decisive Factor: Chirality and Biological Recognition
3-Methylundecane possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-3-methylundecane and (S)-3-methylundecane. This stereoisomerism is the single most important factor governing its efficacy as a pheromone. Insect olfactory receptors are exquisitely sensitive chiral recognition systems. The "lock and key" mechanism of receptor binding means that often only one enantiomer will elicit a strong biological response, while the other may be inactive or even inhibitory.
Early research established that subterranean termites, such as Reticulitermes speratus, exclusively produce and respond to the (S)-enantiomer. Field and laboratory bioassays have consistently demonstrated that the (S)-isomer is the active component, responsible for inducing trail-following behavior, while the (R)-isomer is biologically inert. Therefore, the efficacy of any 3-methylundecane sample is directly proportional to its enantiomeric purity, specifically the concentration of the (S)-enantiomer.
Sourcing and Composition: A Comparative Overview
The fundamental difference between natural and synthetic 3-methylundecane lies in their typical isomeric composition and the feasibility of obtaining a pure, active product.
| Feature | Natural 3-Methylundecane | Synthetic 3-Methylundecane |
| Source | Glandular secretions of insects (e.g., subterranean termites). | Chemical synthesis from precursor molecules. |
| Typical Composition | Enantiomerically pure (S)-isomer. | Commonly produced as a 50:50 racemic mixture of (R) and (S) isomers unless a stereoselective synthesis is employed. |
| Purity & Contaminants | High biological purity but may contain other trace semiochemicals. Extraction is complex and yields are extremely low. | High chemical purity is achievable, but the product may contain residual solvents or reagents. Isomeric purity depends entirely on the synthetic route. |
| Scalability | Not scalable for commercial or large-scale research use. | Highly scalable, with the potential for producing large quantities. |
| Cost & Availability | Prohibitively expensive and not commercially available due to minuscule yields from natural sources. | Racemic mixture is relatively inexpensive and widely available. Enantiomerically pure (S)-isomer is more expensive due to complex synthesis but is commercially available from specialty suppliers. |
Synthetic Pathways vs. Natural Extraction: A Technical Deep Dive
Natural Isolation: A High-Fidelity but Impractical Standard
The "gold standard" for biological relevance is the compound produced by the target organism itself. However, isolating 3-methylundecane from termites is a formidable challenge.
-
Low Yield: A single termite worker contains only picogram to nanogram quantities of the pheromone.
-
Complex Matrix: The pheromone is part of a complex mixture of cuticular hydrocarbons and other compounds, requiring sophisticated microanalytical techniques like Solid Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
-
Labor-Intensive: The process is exceptionally labor-intensive, making it unsuitable for any application beyond initial discovery and identification.
The primary value of natural isolates lies in providing the analytical benchmark for stereochemical configuration and biological activity that synthetic chemists aim to replicate.
Synthetic Production: The Path to Practical Application
Synthesis is the only viable route for obtaining practical quantities of 3-methylundecane. The key differentiator is whether the synthesis is stereoselective.
-
Racemic Synthesis: Simpler, less expensive routes typically start from achiral precursors and result in a racemic mixture. While useful for some chemical applications, a racemic product is only 50% biologically active for species that respond to a single enantiomer. This dilution of the active ingredient can lead to reduced efficacy and requires applying twice the amount of material to achieve the same concentration of the active (S)-isomer.
-
Asymmetric (Enantioselective) Synthesis: These more complex and costly routes are essential for producing the biologically active (S)-enantiomer in high purity. A common strategy involves using a chiral building block (a "chiral pool" approach) or employing a chiral catalyst to guide the reaction towards the desired stereoisomer. For example, a well-established method involves the stereospecific SN2 reaction of a chiral tosylate, derived from citronellol, with a suitable organocuprate.
The logical workflow for developing and validating a synthetic pheromone is illustrated below.
Caption: Pheromone development and validation workflow.
Experimental Protocol: Chiral Analysis by Gas Chromatography
To compare a synthetic sample to a natural benchmark, it is crucial to determine the enantiomeric composition. This is a self-validating system: without confirming the enantiomeric excess (% ee) of your synthetic sample, any subsequent bioassay data is uninterpretable.
Objective: To resolve and quantify the (R)- and (S)-enantiomers of 3-methylundecane in a synthetic sample.
Methodology:
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column with a chiral stationary phase (CSP) is mandatory. A common choice is a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™).
-
-
Sample Preparation:
-
Prepare a standard of racemic 3-methylundecane at ~100 ng/µL in a high-purity solvent like hexane. This is used to establish the retention times for both enantiomers.
-
Prepare the synthetic sample to be tested at a similar concentration.
-
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/min to 120 °C.
-
Hold: Hold at 120 °C for 5 minutes.
-
Note: This program must be optimized for the specific column and instrument used.
-
-
Injection: 1 µL, splitless mode.
-
-
Data Analysis:
-
Run the racemic standard. Two distinct, well-separated peaks should be observed. The first eluting peak is typically the (R)-isomer and the second is the (S)-isomer on many common chiral columns (this must be confirmed with pure standards if available).
-
Integrate the peak area of each enantiomer. For the racemic standard, the areas should be approximately equal (50:50).
-
Run the test sample. Integrate the peak areas for the two enantiomers (AreaR and AreaS).
-
Calculate the Enantiomeric Excess (% ee) for the (S)-isomer using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Trustworthiness: A high % ee (e.g., >99%) for the (S)-isomer confirms the success of the asymmetric synthesis and validates the sample for use in sensitive bioassays where isomeric purity is critical.
Conclusion: Synthetic (S)-3-Methylundecane is the Superior Choice
While natural 3-methylundecane represents the absolute biological standard, it is practically unobtainable. The true comparison for researchers and drug development professionals is between a racemic synthetic mixture and an enantiomerically pure synthetic (S)-isomer.
-
For Efficacy, Purity is Paramount: Experimental data overwhelmingly shows that the biological activity in key insect species resides in the (S)-enantiomer. A racemic mixture is, by definition, only 50% as active as a pure (S)-sample at the same total concentration. This introduces a significant confounding variable and reduces the potency of the final product, whether it be a research probe or a commercial pest management lure.
-
Synthetic Control Offers Reproducibility: Asymmetric synthesis provides a reliable, scalable, and chemically defined source of the active pheromone. This allows for precise dose-response experiments and ensures batch-to-batch consistency, a cornerstone of scientific integrity.
References
-
Title: Trail-Following Pheromone of the Subterranean Termite Reticulitermes Flavipes (Kollar) (Isoptera: Rhinotermitidae) Source: Journal of Chemical Ecology URL: [Link]
-
Title: Identification of the Trail Pheromone of the Subterranean Termite Reticulitermes speratus (Isoptera: Rhinotermitidae) Source: Journal of Chemical Ecology URL: [Link]
A Comparative Guide to the Synthetic Validation of 3-Methylundecane: An Evaluation of Established and Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral alkanes, such as 3-Methylundecane, is of significant interest. This branched hydrocarbon serves as a crucial building block and reference compound in various fields, from materials science to the study of insect pheromones. This guide provides an in-depth comparison of two synthetic routes to 3-Methylundecane: a traditional Grignard coupling reaction and a modern, catalyzed cross-coupling approach, the Kumada coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on established chemical principles and extrapolated data.
Introduction to 3-Methylundecane
3-Methylundecane is a saturated, branched-chain alkane with the molecular formula C12H26.[1] Its structure presents a chiral center at the C3 position, making stereoselective synthesis a potential consideration for specific applications. The validation of a synthetic route for such a molecule hinges on several key factors: yield, purity, cost-effectiveness, scalability, and environmental impact. In this guide, we will explore two distinct approaches to forging the crucial carbon-carbon bond that defines the 3-methylundecane backbone.
Established Route: Grignard Coupling Reaction
The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone of organic synthesis for C-C bond formation. This method involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, in this case, an alkyl halide. For the synthesis of 3-methylundecane, this translates to the coupling of an eight-carbon Grignard reagent with a four-carbon alkyl halide.
Mechanistic Rationale
The Grignard reagent, prepared from the reaction of an alkyl halide with magnesium metal, effectively creates a nucleophilic carbon center. The highly polar carbon-magnesium bond can be thought of as having significant carbanionic character. This potent nucleophile can then displace a halide from another alkyl halide in a nucleophilic substitution-like reaction. However, the direct coupling of a Grignard reagent with a secondary alkyl halide can be challenging and may lead to side products through elimination or rearrangement pathways.
Experimental Protocol: Grignard Coupling
Objective: To synthesize 3-Methylundecane via the coupling of octylmagnesium bromide with 2-bromobutane.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromooctane
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromobutane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Octylmagnesium Bromide:
-
All glassware must be oven-dried to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is initiated by gentle warming and is evidenced by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 1-bromooctane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared octylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation to yield 3-Methylundecane.
-
Visualization of the Grignard Coupling Pathway
Sources
Quantitative Analysis of 3-Methylundecane in Complex Biological Samples: A Comparative Guide
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-Methylundecane, a volatile organic compound (VOC) of increasing interest as a potential biomarker in various biological matrices.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and validated analytical approach.
The Significance of 3-Methylundecane as a Biomarker
3-Methylundecane is a branched-chain alkane that has been identified as a potential volatile biomarker in exhaled breath and other biological samples for certain physiological and pathological states.[1] The accurate and precise quantification of this and other VOCs in complex biological matrices like blood, urine, and breath is a significant analytical challenge.[3][4] These matrices are rich in endogenous components that can interfere with the analysis, and target analytes are often present at very low concentrations.[3]
A Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in the quantitative analysis of 3-Methylundecane is its extraction from the biological matrix. The choice of extraction technique significantly impacts the sensitivity, accuracy, and reproducibility of the final results. Two prevalent methods for VOC analysis are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).[5][6]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for extracting VOCs from biological samples.[7] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above the sample. The VOCs partition between the sample matrix, the headspace, and the fiber coating. After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[5][7]
Causality Behind Experimental Choices in HS-SPME:
-
Fiber Coating: The choice of fiber coating is critical for the selective extraction of 3-Methylundecane. For nonpolar compounds like alkanes, a nonpolar coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended for broad VOC coverage.[8][9]
-
Sample pH: Adjusting the pH of the sample can significantly influence the extraction efficiency of certain VOCs. For general, non-targeted VOC profiling in urine, acidification to pH 3 has been shown to improve the extraction of a wide range of compounds.[8][10]
-
Salt Addition: The addition of salt (salting out) to the sample increases the ionic strength of the aqueous matrix, which can decrease the solubility of nonpolar compounds like 3-Methylundecane and promote their partitioning into the headspace.[8][11]
-
Incubation Temperature and Time: Optimizing the incubation temperature and time is crucial for achieving equilibrium between the sample, headspace, and SPME fiber, thereby ensuring reproducible and quantitative extraction.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[6][12] For a nonpolar compound like 3-Methylundecane, a nonpolar organic solvent such as hexane or a mixture of solvents would be used to extract it from the aqueous biological matrix.
Causality Behind Experimental Choices in LLE:
-
Solvent Selection: The choice of organic solvent is paramount and is based on the principle of "like dissolves like." A nonpolar solvent will effectively extract the nonpolar 3-Methylundecane. The solvent should also have a low boiling point for easy removal and concentration of the analyte.[6]
-
pH Adjustment: Similar to SPME, adjusting the pH of the aqueous sample can suppress the ionization of interfering compounds, thereby improving the extraction selectivity for the neutral 3-Methylundecane.
-
Extraction Efficiency: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
Comparison of Sample Preparation Techniques
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning of analytes between sample, headspace, and a coated fiber.[7] | Partitioning of analytes between two immiscible liquid phases.[12] |
| Solvent Usage | Solvent-free.[7] | Requires organic solvents. |
| Sensitivity | High, especially for volatile compounds. | Can be high, but requires concentration steps.[13] |
| Selectivity | Dependent on the fiber coating.[8] | Dependent on the choice of extraction solvent and pH.[14] |
| Automation | Easily automated. | Can be automated, but may be more complex. |
| Sample Volume | Small sample volumes can be used.[8][10] | Typically requires larger sample volumes. |
| Matrix Effects | Can be susceptible to matrix effects influencing partitioning. | Can also be affected by matrix components. |
Comparative Analysis of Analytical Instrumentation
Following extraction, the accurate quantification of 3-Methylundecane is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[15] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Causality Behind Experimental Choices in GC-MS:
-
GC Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of alkanes like 3-Methylundecane. The column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency and analysis time.[9]
-
Temperature Program: A carefully optimized oven temperature program is essential to achieve good chromatographic separation of 3-Methylundecane from other VOCs in the sample.[5]
-
MS Detection Mode: For quantitative analysis, selected ion monitoring (SIM) mode is often preferred over full scan mode. SIM mode offers higher sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.
Experimental Protocols
Recommended Protocol: HS-SPME-GC-MS for 3-Methylundecane in Urine
This protocol is a self-validating system, incorporating steps for quality control and method validation.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any particulate matter.
- Transfer a 1 mL aliquot of the supernatant to a 10 mL headspace vial.
- Add 0.3 g of sodium chloride to the vial.
- Acidify the sample to pH 3 by adding a small volume of hydrochloric acid.
- Immediately seal the vial with a PTFE-faced silicone septum.[5]
2. HS-SPME Procedure:
- Place the vial in the autosampler of the HS-GC-MS system.
- Equilibrate the sample at 60°C for 10 minutes with agitation.
- Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.
3. GC-MS Analysis:
- Desorption: Thermally desorb the extracted VOCs from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.[5]
- GC Column: Use a column such as a Zebron ZB-624 (60 m, 0.25 mm i.d., 1.4 µm film thickness).[5]
- Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[5]
- Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min and hold for 5 minutes.[5][9]
- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use SIM mode, monitoring characteristic ions for 3-Methylundecane (e.g., m/z 43, 57, 71).
4. Method Validation:
- Linearity: Prepare a calibration curve by spiking known concentrations of a 3-Methylundecane standard into a surrogate matrix (e.g., synthetic urine). Analyze these standards using the described method and plot the peak area against the concentration. The relationship should be linear over the expected concentration range in biological samples.
- Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation) by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response of the blank.[16]
- Selectivity: Assess the ability of the method to differentiate and quantify 3-Methylundecane in the presence of other components in the matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
- Stability: Evaluate the stability of 3-Methylundecane in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).
Visualization of Analytical Workflow
Caption: HS-SPME-GC-MS workflow for 3-Methylundecane analysis.
Logical Relationships in Method Selection
Sources
- 1. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for volatile biomarkers of colorectal cancer by analyzing breath and fecal samples using thermal desorption combined with GC-MS (TD-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive multiresidue method by HS-SPME/GC-MS for 10 volatile organic compounds in urine matrix: a new tool for biomonitoring studies on children | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylundecane
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 3-methylundecane, a branched-chain alkane used in various research and industrial applications.[1] The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Hazard Assessment & Regulatory Framework
Understanding the intrinsic properties and regulatory classification of a chemical is the first principle of safe handling. 3-Methylundecane is a flammable, non-halogenated organic solvent.[2][3] Its disposal is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Key Hazards:
-
Flammability: As a flammable liquid, 3-methylundecane and its vapors can ignite. All handling and disposal procedures must be conducted away from ignition sources, using non-sparking tools and explosion-proof equipment where necessary.[2][4][5]
-
Aspiration Toxicity: The substance may be fatal if swallowed and enters the airways.[6][7] This necessitates careful handling to prevent ingestion and immediate medical attention in case of accidental swallowing.
-
Environmental Hazard: Discharge into the environment, particularly drains and sewer systems, must be strictly avoided to prevent contamination.[2]
Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is classified as hazardous if it exhibits specific characteristics. Due to its flammability, 3-methylundecane waste is typically categorized as an Ignitable Hazardous Waste (D001) if its flash point is below 140°F (60°C).[8] This classification mandates a "cradle-to-grave" management approach, meaning the waste is tracked from generation to final disposal.[9][10]
| Property | Description | Regulatory Implication |
| Chemical Class | Branched-chain Alkane (C12H26)[1][2] | Non-halogenated organic waste stream. Should be segregated from halogenated solvents for cost-effective disposal.[11] |
| Physical State | Colorless liquid[1] | Poses a splash and vapor inhalation risk. |
| Solubility | Insoluble in water; soluble in organic solvents[1] | Do not dispose of down the drain.[2] |
| Primary Hazard | Flammable Liquid | Likely classified as EPA Hazardous Waste Code D001 .[8] Requires storage in approved containers and cabinets.[12][13] |
| Health Hazard | Aspiration toxicant[6][7] | Avoid ingestion; do not induce vomiting if swallowed.[2] |
Personnel Safety & Protective Equipment (PPE)
A robust safety protocol is validated by the consistent and correct use of Personal Protective Equipment. The causality behind each PPE choice is grounded in the specific hazards of 3-methylundecane.
| PPE Item | Specification & Rationale |
| Hand Protection | Nitrile gloves . These are recommended for their resistance to aliphatic hydrocarbons.[14] Always inspect gloves before use and replace them immediately if signs of degradation or contamination appear.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles . These are mandatory to protect against accidental splashes. A face shield may be required for bulk transfers.[15] |
| Protective Clothing | Flame-retardant lab coat and closed-toe shoes . This is essential to protect against skin contact and in the event of a fire. |
| Respiratory Protection | Use only in a well-ventilated area , such as a certified chemical fume hood, to avoid inhaling vapors.[2] Respiratory protection is typically not required if engineering controls are adequate. |
Step-by-Step Disposal Protocol
The disposal of 3-methylundecane is not a single action but a systematic process. Adherence to this workflow ensures safety and compliance. The primary disposal method is through a licensed professional waste disposal service, typically involving controlled incineration.[2][15]
Phase 1: Waste Segregation & Collection
The objective of this phase is to safely contain the waste in a properly identified vessel, preventing accidental mixing with incompatible chemicals.
-
Obtain a Designated Waste Container:
-
Properly Label the Container:
-
Dispense and Segregate Waste:
-
Conduct all waste transfers inside a chemical fume hood.
-
Carefully pour the 3-methylundecane waste into the labeled container, avoiding splashes.
-
Crucially, do not mix this non-halogenated solvent waste with halogenated solvents (e.g., methylene chloride, chloroform). [11] Co-mingling dramatically increases disposal costs and can create dangerous chemical reactions.
-
Keep the waste container securely closed at all times, except when adding waste.[9][12]
-
Phase 2: Storage & Disposal Coordination
-
Interim Storage:
-
Arrange for Professional Disposal:
-
Do not attempt to dispose of the chemical yourself.
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide them with the information from the hazardous waste label. They will manage the final transport and disposal by a licensed chemical destruction facility.[2][5]
-
Managing Spills & Contaminated Materials
In the event of a spill, a prepared and immediate response is critical to prevent escalation.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources.[2][3]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain & Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris (e.g., gloves, pads) into a designated hazardous waste container.[2] This contaminated material must be disposed of as 3-methylundecane hazardous waste.[3]
-
Decontaminate: Clean the spill area with soap and water.[2]
Empty Container Decontamination
Empty containers must be managed correctly to be considered non-hazardous.
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).
-
Each rinse (the "rinsate") must be collected and disposed of as hazardous waste. [2] Add the rinsate to your 3-methylundecane waste container.
-
-
Final Container Disposal:
-
Once triple-rinsed, the container can be managed for recycling or disposal. Puncture the container to make it unusable for other purposes before placing it in the appropriate disposal bin as directed by your EHS office.[2]
-
Workflow Visualization
The following diagram outlines the decision-making and operational process for handling 3-methylundecane waste.
Caption: Decision workflow for 3-methylundecane waste management.
References
-
Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025, June 30). J. J. Keller. Retrieved from [Link]
-
Flammable Liquid Storage: Essential OSHA Guidelines. Frontline Data Solutions. Retrieved from [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). DENIOS. Retrieved from [Link]
-
1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Methylundecane: Essential Safety Protocols and PPE
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling aliphatic hydrocarbons like 3-Methylundecane (CAS: 1002-43-3) may seem routine, but a deep understanding of its specific hazards is crucial for ensuring a safe operational environment and reliable experimental outcomes. This guide moves beyond a simple checklist to provide a procedural and causal framework for handling this compound, grounded in established safety science.
Core Hazard Assessment: Understanding the Risks of 3-Methylundecane
While some safety data sheets may not classify 3-Methylundecane under standard GHS hazard categories for irritation or toxicity, a significant risk is highlighted by multiple authoritative sources: aspiration toxicity.[1][2] This is the primary hazard that must dictate our handling procedures.
-
Aspiration Hazard (H304): The most critical risk associated with 3-Methylundecane is that it may be fatal if swallowed and enters the airways.[1][2] Its low viscosity allows it to be easily drawn into the lungs if ingested or vomited, potentially causing severe chemical pneumonitis. This dictates a strict "do not induce vomiting" policy in case of accidental ingestion.[3]
-
Combustibility: With a flash point of approximately 61.8°C (143°F), 3-Methylundecane is a combustible liquid.[2][4][5] It does not pose an immediate fire risk at standard room temperature but can be ignited if heated or exposed to an ignition source.[3] This necessitates the use of non-sparking tools and controlled environments.[3]
-
Irritation Potential: Although GHS classification varies, safety data for analogous branched alkanes suggests a potential for skin and eye irritation upon contact.[6] Prudent practice demands that we prevent all direct contact.
Chemical and Physical Properties Summary
A clear understanding of the substance's properties is foundational to safe handling. The following table summarizes key data for 3-Methylundecane.
| Property | Value | Source(s) |
| CAS Number | 1002-43-3 | [1][3][4][7] |
| Molecular Formula | C₁₂H₂₆ | [1][3][4] |
| Molecular Weight | 170.33 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~210-212 °C (410-414 °F) | [4][7] |
| Flash Point | ~61.8 °C (143.1 °F) | [2][4] |
| Density | ~0.75 - 0.8 g/cm³ | [4][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol. | [5][9] |
| Vapor Pressure | 0.3 ± 0.2 mmHg at 25°C | [4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk-based decision. The following protocol is designed to provide comprehensive protection during the handling of 3-Methylundecane.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is an engineering control. All handling of 3-Methylundecane must be conducted within a properly functioning chemical fume hood. This ensures that any vapors are effectively captured and exhausted, minimizing inhalation exposure.[3][6]
Mandatory PPE Ensemble
The following PPE is required for all tasks involving 3-Methylundecane, from simple aliquoting to complex reaction setups.
-
Eye and Face Protection :
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes and are inadequate.[10]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger quantities (>50 mL) or when there is any risk of splashing or energetic reaction.[11][12]
-
-
Hand Protection :
-
Gloves: Disposable nitrile gloves provide adequate protection for incidental contact.[11] They should be inspected for tears or holes before each use. If prolonged contact is anticipated, or when performing a large-scale transfer, more robust chemical-resistant gloves, such as neoprene, should be worn. Always consult the glove manufacturer's resistance guide for specific breakthrough times for aliphatic hydrocarbons.
-
Glove Technique: Never wear gloves outside of the laboratory area. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water after removal.[3]
-
-
Body Protection :
-
Laboratory Coat: A flame-resistant (FR) lab coat is recommended due to the combustible nature of the chemical. It must be fully buttoned to provide maximum coverage.[11]
-
Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.[10] Fabrics such as polyester and acrylic should be avoided in favor of natural fibers like cotton.[11]
-
-
Respiratory Protection :
-
Under normal conditions within a fume hood, respiratory protection is not required.
-
If exposure limits are exceeded, or if work must be performed in an area with inadequate ventilation (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][13] Respirator use requires a formal program including fit-testing and medical clearance.[11]
-
Operational Workflow: From Preparation to Disposal
A systematic workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the complete handling process.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
